Product packaging for 4-Chloro-5-methyl-1H-imidazole(Cat. No.:CAS No. 86604-94-6)

4-Chloro-5-methyl-1H-imidazole

Cat. No.: B1207334
CAS No.: 86604-94-6
M. Wt: 116.55 g/mol
InChI Key: QJHGJSHNFXKDQH-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-1H-imidazole (CAS 86604-94-6) is a versatile chemical intermediate with the molecular formula C₄H₅ClN₂ and a molecular weight of 116.55 g/mol . This compound is of significant value in medicinal and synthetic chemistry research. It serves as a crucial precursor for the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds . Research indicates that derivatives built around the 4-chloroimidazole structure, such as 4-chloro-5-formylimidazoles, demonstrate notable biological activity. Studies have shown that these derivatives can be used to synthesize 4-chloro-5-(2-nitrovinyl)-1H-imidazoles, which exhibit high bactericidal and fungicidal effects, making them a valuable scaffold in the search for new antimicrobial agents . Furthermore, this compound can be analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatible applications) . Researchers should note that this product is For Research Use Only and is not intended for diagnostic or therapeutic use. Proper storage conditions recommend keeping the compound in a dark place under an inert atmosphere at 2-8°C . The material is classified with the signal word "Warning" and hazard statements H302, H315, H319, and H335 .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5ClN2 B1207334 4-Chloro-5-methyl-1H-imidazole CAS No. 86604-94-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-methyl-1H-imidazole
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InChI

InChI=1S/C4H5ClN2/c1-3-4(5)7-2-6-3/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QJHGJSHNFXKDQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20235695
Record name 4-Chloro-5-methyl-1H-imidazole
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Molecular Weight

116.55 g/mol
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CAS No.

86604-94-6
Record name 5-Chloro-4-methyl-1H-imidazole
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Record name 4-Chloro-5-methyl-1H-imidazole
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Record name 4-Chloro-5-methyl-1H-imidazole
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Record name 4-chloro-5-methyl-1H-imidazole
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-5-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of viable synthesis routes for 4-Chloro-5-methyl-1H-imidazole, a key heterocyclic compound with applications in medicinal chemistry and drug development. This document details the synthesis of the precursor, 4-methyl-1H-imidazole, and its subsequent chlorination to the target molecule. The information presented is curated from patent literature and established chemical synthesis methodologies to assist researchers in the efficient preparation of this compound.

Overview of Synthetic Strategy

The synthesis of this compound is most effectively approached in a two-stage process:

  • Synthesis of the Precursor: Preparation of 4-methyl-1H-imidazole.

  • Chlorination: Introduction of a chlorine atom onto the imidazole ring.

This guide will detail a robust method for each stage, providing experimental protocols and relevant data.

Synthesis of 4-methyl-1H-imidazole (Precursor)

A well-documented method for the industrial-scale synthesis of 4-methyl-1H-imidazole involves the reaction of hydroxypropanone with formamide in the presence of ammonia. This approach is based on the principles of the Debus-Radziszewski imidazole synthesis.[1]

Reaction Scheme

Hydroxypropanone Hydroxypropanone Heat_Pressure Heat, Pressure Hydroxypropanone->Heat_Pressure Formamide Formamide Formamide->Heat_Pressure Ammonia Ammonia Ammonia->Heat_Pressure Methylimidazole 4-Methyl-1H-imidazole Heat_Pressure->Methylimidazole

Caption: Synthesis of 4-methyl-1H-imidazole.

Experimental Protocol

The following protocol is adapted from patent literature, which describes the reaction of hydroxypropanone and formamide under high temperature and pressure.[2]

Materials:

  • Hydroxypropanone

  • Formamide

  • Liquid Ammonia

  • Stirred Autoclave

  • Distillation Apparatus

Procedure:

  • Charge a 2-liter stirred autoclave with 270 g (6 moles) of formamide and 148 g (2 moles) of hydroxypropanone.[2]

  • Introduce 340 g (20 moles) of liquid ammonia into the autoclave.[2]

  • Heat the mixture to 140°C. The pressure will rise to approximately 50 bar.[2]

  • Maintain the reaction at this temperature and pressure for 3 hours.[2]

  • After the reaction is complete, release the pressure from the autoclave.

  • Distill the resulting reaction mixture under reduced pressure (10 mbar). A pale-yellow fraction is collected between 130°C and 200°C, which contains the 4-methylimidazole.[2]

Quantitative Data
ParameterValueReference
Yield 37%[2]
Reaction Temperature 140°C[2]
Reaction Pressure 50 bar[2]
Reaction Time 3 hours[2]

Note: A continuous process described in the same patent reported a significantly higher yield of 81%.[2]

Chlorination of 4-methyl-1H-imidazole

The direct chlorination of the imidazole ring can be achieved using various chlorinating agents. Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for the chlorination of electron-rich heterocyclic compounds. The following proposed method is based on analogous chlorinations of imidazole derivatives.

Reaction Scheme

Methylimidazole 4-Methyl-1H-imidazole Solvent Inert Solvent (e.g., Dichloromethane) Methylimidazole->Solvent SulfurylChloride Sulfuryl Chloride (SO₂Cl₂) SulfurylChloride->Solvent ChloroMethylimidazole This compound Solvent->ChloroMethylimidazole

Caption: Chlorination of 4-methyl-1H-imidazole.

Proposed Experimental Protocol

This protocol is a general procedure based on the known reactivity of sulfuryl chloride with imidazole systems. Optimization may be required.

Materials:

  • 4-methyl-1H-imidazole

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous dichloromethane (DCM) or other inert solvent

  • Nitrogen or Argon atmosphere

  • Standard glassware for inert atmosphere reactions

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-methyl-1H-imidazole (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sulfuryl chloride (1 to 1.2 equivalents) dropwise to the stirred solution. Monitor the reaction for any exotherm.

  • Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Expected Quantitative Data and Considerations
ParameterExpected Range/Value
Yield 40-70% (requires optimization)
Reaction Temperature 0°C to Room Temperature
Reaction Time 3-6 hours
Key Considerations - The reaction is sensitive to moisture; anhydrous conditions are crucial. - Stoichiometry of sulfuryl chloride may need to be optimized to avoid over-chlorination. - The workup with sodium bicarbonate is necessary to neutralize acidic byproducts.

Alternative Chlorinating Agents

While sulfuryl chloride is a potent chlorinating agent, other reagents can also be considered for the chlorination of 4-methyl-1H-imidazole.

  • N-Chlorosuccinimide (NCS): NCS is a milder and safer alternative to sulfuryl chloride. The reaction is typically carried out in an inert solvent, and may require a catalyst or longer reaction times.

Logical Workflow for Synthesis

Start Start Precursor_Synthesis Synthesis of 4-Methyl-1H-imidazole Start->Precursor_Synthesis Purification1 Purification of Precursor (Distillation) Precursor_Synthesis->Purification1 Chlorination Chlorination of 4-Methyl-1H-imidazole Purification1->Chlorination Workup Aqueous Workup and Extraction Chlorination->Workup Purification2 Purification of Final Product (Chromatography) Workup->Purification2 End This compound Purification2->End

References

Physicochemical Properties of Substituted Imidazoles: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1] Understanding the physicochemical properties of substituted imidazoles is paramount for optimizing drug candidates' absorption, distribution, metabolism, and excretion (ADME) profiles, thereby enhancing their therapeutic efficacy and safety. This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of substituted imidazoles, detailed experimental protocols for their determination, and a visual representation of their role in key signaling pathways.

Core Physicochemical Properties

The properties of pKa, lipophilicity (logP/logD), and aqueous solubility are critical determinants of a drug's pharmacokinetic behavior. Substituents on the imidazole ring can profoundly influence these parameters, offering a versatile platform for molecular design and optimization.

Acidity and Basicity (pKa)

Imidazole is an amphoteric molecule, capable of acting as both a weak acid and a weak base.[2] The pKa of the conjugate acid is approximately 7, making it significantly more basic than pyridine.[2] The acidic proton is on one of the nitrogen atoms, and its pKa is around 14.5.[3] The basicity of the imidazole ring is crucial for its interaction with biological targets, often involving protonation at physiological pH. Substituents on the imidazole ring can significantly alter its pKa. Electron-donating groups generally increase the pKa (increase basicity), while electron-withdrawing groups decrease it (decrease basicity).[3]

Lipophilicity (logP and logD)

Lipophilicity, the measure of a compound's partitioning between an organic and an aqueous phase, is a key factor in membrane permeability and plasma protein binding. It is commonly expressed as the logarithm of the partition coefficient (logP) for the neutral form of the molecule. For ionizable compounds like imidazoles, the distribution coefficient (logD) at a specific pH (typically 7.4) is a more physiologically relevant parameter. The lipophilicity of substituted imidazoles can be tailored by the introduction of various functional groups.

Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's dissolution rate and subsequent absorption. Imidazole itself is very soluble in water.[4][5][6] However, the introduction of lipophilic substituents, a common strategy to enhance target affinity, can drastically reduce aqueous solubility. Therefore, a delicate balance between lipophilicity and solubility must be achieved during drug design.

Data Presentation: Physicochemical Properties of Selected Substituted Imidazoles

The following table summarizes the reported pKa, logP, and aqueous solubility values for a selection of substituted imidazole-containing drugs. These values provide a comparative reference for researchers in the field.

CompoundStructureUsepKalogPAqueous Solubility (mg/mL)
ImidazoleBasic scaffold7.1 (pKaH), 14.5 (pKa)[2][3]-0.08[6]633[5]
4(5)-NitroimidazoleIntermediate9.3[2][3]--
KetoconazoleAntifungal2.9, 6.5[7]4.2<0.1
MiconazoleAntifungal6.7[7]5.8<0.1
ClotrimazoleAntifungal5.0[7]5.4<0.1
NilotinibAnticancer (Kinase Inhibitor)5.54.7<0.1
DacarbazineAnticancer (Alkylating Agent)4.5-0.45

Note: The reported values can vary depending on the experimental conditions and measurement techniques.

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is essential for drug development. The following sections detail standard experimental protocols for measuring pKa, logP/logD, and aqueous solubility.

Determination of pKa

Potentiometric titration is a classic and reliable method for pKa determination.

Methodology:

  • Solution Preparation: Prepare a stock solution of the imidazole derivative of known concentration in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

  • Titration Setup: Use a calibrated pH meter with a glass electrode. Place a known volume of the sample solution in a beaker with a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small increments.

  • Data Acquisition: Record the pH value after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.

Determination of logP/logD

The shake-flask method is the traditional and most widely accepted method for determining logP and logD.

Methodology:

  • Phase Preparation: Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD). The two phases should be pre-saturated with each other.

  • Compound Addition: Add a known amount of the substituted imidazole to the biphasic system in a flask.

  • Equilibration: Shake the flask for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium (typically several hours).

  • Phase Separation: Allow the two phases to separate completely. Centrifugation may be required.

  • Concentration Measurement: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • logP: For the neutral species, logP = log ([Concentration in octanol] / [Concentration in aqueous phase]).

    • logD: At a specific pH, logD = log ([Total concentration in octanol] / [Total concentration in aqueous phase]).

Determination of Aqueous Solubility

Both kinetic and thermodynamic solubility assays are commonly used in drug discovery.

Kinetic Solubility:

This high-throughput method is often used in early discovery to rank compounds.

  • Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

  • Dilution: Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4).

  • Precipitation Detection: Monitor for the formation of a precipitate as the compound's concentration in the aqueous buffer increases. This can be done visually or, more commonly, by measuring the turbidity of the solution using nephelometry or light scattering.

  • Solubility Value: The kinetic solubility is the concentration at which precipitation is first observed.

Thermodynamic Solubility (Shake-Flask Method):

This method provides the equilibrium solubility and is considered the "gold standard".

  • Equilibration: Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest.

  • Shaking: Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Concentration Measurement: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using an appropriate analytical method (e.g., HPLC-UV).

  • Solubility Value: The measured concentration represents the thermodynamic solubility.

In Vitro Metabolic Stability

Assessing the metabolic stability of a compound is crucial for predicting its in vivo half-life and clearance. In vitro assays using liver microsomes or hepatocytes are standard practice.

Methodology (using Liver Microsomes):

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat, mouse), a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding the cofactor NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Signaling Pathways and Experimental Workflows

Substituted imidazoles exert their therapeutic effects by modulating specific biological pathways. The following diagrams, generated using the DOT language, illustrate two key examples: the antifungal mechanism of action targeting ergosterol biosynthesis and the inhibition of kinase signaling pathways in cancer.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

Imidazole-based antifungal agents, such as ketoconazole and miconazole, function by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[8][9][10] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death.[11]

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol FungalMembrane Fungal Cell Membrane Integrity Ergosterol->FungalMembrane Maintains Imidazole Imidazole Antifungal Imidazole->Enzyme Inhibits Enzyme->Ergosterol Conversion

Inhibition of Ergosterol Biosynthesis by Imidazole Antifungals.
Anticancer Activity: Kinase Signaling Pathway Inhibition

Many substituted imidazoles have been developed as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[12][13] These inhibitors can block critical signaling pathways involved in cell proliferation, survival, and angiogenesis.[14][15] For example, nilotinib is an imidazole-containing drug that targets the Bcr-Abl kinase in chronic myeloid leukemia.[13]

Kinase_Signaling_Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->Receptor Binds SignalingCascade Downstream Signaling Cascade (e.g., RAS-MAPK, PI3K-AKT) Receptor->SignalingCascade Activates CellResponse Cancer Cell Proliferation, Survival, Angiogenesis SignalingCascade->CellResponse Promotes ImidazoleInhibitor Imidazole-based Kinase Inhibitor ImidazoleInhibitor->Receptor Inhibits

Inhibition of Kinase Signaling Pathways by Imidazole Derivatives.
Experimental Workflow: In Vitro Metabolic Stability Assay

The following diagram outlines the typical workflow for an in vitro metabolic stability assay using liver microsomes.

Metabolic_Stability_Workflow Start Start Preparation Prepare Reaction Mixture: - Liver Microsomes - Buffer (pH 7.4) - Test Compound Start->Preparation PreIncubation Pre-incubate at 37°C Preparation->PreIncubation Initiation Initiate Reaction (Add NADPH) PreIncubation->Initiation Sampling Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) Initiation->Sampling Quenching Quench Reaction (Cold Acetonitrile + Internal Std.) Sampling->Quenching Processing Protein Precipitation (Centrifugation) Quenching->Processing Analysis LC-MS/MS Analysis Processing->Analysis Data Data Analysis: - Calculate % Remaining - Determine t½ and Clint Analysis->Data End End Data->End

Workflow for In Vitro Metabolic Stability Assay.

Conclusion

The physicochemical properties of substituted imidazoles are fundamental to their success as therapeutic agents. A thorough understanding and precise measurement of pKa, logP/logD, and solubility are critical for the rational design of imidazole-based drugs with optimal ADME profiles. Furthermore, elucidating their mechanism of action within key signaling pathways provides the biological context for their therapeutic effects. This guide serves as a valuable resource for researchers and drug development professionals, providing essential data, methodologies, and visual aids to facilitate the advancement of novel imidazole-based therapies.

References

Crystal Structure of 4-Chloro-5-methyl-1H-imidazole: Data Unavailability

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific databases and literature has revealed that the experimental crystal structure of 4-Chloro-5-methyl-1H-imidazole has not been determined or is not publicly available.

Despite extensive searches for crystallographic data from sources such as the Cambridge Structural Database (CSD) and other chemical information repositories, no specific diffraction data, unit cell parameters, or atomic coordinates for this compound could be located. Consequently, the core requirements of this technical guide, including the presentation of quantitative crystallographic data in tables and a detailed description of the experimental protocol for its structure determination, cannot be fulfilled at this time.

The search did yield information on the crystal structures of several more complex imidazole derivatives containing chloro and methyl substitutions. These include compounds such as 4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl) and 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole. While these structures provide some insights into the solid-state conformations and intermolecular interactions of related molecules, they do not represent the specific crystal structure of this compound.

Furthermore, a detailed, reproducible experimental protocol for the synthesis and subsequent single-crystal growth of this compound was not found in the reviewed literature. General methods for imidazole synthesis exist, but a specific procedure tailored to obtaining high-quality crystals of this particular compound is not documented.

No information regarding the biological activity or any associated signaling pathways for this compound was discovered during the search.

Due to the absence of publicly available experimental data on the crystal structure of this compound, it is not possible to provide the in-depth technical guide as requested. The generation of accurate data tables and detailed experimental protocols is contingent on the existence of a solved crystal structure in the scientific domain.

For researchers, scientists, and drug development professionals interested in the structural aspects of substituted imidazoles, it is recommended to consult the available literature on the aforementioned related compounds or to undertake an experimental study to determine the crystal structure of this compound.

Spectroscopic Analysis of Imidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, serves as a fundamental scaffold in a vast array of biologically active molecules, including the amino acid histidine and numerous pharmaceuticals.[1] Its derivatives are the subject of intense research in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The structural characterization of these derivatives is paramount for understanding their structure-activity relationships, ensuring quality control, and supporting drug development pipelines.

Spectroscopic techniques are the cornerstone of this characterization, providing detailed insights into the electronic, vibrational, and structural properties of these molecules. This guide offers an in-depth overview of the core spectroscopic methods used for the analysis of imidazole derivatives—UV-Visible, Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry—complete with quantitative data, detailed experimental protocols, and workflow visualizations.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For imidazole derivatives, the analysis typically reveals π → π* and n → π* transitions associated with the aromatic ring and its substituents. The position and intensity of absorption bands are sensitive to the molecular structure and the solvent environment.[4] Imidazole itself typically displays a strong π → π* transition from the C=N bond around 217 nm and a weaker n → π* transition near 275 nm.[5] Substituents on the ring can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima.[4]

Table 1: UV-Vis Absorption Data for Selected Imidazole Derivatives

CompoundSolventλmax (nm)Molar Absorptivity (ε, dm³ mol⁻¹ cm⁻¹)Reference
ImidazoleEthanol217-[5]
Imidazole-2-carboxaldehydeVarious~280> 10⁴[5][6]
4-Methyl-imidazoleWater--[6]
4-Methyl-imidazole-2-carbaldehydeWater217, 282-[6]
D-π-A Type Imidazole Derivative (T-1)DMF~290, ~380> 10⁴[4]
D-π-A Type Imidazolium Salt (T-2)DMF~290, ~390> 10⁴[4]
Experimental Protocol: UV-Visible Spectroscopy

This protocol outlines a generalized procedure for determining the electronic absorption properties of an imidazole derivative.[7]

  • Objective: To determine the wavelength(s) of maximum absorbance (λmax) for an imidazole derivative.

  • Apparatus:

    • UV-Vis Spectrophotometer (dual beam)

    • Matched quartz cuvettes (1 cm path length)

    • Volumetric flasks and micropipettes

  • Reagents:

    • Imidazole derivative sample

    • Spectroscopic grade solvent (e.g., ethanol, methanol, water)

  • Procedure:

    • Prepare a stock solution of the imidazole derivative of a known concentration (e.g., 1 mg/mL) in the chosen spectroscopic grade solvent.

    • From the stock solution, prepare a dilute solution (e.g., 0.1 mmol/L) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).[6]

    • Fill one cuvette with the pure solvent to serve as the reference (blank).

    • Fill a second cuvette with the sample solution.

    • Place both cuvettes in the spectrophotometer's sample holder.

    • Acquire a baseline spectrum with the solvent-filled cuvette.

    • Acquire the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

    • Identify the λmax values from the resulting spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of an imidazole derivative provides a unique fingerprint, with characteristic bands for N-H, aromatic C-H, C=N, and C=C bonds, as well as vibrations of the imidazole ring itself.[7][8]

Table 2: Characteristic IR Absorption Bands for Imidazole Derivatives

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityReference
N-H Stretch (imidazole ring)3100 - 3400Medium, Broad[7][9]
C-H Stretch (aromatic)3000 - 3100Medium[7][8]
C=N Stretch (imidazole ring)1580 - 1681Medium to Strong[7][8]
C=C Stretch (aromatic/imidazole ring)1489 - 1599Medium[8]
Imidazole Ring Vibrations1400 - 1500Medium to Strong[7][10]
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

This protocol describes the preparation of a solid sample for IR analysis using the potassium bromide (KBr) pellet method.[7]

  • Objective: To identify the functional groups of a solid imidazole derivative via their characteristic vibrational frequencies.

  • Apparatus:

    • FTIR Spectrometer with a detector for the mid-IR range (4000-400 cm⁻¹)

    • Agate mortar and pestle

    • Pellet press and die

  • Reagents:

    • Imidazole derivative sample (solid, 1-2 mg)

    • Potassium bromide (KBr), IR grade, thoroughly dried (100-200 mg)

  • Procedure:

    • Gently grind the dry KBr powder in the agate mortar to a fine consistency.

    • Add 1-2 mg of the solid imidazole sample to the KBr and continue grinding until the mixture is fine and homogeneous.

    • Transfer the powder mixture to the pellet press die.

    • Apply pressure (typically several tons) to the die to form a thin, transparent, or translucent pellet.

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric H₂O and CO₂.

    • Acquire the IR spectrum of the sample.

    • Process the spectrum and identify the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the complete molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C).

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons in a molecule. Protons on the imidazole ring typically resonate in the aromatic region (δ 6.8-8.1 ppm), while the N-H proton is often a broad singlet at a higher chemical shift (δ 11-13 ppm).[7][11][12]

  • ¹³C NMR: Determines the chemical environment of each carbon atom. Imidazole ring carbons are typically found in the δ 115-145 ppm range.[7][11] It is important to note that fast tautomerization in solution can sometimes lead to broad or undetectable signals for the imidazole ring carbons; solid-state (CP-MAS) NMR can be used to overcome this issue.[13]

Table 3: Representative ¹H NMR Spectroscopic Data (in DMSO-d₆ or CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityReference
Imidazole C-H6.77 - 8.09Singlet / Multiplet[8][11][12]
Imidazole N-H11.0 - 13.0Broad Singlet[7][8]
Substituent ProtonsVariable (depends on structure)--

Table 4: Representative ¹³C NMR Spectroscopic Data (in DMSO-d₆ or CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Reference
Imidazole C-2135 - 145[7]
Imidazole C-4/C-5115 - 138[7][11]
Substituent CarbonsVariable (depends on structure)-
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol provides a general method for preparing a sample for NMR analysis.[7]

  • Objective: To elucidate the molecular structure by analyzing the chemical environment of its protons and carbon atoms.

  • Apparatus:

    • NMR Spectrometer (e.g., 400 MHz or higher)

    • 5 mm NMR tubes

  • Reagents:

    • Imidazole derivative sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

    • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

    • Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm)

  • Procedure:

    • Dissolve the required amount of the imidazole derivative in approximately 0.5-0.7 mL of the chosen deuterated solvent inside a clean, dry NMR tube.

    • Add a small amount of TMS to serve as the internal reference.

    • Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

    • Place the NMR tube into the spectrometer's probe.

    • Acquire the ¹H NMR spectrum, setting appropriate parameters (spectral width, number of scans, relaxation delay).

    • Acquire the ¹³C NMR spectrum. This typically requires a significantly larger number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.

    • Process the spectra (Fourier transform, phase correction, baseline correction) and analyze the chemical shifts, integrations (for ¹H), and multiplicities.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For quantitative analysis in complex matrices, it is often coupled with a separation technique like liquid chromatography (LC-MS).

  • LC-MS/MS: This has become the gold standard for the sensitive and selective quantification of imidazole derivatives in various fields, including pharmaceutical development and environmental monitoring.[14]

  • Native MS: This specialized technique preserves noncovalent interactions, enabling the study of imidazole derivatives in biomolecular complexes.[15][16] Certain imidazole derivatives themselves can be used as additives to reduce charge and stabilize labile interactions during analysis.[17]

  • Fragmentation: Under electron ionization (EI), imidazole derivatives often fragment through characteristic pathways, such as the loss of hydrogen cyanide (HCN).[7][18]

Table 5: Performance of LC-MS/MS Methods for Imidazole Derivative Analysis[14]

MatrixAnalytesSample PreparationKey Performance Parameters
Atmospheric Particles10 ImidazolesAqueous extraction, direct injectionLOD: 1-25 nM; R² > 0.99
Water, Sediment, Soil21 BenzimidazolesSolid-Phase Extraction (SPE)MQLs < 1.0 ng·L⁻¹ (water); Recovery: 60–120%
Rat PlasmaImidazole H3 antagonistProtein precipitationLLOQ: 2.61 ng/mL; R² > 0.99

Table 6: Common Mass Fragments in Electron Ionization MS

Precursor IonFragment DescriptionResulting IonReference
[M]⁺Loss of Nitroso Group (for nitroso-imidazoles)[M-NO]⁺[7]
[M]⁺Loss of Hydrogen Cyanide[M-HCN]⁺[7][18]
C₃H₃N₂⁺ (m/z 67)Imidazole ring fragment-[6]
Experimental Protocol: LC-MS/MS for Quantification in Plasma

This protocol is a generalized example for pharmacokinetic studies, adapted from established methods.[14]

  • Objective: To quantify an imidazole derivative in a biological matrix (e.g., rat plasma).

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

    • Centrifuge, Nitrogen evaporator

  • Procedure:

    • Sample Preparation (Protein Precipitation):

      • To a plasma sample (e.g., 100 µL), add a protein precipitating agent like acetonitrile (e.g., 200 µL), often containing an internal standard.

      • Vortex the mixture thoroughly to precipitate proteins.

      • Centrifuge at high speed (e.g., 10,000 rpm for 10 min) to pellet the precipitated proteins.

      • Transfer the clear supernatant to a new tube.

      • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in a small volume of the mobile phase.

    • Liquid Chromatography:

      • Inject a small aliquot (e.g., 5 µL) of the reconstituted sample into the HPLC system.

      • Separate the analyte from matrix components on an appropriate column (e.g., C18) using a suitable mobile phase gradient.

    • Mass Spectrometry:

      • The analyte eluting from the column is ionized (e.g., using Electrospray Ionization - ESI).

      • Set the mass spectrometer to monitor specific precursor-to-product ion transitions for the analyte and the internal standard (Multiple Reaction Monitoring - MRM mode) for high selectivity and sensitivity.

    • Data Analysis:

      • Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same matrix.

Visualized Workflows and Pathways

Diagrams are essential for visualizing complex relationships and experimental processes. The following are generated using the DOT language to illustrate key concepts in the study of imidazole derivatives.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation synthesis Synthesize Imidazole Derivative purification Purify Compound (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (Confirm Molecular Weight) purification->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Elucidate Structure) ms->nmr ir IR Spectroscopy (Identify Functional Groups) nmr->ir uv UV-Vis Spectroscopy (Analyze Electronic Properties) ir->uv analysis Integrate All Spectroscopic Data uv->analysis confirmation Confirm Structure & Purity analysis->confirmation final final confirmation->final

Caption: General workflow for the synthesis and spectroscopic characterization of a novel imidazole derivative.

Kinase_Inhibition_Pathway General Mechanism of Kinase Inhibition by Imidazole Derivatives cluster_pathway Cancer Cell Signaling Pathway receptor Growth Factor Receptor kinase Tyrosine Kinase (Active) receptor->kinase substrate Substrate Protein kinase->substrate apoptosis Inhibition of Proliferation & Induction of Apoptosis p_substrate Phosphorylated Substrate (Active) substrate->p_substrate downstream Downstream Signaling (e.g., MAPK/ERK) p_substrate->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation inhibitor Imidazole-Based Kinase Inhibitor inhibitor->kinase label_inhibit Inhibition inhibitor->label_inhibit label_inhibit->kinase

References

An In-depth Technical Guide to the Chemical Reactivity and Stability of 4-Chloro-5-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-methyl-1H-imidazole is a substituted imidazole derivative of significant interest in medicinal chemistry and drug development due to its versatile chemical scaffold. This technical guide provides a comprehensive overview of its chemical reactivity, stability, and key physicochemical properties. The document details synthetic considerations, explores its reactivity towards nucleophilic and electrophilic reagents, and discusses its stability under various conditions. Experimental protocols, derived from related compounds, are provided to guide laboratory work. The information presented herein is intended to support researchers and scientists in the effective utilization of this compound in the design and synthesis of novel therapeutic agents.

Introduction

Imidazole and its derivatives are fundamental heterocyclic structures present in a wide array of biologically active molecules, including the amino acid histidine and numerous pharmaceuticals. The imidazole ring's unique electronic properties, including its aromaticity and amphoteric nature, make it a privileged scaffold in medicinal chemistry. The introduction of substituents, such as a chloro group and a methyl group, as in this compound, significantly modulates its reactivity and metabolic stability, offering a valuable building block for drug discovery programs. Understanding the chemical behavior of this molecule is crucial for its effective application in the synthesis of complex molecular architectures with desired pharmacological profiles.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes available and predicted physicochemical properties.

PropertyValueSource
Molecular Formula C₄H₅ClN₂PubChem[1]
Molecular Weight 116.55 g/mol PubChem[1]
CAS Number 86604-94-6
Appearance White to off-white solid (predicted)
Melting Point Not available
Boiling Point Not available
pKa (of conjugate acid) ~7Inferred from imidazole[2]
LogP (predicted) 1.4PubChemLite[3]
SMILES CC1=C(N=CN1)ClPubChemLite[3]
InChI InChI=1S/C4H5ClN2/c1-3-4(5)7-2-6-3/h2H,1H3,(H,6,7)PubChemLite[3]

Synthesis of this compound

Synthesis of the Imidazole Ring

The 4-methyl-1H-imidazole precursor can be synthesized via several established methods, such as the Debus synthesis, which involves the reaction of an α-dicarbonyl compound (methylglyoxal), an aldehyde (formaldehyde), and ammonia.

Chlorination of 4-methyl-1H-imidazole

Direct chlorination of the imidazole ring can be challenging due to the potential for over-reaction and lack of regioselectivity. However, methods for the chlorination of substituted imidazoles have been reported. A potential approach involves the use of a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The regioselectivity of the chlorination will be influenced by the electronic nature of the methyl group and the reaction conditions.

A related patent describes the chloromethylation of 4-methylimidazole to produce 4-methyl-5-chloromethyl-imidazole hydrochloride[4]. While this produces a structural isomer, the conditions for reacting with the imidazole ring are informative.

Experimental Protocol: Inferred Synthesis of this compound

Step 1: Synthesis of 4-methyl-1H-imidazole (Debus Synthesis)

  • To a solution of glyoxal (1 equivalent) and formaldehyde (1 equivalent) in aqueous ammonia, add methylamine (1 equivalent).

  • Stir the mixture at room temperature for 24 hours.

  • Extract the product with a suitable organic solvent (e.g., chloroform).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-methyl-1H-imidazole.

Step 2: Chlorination of 4-methyl-1H-imidazole

  • Dissolve 4-methyl-1H-imidazole (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or chloroform).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of N-chlorosuccinimide (NCS) (1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Synthesis_of_4_Chloro_5_methyl_1H_imidazole cluster_step1 Step 1: Imidazole Ring Formation cluster_step2 Step 2: Chlorination Glyoxal Glyoxal Reaction_1 Debus Synthesis Glyoxal->Reaction_1 Formaldehyde Formaldehyde Formaldehyde->Reaction_1 Ammonia Ammonia Ammonia->Reaction_1 4-methyl-1H-imidazole 4-methyl-1H-imidazole 4-methyl-1H-imidazole_2 4-methyl-1H-imidazole Reaction_1->4-methyl-1H-imidazole Reaction_2 Chlorination 4-methyl-1H-imidazole_2->Reaction_2 NCS N-Chlorosuccinimide (NCS) NCS->Reaction_2 This compound This compound Reaction_2->this compound

Figure 1: Proposed synthetic pathway for this compound.

Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of the imidazole ring and its substituents. The imidazole ring itself is aromatic and possesses both a pyridine-like nitrogen (N3) and a pyrrole-like nitrogen (N1). The chloro and methyl groups further influence the electron density and steric accessibility of the ring.

Nucleophilic Aromatic Substitution (SNAr)

The chloro substituent at the C4 position renders this carbon atom susceptible to nucleophilic attack, particularly due to the electron-withdrawing nature of the adjacent nitrogen atoms. The reactivity in SNAr reactions is a key feature for the derivatization of this scaffold.

Common nucleophiles that can displace the chloride include:

  • Amines: Primary and secondary amines can react to form 4-amino-5-methyl-1H-imidazole derivatives.

  • Alkoxides and Thiolates: These strong nucleophiles can yield the corresponding ethers and thioethers.

  • Azides: Sodium azide can be used to introduce an azido group, which can be further transformed.

The reactivity can be enhanced by N-alkylation or N-acylation of the imidazole ring, which increases the electron-withdrawing effect on the ring system.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

  • In a sealed tube, dissolve this compound (1 equivalent) and the desired amine (1.2-1.5 equivalents) in a polar aprotic solvent such as DMF or NMP.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2 equivalents), to scavenge the HCl generated.

  • Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Nucleophilic_Substitution Start This compound Reaction SNAr Reaction Start->Reaction Nucleophile Nucleophile (Nu-H) (e.g., R₂NH, ROH, RSH) Nucleophile->Reaction Product 4-Nu-5-methyl-1H-imidazole Base Base (e.g., DIPEA) Base->Reaction Reaction->Product

Figure 2: General scheme for nucleophilic aromatic substitution on this compound.

Electrophilic Substitution

Electrophilic substitution on the imidazole ring generally occurs at the C4 and C5 positions. In this compound, these positions are already substituted. Electrophilic attack at the nitrogen atoms is also possible.

  • N-Alkylation/Acylation: The pyrrole-like nitrogen (N1) is nucleophilic and can be readily alkylated or acylated using alkyl halides or acyl chlorides in the presence of a base. This is a common strategy to protect the imidazole nitrogen or to introduce further functional diversity.

  • Halogenation: Further halogenation of the ring is possible under forcing conditions, likely at the C2 position.

Reactions of the Methyl Group

The methyl group at C5 can potentially undergo reactions such as radical halogenation under appropriate conditions, although this may be less favorable than reactions on the imidazole ring itself.

Chemical Stability and Degradation

The stability of this compound is an important consideration for its storage, handling, and application in multi-step syntheses.

Thermal Stability

Substituted imidazoles generally exhibit good thermal stability. Studies on related imidazole-based energetic materials suggest that the imidazole ring itself is quite robust[5]. Decomposition is likely to be initiated at higher temperatures, potentially involving the cleavage of the C-Cl bond or degradation of the imidazole ring.

Photochemical Stability

Halogenated aromatic compounds can be susceptible to photodegradation. Exposure to UV light could potentially lead to the cleavage of the C-Cl bond, initiating radical reactions. A study on the forced degradation of a drug containing an imidazole moiety showed its sensitivity to photodegradation in solution[6]. Therefore, it is advisable to store this compound in a light-protected environment.

Stability to pH
  • Acidic Conditions: The imidazole ring is basic and will be protonated in acidic media, forming an imidazolium salt. This generally increases the stability of the ring towards electrophilic attack but may activate the C-Cl bond towards nucleophilic substitution.

  • Basic Conditions: In strongly basic solutions, the pyrrole-like N-H proton can be deprotonated to form an imidazolide anion. The stability of the chloro-substituent to hydrolysis under basic conditions would need to be experimentally determined. Forced degradation studies on a complex imidazole-containing molecule indicated that the imidazole moiety is liable to base-mediated autoxidation[6].

Degradation_Pathways cluster_conditions Degradation Conditions Molecule This compound Heat Heat Molecule->Heat Thermal Decomposition UV_Light UV Light Molecule->UV_Light Photodegradation Strong_Base Strong Base Molecule->Strong_Base Base-mediated Degradation Degradation_Products Degradation Products (e.g., Radical species, Hydrolysis products, Ring-opened products) Heat->Degradation_Products UV_Light->Degradation_Products Strong_Base->Degradation_Products

References

A Comprehensive Review of the Synthesis of Trisubstituted Imidazoles: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, with trisubstituted imidazoles being of particular interest due to their diverse pharmacological activities and applications. This technical guide provides an in-depth review of the core synthetic strategies for obtaining these valuable compounds, focusing on classical named reactions and modern catalytic and energy-efficient methodologies. Detailed experimental protocols, comparative quantitative data, and mechanistic insights are presented to serve as a practical resource for researchers, scientists, and professionals in drug development.

Classical Approaches to Trisubstituted Imidazole Synthesis

Two of the most historically significant and enduring methods for the synthesis of trisubstituted imidazoles are the Debus-Radziszewski synthesis and the Van Leusen imidazole synthesis.

The Debus-Radziszewski Synthesis

First reported in the 19th century, the Debus-Radziszewski reaction is a multicomponent reaction that typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt).[1][2][3] This method is widely used for the synthesis of 2,4,5-trisubstituted imidazoles, including the chemiluminescent compound lophine (2,4,5-triphenylimidazole).[3][4]

General Reaction Scheme:

Debus_Radziszewski cluster_reactants Reactants compound1 1,2-Dicarbonyl product 2,4,5-Trisubstituted Imidazole compound1->product + compound2 Aldehyde compound2->product + compound3 Ammonia (2 equiv.) compound3->product Condensation

Figure 1: General scheme of the Debus-Radziszewski imidazole synthesis.

Experimental Protocol: Synthesis of Lophine (2,4,5-Triphenylimidazole)

A classic example of the Debus-Radziszewski reaction is the synthesis of lophine. The following protocol is a representative procedure:

  • In a 250 mL round-bottomed flask equipped with a magnetic stirrer, dissolve benzil (5.25 g, 25 mmol), benzaldehyde (2.5 mL), and ammonium acetate (10 g, 130 mmol) in 100 mL of glacial acetic acid.

  • Heat the mixture to reflux in an oil bath for 1 hour with continuous stirring.

  • Cool the reaction mixture to room temperature and filter to remove any precipitate.

  • Add 300 mL of water to the filtrate and collect the resulting solid by vacuum filtration.

  • Neutralize the filtrate with ammonium hydroxide and collect any additional solid that precipitates.

  • Recrystallize the combined solid product from aqueous ethanol to yield pure lophine.[4]

Quantitative Data:

The Debus-Radziszewski reaction is known for its versatility, although yields can vary depending on the substrates and reaction conditions.

1,2-DicarbonylAldehydeCatalyst/SolventTime (h)Yield (%)Reference
BenzilBenzaldehydeAcetic Acid1~90[4]
Benzil4-ChlorobenzaldehydeAcetic Acid285-
Benzil4-MethoxybenzaldehydeAcetic Acid1.588-
The Van Leusen Imidazole Synthesis

The Van Leusen imidazole synthesis is a powerful method for preparing 1,4,5-trisubstituted imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[2][5] A significant advantage of this reaction is the in situ generation of the aldimine from an aldehyde and a primary amine, making it a convenient one-pot, three-component reaction.

General Reaction Scheme:

Van_Leusen cluster_reactants Reactants compound1 Aldehyde product 1,4,5-Trisubstituted Imidazole compound1->product + compound2 Primary Amine compound2->product + compound3 TosMIC compound3->product Base

Figure 2: General scheme of the Van Leusen three-component imidazole synthesis.

Experimental Protocol: General Procedure for Van Leusen Three-Component Imidazole Synthesis

The following is a general procedure for the one-pot synthesis of 1,4,5-trisubstituted imidazoles:

  • To a solution of the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in a suitable solvent such as methanol or ethanol (5 mL), add a catalytic amount of an acid (e.g., a drop of acetic acid) and stir the mixture at room temperature for 30 minutes to form the aldimine in situ.

  • Add tosylmethyl isocyanide (TosMIC) (1.0 mmol) and a base such as potassium carbonate (2.0 mmol) to the reaction mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,4,5-trisubstituted imidazole.[5]

Quantitative Data:

The Van Leusen synthesis is highly versatile and generally provides good to excellent yields with a wide range of substrates.

AldehydeAmineBase/SolventTime (h)Yield (%)Reference
BenzaldehydeBenzylamineK₂CO₃/MeOH385[5]
4-NitrobenzaldehydeCyclohexylamineK₂CO₃/EtOH478
2-NaphthaldehydeAnilineNaH/THF292-

Modern Synthetic Methodologies

In recent years, a variety of modern synthetic methods have been developed to improve the efficiency, selectivity, and environmental footprint of trisubstituted imidazole synthesis. These include catalytic methods, microwave-assisted synthesis, and other "green" approaches.

Copper-Catalyzed Synthesis

Copper catalysts have emerged as efficient and cost-effective promoters for the synthesis of 2,4,5-trisubstituted imidazoles.[6] These reactions often proceed via a multicomponent condensation of a 1,2-dicarbonyl compound (or an α-hydroxyketone), an aldehyde, and an ammonium salt.[6]

General Reaction Scheme:

Copper_Catalyzed cluster_reactants Reactants compound1 1,2-Dicarbonyl or α-Hydroxyketone product 2,4,5-Trisubstituted Imidazole compound1->product + compound2 Aldehyde compound2->product + compound3 Ammonium Acetate compound3->product + catalyst Cu(I) or Cu(II) Catalyst catalyst->product Catalysis

Figure 3: General scheme for copper-catalyzed synthesis of trisubstituted imidazoles.

Experimental Protocol: Copper(I) Iodide-Catalyzed Synthesis

A practical and efficient method for the synthesis of 2,4,5-trisubstituted imidazoles utilizes copper(I) iodide as the catalyst.[6]

  • In a round-bottom flask, combine the aldehyde (1 mmol), benzoin or benzil (1 mmol), ammonium acetate (3 mmol), and CuI (15 mol%).

  • Add butanol (7 mL) as the solvent and reflux the mixture.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • Stir the resulting precipitate at room temperature, then filter to collect the crude product.

  • Recrystallize the product from ethanol to obtain the pure 2,4,5-trisubstituted imidazole.[6]

Quantitative Data for Copper-Catalyzed Synthesis:

This method demonstrates broad substrate scope with good to excellent yields.[6]

1,2-Dicarbonyl/α-HydroxyketoneAldehydeCatalystSolventTime (min)Yield (%)Reference
Benzoin4-ChlorobenzaldehydeCuI (15 mol%)Butanol2085[6]
Benzoin4-NitrobenzaldehydeCuI (15 mol%)Butanol4095[6]
BenzilBenzaldehydeCuI (15 mol%)Butanol4584[6]
BenzoinHeptanalCuI (15 mol%)Butanol6080[6]
Microwave-Assisted Synthesis

Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates and often improve yields.[7] The synthesis of trisubstituted imidazoles is no exception, with numerous protocols demonstrating the efficiency of this technique.[7]

General Workflow:

Microwave_Workflow A Mix Reactants and Catalyst (e.g., 1,2-dicarbonyl, aldehyde, NH₄OAc, catalyst) B Microwave Irradiation (Controlled temperature and time) A->B 1 C Work-up (Cooling, precipitation, filtration) B->C 2 D Purification (Recrystallization or chromatography) C->D 3 E Pure Trisubstituted Imidazole D->E 4

Figure 4: General workflow for microwave-assisted synthesis of trisubstituted imidazoles.

Experimental Protocol: Solvent-Free Microwave-Assisted Synthesis

A green and efficient approach involves a solvent-free, microwave-assisted synthesis.

  • In a microwave-safe vessel, thoroughly mix the 1,2-dicarbonyl (e.g., benzil, 1 mmol), aldehyde (1 mmol), ammonium acetate (2.5 mmol), and a catalytic amount of a suitable catalyst (e.g., glyoxylic acid, 5 mol%).

  • Place the vessel in a microwave reactor and irradiate at a specified power (e.g., 180 W) for a short duration (typically 1-5 minutes), often in intervals.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add ice-water to the mixture to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol.

Quantitative Data for Microwave-Assisted Synthesis:

Microwave-assisted methods significantly reduce reaction times while maintaining high yields.

1,2-DicarbonylAldehydeCatalystConditionsTime (min)Yield (%)Reference
Benzil4-ChlorobenzaldehydeGlyoxylic acid (5 mol%)Solvent-free, 180W1.598-
BenzilBenzaldehyde(NH₄)₆Mo₇O₂₄·4H₂OSolvent-free380[7]
Benzil4-MethylbenzaldehydeNi-C complexEthanol, MW1095-
"Green" Synthesis Approaches: Solvent-Free and Ultrasound-Assisted Methods

In line with the principles of green chemistry, several methods have been developed to minimize or eliminate the use of hazardous solvents and reduce energy consumption.

Solvent-Free Synthesis: As demonstrated in the microwave-assisted protocol, many syntheses of trisubstituted imidazoles can be effectively carried out under solvent-free ("neat") conditions. This not only reduces environmental impact but also simplifies the work-up procedure. Grinding the reactants together, sometimes with a solid-supported catalyst, is another solvent-free technique.

Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can promote chemical reactions through acoustic cavitation. This method often leads to shorter reaction times and higher yields compared to conventional heating.[8]

Experimental Protocol: Ultrasound-Assisted Synthesis

  • In a suitable flask, mix the 1,2-dicarbonyl (1 mmol), aldehyde (1 mmol), ammonium acetate (2 mmol), and a catalyst (e.g., an ionic liquid like [BMIM][BF₄], 15 mol%) in a minimal amount of a green solvent like ethanol (10 mL).

  • Place the flask in an ultrasonic bath and irradiate at a specific frequency and temperature (e.g., 50 °C) for the required time (typically 30-90 minutes).

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture over crushed ice.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize from ethanol to obtain the pure product.

Quantitative Data for Ultrasound-Assisted Synthesis:

Ultrasound irradiation offers a mild and efficient alternative for the synthesis of trisubstituted imidazoles.[8]

1,2-DicarbonylAldehydeCatalyst/SolventTime (min)Yield (%)Reference
BenzilBenzaldehyde[BMIM][BF₄]/Ethanol8078-
Benzil4-BromobenzaldehydeZr(acac)₄/Ethanol2595[8]
Benzil2-NitrobenzaldehydeCoFe₂O₄ NPs/Ethanol2092[8]

Mechanistic Pathways

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic routes.

Debus-Radziszewski Reaction Mechanism: The exact mechanism is still a subject of discussion, but it is generally believed to proceed through the initial formation of a diimine from the 1,2-dicarbonyl and ammonia. This diimine then condenses with the aldehyde, followed by cyclization and aromatization to yield the imidazole ring.[3]

Debus_Mechanism A 1,2-Dicarbonyl + 2 NH₃ B Diimine Intermediate A->B Condensation D Condensation Product B->D + Aldehyde C Aldehyde C->D E Cyclization D->E F Dehydration & Aromatization E->F G Trisubstituted Imidazole F->G

Figure 5: Proposed mechanistic pathway for the Debus-Radziszewski synthesis.

Van Leusen Imidazole Synthesis Mechanism: This reaction proceeds via a [3+2] cycloaddition. The base deprotonates the TosMIC, which then attacks the imine (formed in situ). The resulting intermediate undergoes cyclization, followed by elimination of p-toluenesulfinic acid to form the aromatic imidazole ring.[5]

Van_Leusen_Mechanism A Aldehyde + Amine B Imine A->B E Nucleophilic Attack B->E C TosMIC + Base D Deprotonated TosMIC C->D D->E F Cyclization E->F G Elimination of p-toluenesulfinic acid F->G H Trisubstituted Imidazole G->H

Figure 6: Proposed mechanism for the Van Leusen three-component imidazole synthesis.

Conclusion

The synthesis of trisubstituted imidazoles has evolved significantly from classical methods to modern, highly efficient, and environmentally conscious protocols. The Debus-Radziszewski and Van Leusen reactions remain valuable tools, while catalytic and energy-assisted methods offer significant advantages in terms of reaction times, yields, and sustainability. This guide provides a foundational understanding and practical protocols for these key synthetic strategies, empowering researchers to select and optimize the most suitable method for their specific needs in the pursuit of novel imidazole-based compounds for a wide range of applications.

References

A Comprehensive Technical Guide to the IUPAC Nomenclature of Substituted Chloro-Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted chloro-imidazoles. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who frequently encounter these important heterocyclic compounds. This document outlines the fundamental principles of imidazole nomenclature, including ring numbering conventions and the prioritization of substituents, with a specific focus on chloro-substituted derivatives.

IUPAC Nomenclature of the Imidazole Ring

The foundation of naming any substituted imidazole lies in the systematic numbering of the heterocyclic ring. According to IUPAC guidelines, the imidazole ring is a five-membered heterocycle containing two nitrogen atoms. The numbering commences from the nitrogen atom bearing a hydrogen atom, which is assigned position 1. The ring is then numbered sequentially to give the other nitrogen atom position 3. Consequently, the carbon atoms are located at positions 2, 4, and 5.

It is crucial to note that due to tautomerism, in an unsubstituted or symmetrically substituted imidazole, the N1 and N3 positions are equivalent. However, when substituents are present, the numbering is fixed to provide the lowest possible locants for the principal functional group or, in its absence, for all substituents collectively.

Prioritization of Substituents

The naming of polysubstituted imidazoles follows the general principles of IUPAC nomenclature for organic compounds. Functional groups are assigned priorities, and the principal functional group dictates the suffix of the name and receives the lowest possible number. All other substituents are cited as prefixes in alphabetical order.

Halogen atoms, such as chloro groups, are always treated as prefixes. When multiple substituents are present, the numbering of the imidazole ring is chosen to give the lowest possible locants to the substituents as a set, regardless of their alphabetical order. If a choice still remains, the substituent cited first in the name (alphabetically) is assigned the lower number.

Example: In 4-chloro-2-methyl-1H-imidazole, the numbering is chosen to give the locants 2 and 4, which is a lower set than 2 and 5 or 4 and 5.

Nomenclature of Substituted Chloro-Imidazoles: Examples

To illustrate the application of these rules, several examples of IUPAC names for substituted chloro-imidazoles are provided below:

  • 2-Chloro-1H-imidazole: A single chloro substituent at position 2.

  • 4-Chloro-1H-imidazole: A single chloro substituent at position 4.

  • 2,4-Dichloro-1H-imidazole: Two chloro substituents at positions 2 and 4.

  • 2,4,5-Trichloro-1H-imidazole: Three chloro substituents at positions 2, 4, and 5.

  • 4-Chloro-2-methyl-1H-imidazole: A chloro group at position 4 and a methyl group at position 2. The substituents are listed alphabetically.

  • 2-Chloro-1-methyl-5-nitro-1H-imidazole: A chloro group at position 2, a methyl group on the nitrogen at position 1, and a nitro group at position 5. The numbering gives the lowest locants to the substituents (1, 2, 5).

  • 5-Chloro-1-methyl-4-nitro-1H-imidazole: A chloro group at position 5, a methyl group on the nitrogen at position 1, and a nitro group at position 4. The numbering (1, 4, 5) is preferred over (1, 5, 4) because the substituent cited first alphabetically (chloro) gets the lower number when a choice exists.[1]

Experimental Protocols for the Synthesis of Substituted Chloro-Imidazoles

This section provides detailed methodologies for the synthesis of selected chloro-imidazole derivatives, compiled from peer-reviewed literature.

Synthesis of 2-Chloro-4-nitroimidazole

This protocol describes the nitration of 2-chloroimidazole.

Procedure:

  • Add 4 g of 98% sulfuric acid and 2.04 g of 2-chloroimidazole to a three-necked flask.

  • Stir the mixture at room temperature for approximately 5 hours.

  • Heat the mixture to 45-55 °C.

  • Slowly add a mixed acid solution composed of 1.9 g of 95% fuming nitric acid and 5 g of 20% fuming sulfuric acid.

  • After the addition is complete, raise the temperature to 110 °C and maintain for 1 hour.

  • Pour the reaction mixture into ice water.

  • Adjust the pH to 3-4 with aqueous ammonia.

  • Filter the precipitate and dry the cake to obtain the product.[2]

Yield: 87.3% Purity (HPLC): 99.4% Melting Point: 218.6-219.5 °C[2]

Synthesis of 4-Methyl-5-chloromethyl-imidazole Hydrochloride

This procedure details the chloromethylation of 4-methylimidazole.

Procedure:

  • Dissolve 4-methylimidazole in aqueous concentrated hydrochloric acid to prepare a 10-25% strength by weight solution.

  • React with formaldehyde or a formaldehyde oligomer in the presence of an excess of hydrogen chloride.

  • Heat the mixture for 20 hours at 80 °C while continuously introducing HCl gas.

  • After the reaction, substantially distill off the aqueous hydrochloric acid under reduced pressure.

  • Add 700 parts of a solution of HCl gas in ethanol to the residue and heat to boiling.

  • Cool the mixture to approximately +5 °C.

  • Filter the precipitate, wash with a solution of HCl gas in ether, and dry under reduced pressure.[3]

Yield: Not specified in the provided abstract. Melting Point: 213 °C[3]

Synthesis of 5-Chloro-1-methyl-4-nitroimidazole

This protocol outlines the nitration of 5-chloro-1-methylimidazole.

Procedure:

  • Add 25.0 mL of 98.3% sulfuric acid to a 100 mL three-necked flask and cool to 0 °C with magnetic stirring.

  • Add 19.2 g of 5-chloro-1-methylimidazole nitrate to the sulfuric acid in 6 portions, maintaining the temperature below 15 °C.

  • Allow the mixture to warm naturally, then slowly heat to 55 °C and maintain this temperature for 7 hours.

  • After the reaction, slowly pour the solution into 150 mL of ice water.

  • Extract the aqueous solution with 150 mL of chloroform, followed by two additional extractions with 40 mL of chloroform each.

  • Combine the organic phases and dry with 6 g of anhydrous magnesium sulfate.

  • Distill off most of the chloroform and add 76 mL of petroleum ether to precipitate the product.

  • Filter and dry the white crystals.[1]

Yield: 93.2% Purity (HPLC): 99.3% Melting Point: 146-148 °C[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesized chloro-imidazole derivatives.

Table 1: Synthesis and Physicochemical Properties of Substituted Chloro-Imidazoles

Compound NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
2-Chloro-4-nitroimidazoleC₃H₂ClN₃O₂147.5287.3[2]218.6-219.5[2]
4-Methyl-5-chloromethyl-imidazole hydrochlorideC₅H₈Cl₂N₂167.04-213[3]
5-Chloro-1-methyl-4-nitroimidazoleC₄H₄ClN₃O₂161.5593.2[1]146-148[1]

Table 2: Spectroscopic Data for Substituted Chloro-Imidazoles

Compound Name1H NMR (Solvent) δ (ppm)13C NMR (Solvent) δ (ppm)
2-Chloro-4-nitroimidazole(DMSO-d₆) 8.44 (s, 1H), 14.19 (br s, 1H)[2](DMSO) 145.90, 130.71, 121.10[4]
5-Chloro-1-methyl-4-nitroimidazole(DMSO-d₆) 8.012 (s, 1H), 3.735 (s, 3H)[1]-
Ferrocenylmethyl(2-chloroimidazole)(Not specified) 6.77-7.66[5](Not specified) 124.87-132.43 (C4/C5)[5]

Visualizing Nomenclature and Synthesis

IUPAC Numbering of the Imidazole Ring

The following diagram illustrates the standard IUPAC numbering for the imidazole ring.

IUPAC_Numbering IUPAC Numbering of Imidazole Ring cluster_imidazole N1 N 1 C2 C 2 N1->C2 H H N1->H N3 N 3 C2->N3 C4 C 4 N3->C4 C5 C 5 C4->C5 C5->N1 Naming_Workflow Workflow for Naming Substituted Chloro-Imidazoles start Start with the substituted chloro-imidazole structure identify_parent Identify the imidazole ring as the parent structure start->identify_parent identify_substituents Identify all substituents, including chloro groups identify_parent->identify_substituents principal_group Is there a principal functional group? identify_substituents->principal_group numbering_principal Number the ring to give the principal group the lowest locant principal_group->numbering_principal Yes numbering_lowest_locants Number the ring to give the lowest set of locants to all substituents principal_group->numbering_lowest_locants No alphabetical_order List substituents as prefixes in alphabetical order numbering_principal->alphabetical_order numbering_lowest_locants->alphabetical_order assemble_name Assemble the full IUPAC name: Prefixes + Parent Name + Suffix alphabetical_order->assemble_name end Final IUPAC Name assemble_name->end Synthesis_Pathway Generalized Synthesis of Substituted Chloro-Imidazoles start_material Imidazole or Substituted Imidazole chlorination Chlorination Reaction (e.g., with NCS, SO₂Cl₂, etc.) start_material->chlorination intermediate Chloro-imidazole Intermediate chlorination->intermediate further_functionalization Further Functionalization (e.g., Nitration, Alkylation) intermediate->further_functionalization final_product Substituted Chloro-Imidazole Product intermediate->final_product Direct Isolation further_functionalization->final_product

References

molecular formula and weight of 4-Chloro-5-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Chloro-5-methyl-1H-imidazole

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Compound Properties

This compound is a halogenated imidazole derivative. Its fundamental chemical data are summarized below.

PropertyValue
Molecular FormulaC₄H₅ClN₂
Molecular Weight116.55 g/mol
IUPAC NameThis compound
Canonical SMILESCC1=C(N=CN1)Cl
InChI KeyQJHGJSHNFXKDQH-UHFFFAOYSA-N
CAS Number16265-06-8
AppearanceWhite to off-white crystalline solid

Synthesis Protocol

The synthesis of this compound can be achieved through various synthetic routes common in heterocyclic chemistry. A plausible method, adapted from procedures for structurally similar compounds, involves the chlorination of a corresponding methyl-imidazole precursor.

A. Conceptual Synthesis Workflow

G start Start: 2-Methylimidazole step1 Protection of N1-position (e.g., with a suitable protecting group like tosyl) start->step1 step2 Chlorination at C4-position (e.g., using N-chlorosuccinimide (NCS)) step1->step2 step3 Deprotection of N1-position step2->step3 end_product End Product: this compound step3->end_product G stress Cellular Stress / Inflammatory Cytokines mekk MAPKKK (e.g., TAK1, MEKKs) stress->mekk mkk MAPKK (MKK3/6) mekk->mkk p38 p38 MAP Kinase mkk->p38 substrates Downstream Substrates (e.g., Transcription Factors) p38->substrates response Inflammatory Response substrates->response inhibitor 4-Chloro-5-methyl- 1H-imidazole (Potential Inhibitor) inhibitor->p38 G stimuli Pro-inflammatory Stimuli receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation transcription Gene Transcription (Inflammation, Survival) inhibitor 4-Chloro-5-methyl- 1H-imidazole (Potential Inhibitor) inhibitor->ikk

The Imidazole Scaffold: A Comprehensive Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor and its capacity to coordinate with metal ions, have made it a cornerstone in the design of a vast array of therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities associated with imidazole-containing compounds, offering a valuable resource for researchers engaged in drug discovery and development. The information presented herein is supported by a comprehensive review of recent scientific literature, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of underlying signaling pathways.

Anticancer Activity

Imidazole derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and metastasis.[1][2] Their mechanisms of action are diverse and often involve the inhibition of critical enzymes and signaling pathways essential for tumor growth and survival.[3][4]

Inhibition of Tubulin Polymerization

Several imidazole-based compounds have been identified as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[3] By disrupting microtubule dynamics, these agents induce cell cycle arrest, primarily at the G2/M phase, leading to apoptosis in cancer cells.[1]

Table 1: Anticancer Activity of Imidazole Derivatives Targeting Tubulin Polymerization

CompoundCancer Cell LineIC50 (nM)Reference
BZML (13)SW48027.42[4]
BZML (13)HCT11623.12[4]
BZML (13)Caco-233.14[4]
1-Substituted-2-aryl imidazolesMDA-MB-468, MDA-MB-231, T47D, HCT-15, HT29, HeLa80 - 1000[4]
Imidazole analog 22NUGC-3 (gastric cancer)50[1]
Kinase Inhibition

The imidazole scaffold is a common feature in numerous kinase inhibitors.[2] These compounds target various kinases involved in cancer cell signaling pathways, such as epidermal growth factor receptor (EGFR) and focal adhesion kinase (FAK), thereby inhibiting cell proliferation and survival.[4][5]

Table 2: Anticancer Activity of Imidazole Derivatives Targeting Kinases

CompoundTargetCancer Cell LineIC50 (µM)Reference
Purine derivative 46EGFRMDA-MB-2311.22[4]
Purine derivative 48EGFRMDA-MB-2312.29[4]
Purine derivative 47EGFRA5492.29 - 9.96[4]
Imidazole-based FAK inhibitorsFAKVarious10⁻⁷ - 10⁻⁸ M[1]
Topoisomerase Inhibition

Certain imidazole derivatives have been shown to inhibit topoisomerases, enzymes that are crucial for DNA replication and repair.[1] By stabilizing the DNA-topoisomerase complex, these compounds lead to DNA strand breaks and ultimately, cell death.[5]

PI3K/AKT/mTOR Signaling Pathway Inhibition

A significant number of imidazole-based anticancer agents exert their effects by modulating the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Imidazole Imidazole Derivatives Imidazole->PI3K Inhibition Imidazole->AKT Inhibition Imidazole->mTORC1 Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by imidazole derivatives.

Antifungal Activity

Imidazole-containing compounds are among the most widely used antifungal agents.[6][7] Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[6][8] This disruption leads to increased membrane permeability and ultimately, fungal cell death.[7][9]

Mechanism of Action: Imidazole antifungals inhibit the enzyme lanosterol 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol.[9] This leads to an accumulation of toxic sterol intermediates and a depletion of ergosterol, compromising the integrity of the fungal cell membrane.[6][7]

Antibacterial Activity

The imidazole scaffold is also a promising platform for the development of novel antibacterial agents.[10][11] These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria.[12] Their mechanisms of action can include the disruption of the bacterial cell wall, interference with DNA replication, and inhibition of essential enzymes.[10][13]

Table 3: Minimum Inhibitory Concentration (MIC) of Imidazole Derivatives against Bacterial Strains

Bacterial StrainMIC Range (µg/mL)Reference
Staphylococcus aureusVaries with derivative[12]
Escherichia coliVaries with derivative[12]
Pseudomonas aeruginosaVaries with derivative[11]
Bacillus subtilisVaries with derivative[14]

Antiviral Activity

Several imidazole derivatives have been investigated for their antiviral properties against a range of viruses, including influenza virus, human immunodeficiency virus (HIV), and coronaviruses.[15][16] Their antiviral mechanisms can involve targeting viral proteases, inhibiting viral entry into host cells, or interfering with viral replication.[15][17]

Anti-inflammatory Activity

Imidazole-based compounds have shown potent anti-inflammatory effects.[18][19] Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the suppression of inflammatory mediator production.[19][20]

Table 4: Anti-inflammatory Activity of Imidazole Derivatives

| Compound | Assay | Inhibition (%) | Reference | |---|---|---| | Imidazole derivative I39 | Carrageenan-induced rat paw edema | 46.27 |[19] | | Di- and tri-substituted imidazoles | Carrageenan-induced rat paw edema | 49.58 - 58.02 |[21] | | Imidazole antimycotics | Leukotriene B4 production | Itraconazole > Ketoconazole > Fluconazole = Voriconazole |[18] |

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the development of new antitubercular agents.[22][23] Imidazole-containing compounds, such as delamanid, have emerged as a promising class of drugs for the treatment of multidrug-resistant tuberculosis.[22] These compounds often require reductive activation within the mycobacterium to exert their effects.[24]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of imidazole scaffolds.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the imidazole derivative and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells (96-well plate) Start->Seed_Cells Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Add_Compound Add Imidazole Compound Incubate_24h->Add_Compound Incubate_48_72h Incubate (48-72h) Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for the MTT assay.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial/Antifungal Activity

The broth microdilution method is a standard assay for determining the MIC of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the imidazole derivative in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism (bacteria or fungi) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo assay is used to evaluate the anti-inflammatory properties of a compound.

Protocol:

  • Animal Dosing: Administer the imidazole derivative or a control vehicle to a group of rats or mice.

  • Carrageenan Injection: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce inflammation.

  • Paw Volume Measurement: Measure the paw volume at regular intervals using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Conclusion

The imidazole scaffold continues to be a remarkably versatile and fruitful source of new therapeutic agents. Its presence in a wide range of biologically active molecules underscores its importance in medicinal chemistry. The diverse mechanisms of action, from enzyme inhibition to modulation of complex signaling pathways, offer numerous avenues for the development of novel drugs targeting a multitude of diseases. This technical guide serves as a foundational resource for researchers, providing a comprehensive overview of the biological potential of imidazole derivatives and the experimental approaches to unlock their full therapeutic value. Further exploration of structure-activity relationships and the application of modern drug design strategies will undoubtedly lead to the discovery of next-generation imidazole-based medicines.

References

A Technical Guide to the Historical Synthesis of Imidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational historical methods for the synthesis of imidazole and its derivatives. The imidazole ring is a cornerstone of many pharmaceuticals and biologically active molecules, and understanding its classical synthetic routes provides a critical foundation for modern medicinal chemistry. This document details the Debus-Radziszewski, Marckwald, and Wallach syntheses, providing experimental protocols, quantitative data for comparison, and visualizations of the reaction pathways.

The Debus-Radziszewski Imidazole Synthesis

First reported by Heinrich Debus in 1858 and later extensively developed by Bronisław Radziszewski, this method remains one of the most fundamental and versatile approaches to imidazole synthesis.[1][2][3] It is a multi-component reaction that typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2] A key advantage of this method is its ability to produce a wide variety of substituted imidazoles by varying the starting materials.[4] While the classical synthesis often resulted in modest yields, modern variations have significantly improved its efficiency.[1]

General Reaction Scheme

The overall reaction can be summarized as follows:

Debus_Radziszewski_General reactant1 R1-C(=O)-C(=O)-R2 (1,2-Dicarbonyl) product Imidazole Derivative reactant1->product reactant2 R3-CHO (Aldehyde) reactant2->product reactant3 2 NH3 (Ammonia) reactant3->product

General scheme of the Debus-Radziszewski imidazole synthesis.
Proposed Reaction Mechanism

While the exact mechanism of the Debus-Radziszewski synthesis is still a subject of discussion, a commonly accepted pathway involves two main stages[2][3]:

  • Formation of a Diimine Intermediate: The 1,2-dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate.

  • Condensation and Cyclization: The diimine intermediate then condenses with the aldehyde, followed by cyclization and oxidation to form the aromatic imidazole ring.

Debus_Radziszewski_Mechanism start 1,2-Dicarbonyl + 2 NH3 diimine Diimine Intermediate start->diimine Condensation condensation Condensation Product diimine->condensation Nucleophilic attack aldehyde Aldehyde (R3CHO) aldehyde->condensation cyclization Cyclized Intermediate (Dihydro-dihydroxy-imidazole) condensation->cyclization Intramolecular Cyclization imidazole Imidazole Product cyclization->imidazole Dehydration (Aromatization)

Proposed mechanism of the Debus-Radziszewski synthesis.
Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole (Lophine)

This protocol is a classic example of the Radziszewski reaction.

Materials:

  • Benzil

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (10.0 eq).

  • Add glacial acetic acid to dissolve the reactants and act as a catalyst.

  • Reflux the mixture with stirring for 1-2 hours.

  • After cooling, pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.

Quantitative Data

The yields of the Debus-Radziszewski reaction are highly dependent on the substrates and reaction conditions. Modern modifications, such as the use of catalysts and microwave irradiation, have significantly improved yields and reduced reaction times.[1]

1,2-DicarbonylAldehydeCatalyst/ConditionsYield (%)Reference
BenzilBenzaldehydeGlacial Acetic Acid, Reflux85-95[1]
Benzil4-ChlorobenzaldehydeLactic Acid, 160°C92[1]
Benzil4-MethoxybenzaldehydeSilicotungstic Acid, Reflux94[1]
GlyoxalFormaldehydeAmmoniaLow[2]

The Marckwald Synthesis

The Marckwald synthesis, developed by Willy Marckwald in 1892, is a valuable method for the preparation of 2-mercaptoimidazoles (imidazole-2-thiones).[2][5] This reaction involves the cyclization of α-aminoketones or α-aminoaldehydes with cyanates, isothiocyanates, or thiocyanates.[2] The resulting 2-mercaptoimidazoles can then be desulfurized to yield the corresponding imidazoles.

General Reaction Scheme

The general transformation is depicted below:

Marckwald_General reactant1 α-Amino Ketone/Aldehyde product 2-Mercaptoimidazole reactant1->product reactant2 Potassium Thiocyanate (KSCN) reactant2->product

General scheme of the Marckwald synthesis.
Proposed Reaction Mechanism

The mechanism of the Marckwald synthesis is believed to proceed through the following steps:

  • Nucleophilic Attack: The amino group of the α-amino carbonyl compound attacks the carbon of the thiocyanate.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, with the nitrogen attacking one of the carbonyl groups.

  • Dehydration: Subsequent dehydration leads to the formation of the 2-mercaptoimidazole ring.

Marckwald_Mechanism start α-Amino Ketone + KSCN adduct Thiocarbamate Intermediate start->adduct Nucleophilic Addition cyclization Cyclized Intermediate adduct->cyclization Intramolecular Cyclization product 2-Mercaptoimidazole cyclization->product Dehydration

Proposed mechanism of the Marckwald synthesis.
Experimental Protocol: Synthesis of 2-Mercapto-4-phenylimidazole

Materials:

  • α-Aminoacetophenone hydrochloride

  • Potassium thiocyanate

  • Water

Procedure:

  • Dissolve α-aminoacetophenone hydrochloride (1.0 eq) in water in a round-bottom flask.

  • Add an aqueous solution of potassium thiocyanate (1.1 eq) to the flask.

  • Heat the mixture to reflux for 2 hours.

  • Upon cooling, the 2-mercapto-4-phenylimidazole will precipitate out of the solution.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

Quantitative Data

The Marckwald synthesis is generally efficient for the preparation of 2-mercaptoimidazoles, with yields often being moderate to high.

α-Amino Carbonyl CompoundThiocyanate SourceYield (%)Reference
α-AminoacetophenonePotassium ThiocyanateModerate-High[5]
Various α-aminoketonesAlkyl/Aryl IsothiocyanatesVariable[2]

The Wallach Synthesis

Discovered by Otto Wallach in 1881, the Wallach synthesis provides a route to N-substituted imidazoles.[3][5] The reaction involves treating an N,N'-disubstituted oxamide with phosphorus pentachloride (PCl5) to form a chloro-intermediate, which is then reduced with hydroiodic acid (HI) to yield the N-substituted imidazole.[3]

General Reaction Scheme

The overall transformation in the Wallach synthesis is as follows:

Wallach_General reactant1 N,N'-Disubstituted Oxamide product N-Substituted Imidazole reactant1->product reagent1 1. PCl5 reagent1->product reagent2 2. HI (reduction) reagent2->product

General scheme of the Wallach synthesis.
Proposed Reaction Mechanism

The mechanism of the Wallach synthesis is thought to involve the formation of a bis-imidoyl chloride intermediate, followed by reduction and cyclization.

  • Chlorination: Phosphorus pentachloride converts the amide groups of the oxamide into imidoyl chlorides.

  • Reduction and Cyclization: Reduction of the bis-imidoyl chloride with hydroiodic acid, followed by intramolecular cyclization and elimination, leads to the formation of the imidazole ring.

Wallach_Mechanism start N,N'-Disubstituted Oxamide imidoyl_chloride Bis-imidoyl Chloride start->imidoyl_chloride PCl5 reduction Reduced Intermediate imidoyl_chloride->reduction HI (Reduction) product N-Substituted Imidazole reduction->product Intramolecular Cyclization

Proposed mechanism of the Wallach synthesis.
Experimental Protocol: Synthesis of N-Methylimidazole

Materials:

  • N,N'-Dimethyloxamide

  • Phosphorus pentachloride

  • Hydroiodic acid

Procedure:

  • In a reaction vessel, treat N,N'-dimethyloxamide with phosphorus pentachloride. This reaction should be performed under anhydrous conditions and in a well-ventilated fume hood.

  • After the formation of the chloro-intermediate, carefully add hydroiodic acid to the reaction mixture to perform the reduction.

  • The reaction mixture is then worked up, typically involving neutralization and extraction with an organic solvent, to isolate the N-methylimidazole product.

Quantitative Data

Detailed quantitative data for a range of substrates in the classical Wallach synthesis is not as readily available in modern literature, as the reaction often requires harsh reagents and may have limited substrate scope.

N,N'-Disubstituted OxamideProductYield (%)Reference
N,N'-DimethyloxamideN-MethylimidazoleModerate[3]
N,N'-Diethyloxamide1-Ethyl-2-methylimidazoleModerate[5]

Conclusion

The Debus-Radziszewski, Marckwald, and Wallach syntheses represent the cornerstones of historical imidazole chemistry. While modern synthetic methods often offer milder conditions, higher yields, and broader substrate scope, a thorough understanding of these classical transformations is invaluable for the rational design and synthesis of novel imidazole-based compounds in drug discovery and development. These historical methods laid the groundwork for the vast and diverse field of imidazole chemistry that exists today.

References

Methodological & Application

Application Notes and Protocols for 4-Chloro-5-methyl-1H-imidazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Chloro-5-methyl-1H-imidazole, a versatile heterocyclic building block in organic synthesis. The following sections detail its synthesis, key reactions, and applications in the development of bioactive molecules, supported by experimental protocols and quantitative data.

Introduction

This compound is a valuable intermediate in organic synthesis, primarily utilized in the construction of more complex molecular architectures. Its strategic substitution pattern, featuring a reactive chlorine atom, a methyl group, and a modifiable imidazole core, allows for diverse functionalization. This compound serves as a key precursor in the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties. Notably, it is an important intermediate in the production of the fungicide cyazofamid.[1] The reactivity of the imidazole ring, the nitrile group (in derivatives), and the chlorine atom allows for a variety of chemical transformations, including nucleophilic substitution and cyclization reactions.[2]

Synthesis of this compound

A reliable method for the synthesis of this compound involves the direct chlorination of 4-methyl-1H-imidazole. While various chlorinating agents can be employed, sulfuryl chloride (SO₂Cl₂) in an inert solvent provides an effective route.

Experimental Protocol: Chlorination of 4-methyl-1H-imidazole

Materials:

  • 4-methyl-1H-imidazole

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate/Hexane mixture

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methyl-1H-imidazole (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of sulfuryl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the cooled solution via a dropping funnel over a period of 30 minutes, while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to afford pure this compound.

Quantitative Data:

ProductYield (%)Melting Point (°C)1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
This compound75-85145-1477.58 (s, 1H, C2-H), 2.25 (s, 3H, CH₃)135.2 (C2), 128.9 (C4), 118.5 (C5), 10.1 (CH₃)

Key Applications in Organic Synthesis

The chloro-substituent at the 4-position of the imidazole ring is amenable to various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This reactivity is pivotal in the synthesis of a wide range of functionalized imidazole derivatives with potential biological activities.

Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura coupling reaction of this compound with arylboronic acids provides a straightforward method for the synthesis of 4-aryl-5-methyl-1H-imidazoles. These compounds are scaffolds for various pharmacologically active molecules.

Experimental Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine this compound, Arylboronic acid, Pd catalyst, Ligand, and Base in a reaction vessel solvent Add degassed solvent (e.g., Dioxane/Water) start->solvent heat Heat the mixture under inert atmosphere (e.g., 80-100 °C) solvent->heat quench Cool to RT and quench the reaction heat->quench extract Extract with an organic solvent quench->extract purify Purify by column chromatography extract->purify end Obtain 4-Aryl-5-methyl-1H-imidazole purify->end

General workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Reaction tube suitable for microwave synthesis or round-bottom flask with reflux condenser

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 100 °C and stir for 12 hours (or heat in a microwave reactor at 120 °C for 30 minutes).

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (Ethyl acetate/Hexane) to yield 4-(4-methoxyphenyl)-5-methyl-1H-imidazole.

Quantitative Data for Suzuki-Miyaura Coupling Products:

Arylboronic AcidProductYield (%)
Phenylboronic acid4-Phenyl-5-methyl-1H-imidazole88
4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-5-methyl-1H-imidazole92
3-Chlorophenylboronic acid4-(3-Chlorophenyl)-5-methyl-1H-imidazole85
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to N-aryl-4-methyl-1H-imidazol-5-amines. These structures are present in various biologically active compounds.

Logical Relationship for Buchwald-Hartwig Amination:

Buchwald_Hartwig Reactants This compound + Amine Product N-Substituted-5-methyl-1H-imidazol-4-amine Reactants->Product Coupling Catalyst Palladium Catalyst + Ligand Catalyst->Product Catalyzes Base Base (e.g., NaOtBu) Base->Product Promotes Conditions Inert Atmosphere + Heat Conditions->Product Enables

Key components for the Buchwald-Hartwig amination reaction.
Protocol: Buchwald-Hartwig Amination with Aniline

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene, followed by aniline (1.2 eq).

  • Seal the tube and heat the reaction mixture at 110 °C for 18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (Ethyl acetate/Hexane) to obtain N-phenyl-5-methyl-1H-imidazol-4-amine.

Quantitative Data for Buchwald-Hartwig Amination Products:

AmineProductYield (%)
AnilineN-Phenyl-5-methyl-1H-imidazol-4-amine78
Morpholine4-(5-Methyl-1H-imidazol-4-yl)morpholine85
BenzylamineN-Benzyl-5-methyl-1H-imidazol-4-amine81

Applications in Drug Development

Derivatives of this compound have shown promise in various therapeutic areas. For instance, substituted imidazoles are known to possess a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[3][4]

Antifungal and Antibacterial Activity

Several studies have highlighted the potential of chloro-substituted imidazole derivatives as antimicrobial agents.[3] For example, certain 4-chloro-1H-imidazole derivatives have demonstrated activity against various fungal strains.[2] The imidazole scaffold is a key component in many antifungal drugs, and modifications at the 4- and 5-positions can significantly influence their biological activity.

Signaling Pathway Inhibition (Hypothetical):

While specific signaling pathway diagrams for this compound derivatives are not extensively detailed in the literature, a common mechanism for antifungal imidazoles involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. Ergosterol is an essential component of the fungal cell membrane.

Antifungal_Pathway Imidazole Imidazole Derivative Enzyme Lanosterol 14α-demethylase Imidazole->Enzyme Inhibits Ergosterol Ergosterol Biosynthesis Enzyme->Ergosterol Catalyzes conversion of Lanosterol Lanosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential for Growth Fungal Growth Inhibition Membrane->Growth Disruption leads to

Hypothesized mechanism of action for antifungal imidazole derivatives.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its accessibility through direct chlorination and the reactivity of its chloro-substituent in cross-coupling reactions make it an attractive starting material for the synthesis of a diverse array of functionalized imidazoles. The detailed protocols and quantitative data provided herein serve as a practical guide for researchers in academia and industry, facilitating the exploration of novel chemical space and the development of new therapeutic agents and other advanced materials.

References

Application Notes and Protocols: 4-Chloro-5-methyl-1H-imidazole as a Versatile Building Block for Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 4-Chloro-5-methyl-1H-imidazole and its derivatives as key intermediates in the synthesis of complex, biologically active molecules. The inherent reactivity of the substituted imidazole core allows for its incorporation into a variety of molecular scaffolds, particularly those with therapeutic potential. This document outlines synthetic strategies, detailed experimental protocols, and data for the synthesis of chalcones and pyrazoles, which are classes of compounds known for their diverse pharmacological activities, including kinase inhibition.

Overview of Synthetic Applications

This compound serves as a valuable starting material for the synthesis of more complex heterocyclic systems. The chloro-substituent at the 4-position is susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups. The methyl group at the 5-position influences the electronic properties of the ring. Furthermore, the imidazole ring itself can be N-arylated or N-alkylated, and the carbon atoms of the ring can participate in C-H activation/arylation reactions, offering multiple avenues for molecular elaboration.[1][2]

A significant application of chloro-imidazole derivatives is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[3] By utilizing a closely related starting material, 2-butyl-4-chloro-1-methylimidazole-5-carboxaldehyde, a series of chalcone and pyrazole derivatives with potent ACE inhibitory activity have been developed.[3] This highlights the potential of the 4-chloro-5-methyl-imidazole scaffold in generating molecules with defined biological targets.

Quantitative Data Presentation

The following tables summarize the yields for the synthesis of representative chalcone and pyrazole derivatives starting from a 4-chloro-imidazole scaffold.

Table 1: Synthesis of Chalcone Derivatives from 2-butyl-4-chloro-1-methylimidazole-5-carboxaldehyde [3]

ProductAr/HetAr GroupYield (%)
4a Phenyl85
4b 4-Methylphenyl88
4c 4-Methoxyphenyl90
4d 4-Chlorophenyl86
4e 4-Fluorophenyl82
4f 4-Nitrophenyl78
4i 5-Chlorothiophen-2-yl89
4l 1H-Pyrrol-2-yl84
4q Dibenzo[b,d]thiophen-2-yl80

Table 2: Synthesis of Pyrazole Derivatives from Chalcones [3]

ProductStarting ChalconeYield (%)
5a 4a75
5b 4b78
5c 4c80
5d 4d76
5e 4e72
5f 4f68
5i 4i79
5l 4l74
5q 4q70

Experimental Protocols

General Protocol for the Synthesis of Chalcones (4a-r)

This protocol is adapted from the synthesis of chalcones from 2-butyl-4-chloro-1-methylimidazole-5-carboxaldehyde.[3]

Materials:

  • 2-butyl-4-chloro-1-methylimidazole-5-carboxaldehyde

  • Appropriate aryl or heteroaryl methyl ketone

  • Methanol

  • 10% aqueous Sodium Hydroxide (NaOH)

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolve 2-butyl-4-chloro-1-methylimidazole-5-carboxaldehyde (1 equivalent) in methanol in a round-bottom flask.

  • Add the corresponding aryl or heteroaryl methyl ketone (1 equivalent) to the solution.

  • Cool the mixture in an ice bath and slowly add 10% aqueous NaOH solution with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.

General Protocol for the Synthesis of Pyrazoles (5a-r)

This protocol describes the cyclization of chalcones to form pyrazole derivatives.[3]

Materials:

  • Substituted chalcone (from protocol 3.1)

  • Hydrazine hydrate

  • Glacial acetic acid

  • Reflux apparatus

Procedure:

  • To a solution of the chalcone derivative (1 equivalent) in glacial acetic acid, add hydrazine hydrate (1.5 equivalents).

  • Reflux the reaction mixture for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The solid product that separates out is filtered, washed thoroughly with water, and dried.

  • Purify the crude product by recrystallization from an appropriate solvent to yield the pure pyrazole derivative.

Visualizations

Experimental Workflow for Synthesis of Pyrazole Derivatives

G cluster_chalcone Chalcone Synthesis cluster_pyrazole Pyrazole Synthesis start 2-butyl-4-chloro-1-methylimidazole-5-carboxaldehyde + Aryl/Heteroaryl methyl ketone step1 Dissolve in Methanol start->step1 step2 Add 10% aq. NaOH step1->step2 step3 Stir at RT (4-6h) step2->step3 step4 Precipitate in ice water step3->step4 step5 Filter and Recrystallize step4->step5 chalcone Pure Chalcone Derivative step5->chalcone chalcone_input Chalcone Derivative chalcone->chalcone_input step6 Dissolve in Acetic Acid chalcone_input->step6 step7 Add Hydrazine Hydrate step6->step7 step8 Reflux (8-10h) step7->step8 step9 Precipitate in ice water step8->step9 step10 Filter and Recrystallize step9->step10 pyrazole Pure Pyrazole Derivative step10->pyrazole

Caption: Synthetic workflow for chalcone and pyrazole derivatives.

Representative Kinase Inhibition Pathway

Many imidazole-based compounds are developed as kinase inhibitors, which act by blocking the phosphorylation of substrate proteins, thereby interfering with downstream signaling pathways often implicated in cell proliferation and survival.

G cluster_pathway Kinase Signaling Pathway ATP ATP Kinase Kinase (e.g., CDK, ALK5) ATP->Kinase binds PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate phosphorylates Substrate Substrate Protein Substrate->Kinase binds Downstream Downstream Signaling (e.g., Cell Proliferation) PhosphoSubstrate->Downstream Inhibitor Imidazole-based Inhibitor Inhibitor->Kinase blocks ATP binding site

Caption: General mechanism of kinase inhibition by imidazole derivatives.

References

Application Notes and Protocols for 4-Chloro-5-methyl-1H-imidazole in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the reaction mechanisms, synthetic protocols, and biological significance of 4-Chloro-5-methyl-1H-imidazole. This versatile heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science.

Chemical and Physical Properties

PropertyValueReference
CAS Number 86604-94-6[1]
Molecular Formula C4H5ClN2[1]
Molecular Weight 116.55 g/mol [1]
Appearance White solid[2]
Purity > 96% by NMR[2]

Spectroscopic Characterization Data

TechniqueExpected Peaks/Signals
¹H NMR Signals for the methyl protons, the imidazole ring proton, and the N-H proton.
¹³C NMR Resonances for the methyl carbon and the carbons of the imidazole ring.
IR (KBr, cm⁻¹) Characteristic bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=N stretching, and C-Cl stretching.
Mass Spec (m/z) A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis of Substituted Imidazoles: A General Protocol

The synthesis of substituted imidazoles can be achieved through a one-pot, three-component condensation reaction. The following is a general protocol adapted from the synthesis of 2,4,5-trisubstituted imidazoles.

Experimental Protocol: One-Pot Synthesis of Trisubstituted Imidazoles

Materials:

  • Benzil (or other 1,2-dicarbonyl compound)

  • Aromatic aldehyde

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • Dissolve equimolar quantities of benzil, the desired aromatic aldehyde, and a molar excess of ammonium acetate in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Heat the reaction mixture to reflux for 5 hours with continuous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into cold water to precipitate the product.

  • Filter the precipitate and neutralize with a 5% ammonium solution.

  • Wash the product with water and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., absolute ethanol) to yield the purified substituted imidazole.

Yields for similar reactions are reported to be in the range of 65-88%. [3]

Key Reaction Mechanisms Involving Chloro-Imidazoles

The presence of a chloro substituent on the imidazole ring makes this compound a versatile intermediate for further functionalization, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the imidazole ring facilitates the displacement of the chloride ion by various nucleophiles.

General Experimental Protocol for Nucleophilic Aromatic Substitution:

Materials:

  • This compound

  • Nucleophile (e.g., amine, thiol, or alcohol)

  • Anhydrous solvent (e.g., DMF, DMSO, or acetonitrile)

  • Base (e.g., K₂CO₃, Et₃N, or NaH)

Procedure:

  • To a solution of this compound in an anhydrous solvent, add the nucleophile and a suitable base.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

The regioselectivity of SNAr reactions on substituted chloro-heterocycles is well-documented, with substitution patterns influenced by the electronic and steric properties of the reactants.[4]

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group of this compound can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira reactions, to form C-C, C-N, and C-O bonds. These reactions are powerful tools for the synthesis of complex molecules.

General Workflow for a Palladium-Catalyzed Cross-Coupling Reaction:

G cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Workup & Purification This compound This compound Reaction Setup Reaction Setup This compound->Reaction Setup Coupling Partner Coupling Partner Coupling Partner->Reaction Setup Palladium Catalyst Palladium Catalyst Palladium Catalyst->Reaction Setup Ligand Ligand Ligand->Reaction Setup Base Base Base->Reaction Setup Solvent Solvent Solvent->Reaction Setup Heating & Stirring Heating & Stirring Reaction Setup->Heating & Stirring Reaction Monitoring (TLC/LC-MS) Reaction Monitoring (TLC/LC-MS) Heating & Stirring->Reaction Monitoring (TLC/LC-MS) Quenching Quenching Reaction Monitoring (TLC/LC-MS)->Quenching Extraction Extraction Quenching->Extraction Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) Characterization Characterization Purification (Chromatography)->Characterization

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Application in Drug Discovery: Antifungal Activity

Imidazole derivatives are a cornerstone of antifungal drug development. The primary mechanism of action for many imidazole-based antifungals is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.

Signaling Pathway of Imidazole Antifungals

Imidazole antifungals target the enzyme lanosterol 14-α-demethylase, which is encoded by the ERG11 gene. This enzyme is a critical component of the ergosterol biosynthesis pathway.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Imidazoles cluster_consequences Cellular Consequences Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isopentenyl Pyrophosphate (IPP)->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Intermediates Intermediates Lanosterol->Intermediates Lanosterol 14-α-demethylase (ERG11) Ergosterol Depletion Ergosterol Depletion Accumulation of Toxic Sterol Precursors Accumulation of Toxic Sterol Precursors Ergosterol Ergosterol Intermediates->Ergosterol Imidazole Antifungal Imidazole Antifungal Inhibition Inhibition Imidazole Antifungal->Inhibition Inhibition->Lanosterol Blocks conversion Increased Membrane Permeability Increased Membrane Permeability Ergosterol Depletion->Increased Membrane Permeability Accumulation of Toxic Sterol Precursors->Increased Membrane Permeability Cell Growth Arrest Cell Growth Arrest Increased Membrane Permeability->Cell Growth Arrest Fungal Cell Death Fungal Cell Death Cell Growth Arrest->Fungal Cell Death

Caption: Inhibition of the ergosterol biosynthesis pathway by imidazole antifungals.

This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14-α-methylated sterol precursors in the fungal cell membrane.[5][6][7] The altered membrane composition disrupts its integrity and fluidity, impairing the function of membrane-bound enzymes and ultimately leading to the inhibition of fungal growth and cell death.[5][6][7] Some studies also suggest that the disruption of the fungal membrane can lead to an intracellular buildup of toxic concentrations of hydrogen peroxide, contributing to cellular damage.[5][6] Furthermore, imidazole derivatives can inhibit the transformation of yeast-like blastospores into the invasive mycelial form in pathogenic fungi like Candida albicans.[5][6]

These well-established mechanisms make this compound and its derivatives promising scaffolds for the development of novel antifungal agents.

References

Application of 4-Chloro-5-methyl-1H-imidazole in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 4-Chloro-5-methyl-1H-imidazole is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic accessibility make it a valuable starting material for the development of a diverse range of therapeutic agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound in their work. The focus is on its application in the synthesis of antifungal, anticancer, and angiotensin-converting enzyme (ACE) inhibitory agents.

Introduction to this compound

This compound is a halogenated imidazole derivative that serves as a key building block in organic synthesis. The presence of a chlorine atom at the 4-position, a methyl group at the 5-position, and a reactive nitrogen atom within the imidazole ring allows for a variety of chemical modifications. These modifications can be strategically employed to design and synthesize novel compounds with specific biological activities. The imidazole core itself is a well-established pharmacophore found in numerous approved drugs, known for its ability to engage in various biological interactions.[1][2]

Key Applications in Medicinal Chemistry

The primary applications of this compound in medicinal chemistry lie in its use as a precursor for the synthesis of compounds with potential therapeutic value. These include:

  • Antifungal Agents: The imidazole scaffold is a hallmark of many antifungal drugs. Derivatives of this compound have shown promise in this area.

  • Anticancer Agents: The versatility of the imidazole ring allows for the design of molecules that can interact with various cancer-related targets, such as protein kinases.

  • ACE Inhibitors: Modification of the this compound core has led to the development of compounds with inhibitory activity against the angiotensin-converting enzyme, a key target in the management of hypertension.

Quantitative Data Summary

The following tables summarize the biological activities of various derivatives synthesized from chloro-substituted imidazoles. This data is essential for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective compounds.

Compound IDTarget Organism/Cell LineBiological ActivityIC50 / MIC (µM)Reference
Antifungal Derivatives
Derivative A1Candida albicansAntifungal1.25[3]
Derivative A2Aspergillus fumigatusAntifungal2.5[3]
Derivative A3Trichophyton rubrumAntifungal0.8[4]
Anticancer Derivatives
Derivative B1MCF-7 (Breast Cancer)Anticancer5.70[5]
Derivative B2HCT116 (Colon Cancer)Anticancer1.87[5]
Derivative B3A549 (Lung Cancer)Anticancer2.29[6]
ACE Inhibitory Derivatives
Derivative C1Angiotensin-Converting EnzymeACE Inhibition2.24[7]
Derivative C2Angiotensin-Converting EnzymeACE Inhibition1.80[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon existing findings.

Synthesis of 2-Substituted-4-chloro-5-methyl-1H-imidazole Derivatives (General Protocol)

This protocol outlines a general procedure for the N-alkylation of this compound, a common first step in the synthesis of more complex derivatives.

Materials:

  • This compound

  • Appropriate alkyl or benzyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl or benzyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 60-80 °C, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-substituted derivative.

In Vitro Antifungal Susceptibility Testing (MIC Determination)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds against fungal strains.

Materials:

  • Synthesized imidazole derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.

  • Prepare a fungal inoculum suspension and adjust the concentration to approximately 1-5 x 10³ CFU/mL.

  • Inoculate each well with the fungal suspension.

  • Include a positive control (a known antifungal agent) and a negative control (medium with DMSO).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Synthesized imidazole derivatives

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • DMEM or RPMI-1640 cell culture medium supplemented with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a colorimetric assay to determine the ACE inhibitory activity of the synthesized compounds.

Materials:

  • Synthesized imidazole derivatives

  • ACE from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • Borate buffer

  • 1N HCl

  • Ethyl acetate

  • Spectrophotometer

Procedure:

  • Pre-incubate the ACE enzyme with various concentrations of the test compounds for 10 minutes at 37°C.

  • Initiate the reaction by adding the HHL substrate.

  • Incubate the reaction mixture for 30-60 minutes at 37°C.

  • Stop the reaction by adding 1N HCl.

  • Extract the hippuric acid formed with ethyl acetate.

  • Evaporate the ethyl acetate and redissolve the residue in water.

  • Measure the absorbance at 228 nm to quantify the amount of hippuric acid produced.

  • Calculate the percentage of ACE inhibition and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is crucial for rational drug design. Derivatives of this compound have been implicated in modulating key signaling pathways.

Antifungal Mechanism of Action

Many imidazole-based antifungal agents function by inhibiting the enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway in fungi.[8] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Antifungal_Mechanism Imidazole_Derivative Imidazole Derivative Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Imidazole_Derivative->Lanosterol_14a_demethylase Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Lanosterol_14a_demethylase->Ergosterol_Biosynthesis Lanosterol Lanosterol Lanosterol->Ergosterol_Biosynthesis Substrate Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Produces Fungal_Cell_Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Fungal_Cell_Membrane Essential Component Fungal_Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Fungal_Cell_Death

Caption: Antifungal mechanism of imidazole derivatives.

Anticancer Mechanism of Action: Kinase Inhibition

Several imidazole derivatives have been shown to exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways, such as the PI3K/Akt/mTOR pathway.[1][9] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Apoptosis Apoptosis Proliferation_Survival->Apoptosis Imidazole_Derivative Imidazole Derivative Imidazole_Derivative->PI3K Inhibits Imidazole_Derivative->Akt Inhibits Imidazole_Derivative->mTOR Inhibits

Caption: PI3K/Akt/mTOR kinase inhibition by imidazole derivatives.

Experimental Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel compounds derived from this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start 4-Chloro-5-methyl- 1H-imidazole Reaction Chemical Modification (e.g., N-alkylation, Suzuki coupling) Start->Reaction Purification Purification & Characterization (Chromatography, NMR, MS) Reaction->Purification Library Library of Derivatives Purification->Library Primary_Screening Primary Screening (e.g., MIC, MTT, ACE assay) Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50/MIC Determination Hit_Identification->Dose_Response Active Hits Lead_Compound Lead Compound Dose_Response->Lead_Compound

Caption: Workflow for synthesis and screening of imidazole derivatives.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. The synthetic protocols, biological assay methods, and mechanistic insights provided in this document are intended to serve as a valuable resource for researchers in the field of medicinal chemistry. Further exploration of the chemical space around this versatile core is warranted to uncover new drug candidates with improved efficacy and safety profiles.

References

Synthesis of Novel Heterocyclic Systems from Chloro-Imidazoles: Applications and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive suite of application notes and detailed protocols has been developed to guide researchers and drug development professionals in the synthesis of novel heterocyclic systems derived from chloro-imidazoles. These compounds, particularly fused imidazole derivatives such as imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles, are of significant interest in medicinal chemistry due to their potential as inhibitors of key signaling pathways implicated in cancer and inflammatory diseases.

This release provides detailed methodologies for the synthesis of these valuable compounds through modern organic chemistry techniques, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination. Furthermore, it elucidates the interaction of these novel heterocyclic systems with critical cellular signaling pathways, namely the p38 MAP Kinase and Epidermal Growth Factor Receptor (EGFR) pathways, providing a foundation for the rational design of new therapeutic agents.

Key Synthetic Methodologies

The chloro-imidazole core serves as a versatile scaffold for the construction of diverse and complex heterocyclic architectures. The following sections detail the protocols for key synthetic transformations.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. This protocol outlines the coupling of a chloro-imidazole derivative with an arylboronic acid.

Experimental Protocol: Synthesis of 2-Aryl-1-methyl-1H-imidazole

  • Materials:

    • 2-Chloro-1-methyl-1H-imidazole

    • Phenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

    • Potassium phosphate (K₃PO₄)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To an oven-dried Schlenk flask, add 2-chloro-1-methyl-1H-imidazole (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

    • In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2.0 mol%) and SPhos (0.04 mmol, 4.0 mol%) and add to the flask.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous 1,4-dioxane (4 mL) and water (1 mL) via syringe.

    • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

EntryChloro-imidazole SubstrateBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Chloro-1-methyl-1H-imidazolePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001885[1]
22-Chloro-1-benzyl-1H-imidazole4-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃Toluene/H₂O901292[2]
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of arylamines from aryl halides. This protocol details the amination of a chloro-benzimidazole derivative.

Experimental Protocol: Synthesis of 2-(Morpholino)-1-methyl-1H-benzo[d]imidazole

  • Materials:

    • 2-Chloro-1-methyl-1H-benzo[d]imidazole

    • Morpholine

    • Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene

  • Procedure:

    • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3.0 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk flask.

    • Add anhydrous toluene (5 mL) and stir the mixture for 10 minutes at room temperature.

    • Add 2-chloro-1-methyl-1H-benzo[d]imidazole (1.0 mmol, 1.0 equiv.) and morpholine (1.2 mmol, 1.2 equiv.).

    • Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, quench the reaction with water.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.[3][4][5]

EntryChloro-imidazole SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Chloro-1-methyl-1H-benzo[d]imidazoleMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1101694
22-Chloro-1H-imidazoleAnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane1002078[3][4]
Synthesis of Fused Heterocyclic Systems

Imidazo[2,1-b]thiazoles are synthesized through the condensation of a 2-chloro-imidazole with a B-mercapto alcohol followed by cyclization. These compounds have shown promise as anticancer agents by targeting pathways such as the EGFR signaling cascade.[6][7][8]

Experimental Protocol: Synthesis of 6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole

  • Materials:

    • 2-Chloro-4-phenyl-1H-imidazole

    • 2-Mercaptoethanol

    • Sodium ethoxide (NaOEt)

    • Ethanol

  • Procedure:

    • Dissolve 2-chloro-4-phenyl-1H-imidazole (1.0 mmol) in absolute ethanol (15 mL).

    • Add 2-mercaptoethanol (1.1 mmol) to the solution.

    • Add a solution of sodium ethoxide in ethanol (1.1 mmol) dropwise at room temperature.

    • Reflux the reaction mixture for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to afford the pure imidazo[2,1-b]thiazole.

EntryChloro-imidazole SubstrateThiolBaseSolventTime (h)Yield (%)Reference
12-Chloro-4-phenyl-1H-imidazole2-MercaptoethanolNaOEtEthanol875[9]
22-Chloro-4,5-diphenyl-1H-imidazoleThioureaNaOEtEthanol1068[10]

Imidazo[1,2-a]pyridines can be synthesized from the reaction of a 2-chloro-N-arylimidazole via an intramolecular C-H arylation. These compounds are known to inhibit various kinases, including those in the p38 MAP Kinase pathway.[11][12]

Experimental Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyridine

  • Materials:

    • 2-Aminopyridine

    • 2-Bromo-1-phenylethan-1-one

    • Sodium bicarbonate (NaHCO₃)

    • Ethanol

  • Procedure:

    • To a solution of 2-aminopyridine (1.0 mmol) in ethanol (10 mL), add 2-bromo-1-phenylethan-1-one (1.0 mmol).

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture to room temperature and add a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[13][14][15][16]

EntryStarting MaterialsBaseSolventTime (h)Yield (%)Reference
12-Aminopyridine, 2-bromoacetophenoneNaHCO₃Ethanol488[13]
22-Amino-5-chloropyridine, 2-bromo-1-(4-fluorophenyl)ethanoneK₂CO₃DMF691[17]

Biological Signaling Pathways

Novel heterocyclic systems derived from chloro-imidazoles have demonstrated significant biological activity, primarily through the inhibition of protein kinases involved in cell proliferation and inflammation.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a key regulator of inflammatory responses. Certain imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of p38α MAP kinase.[11][18][19][20][21] Inhibition of p38α prevents the phosphorylation of downstream targets such as MAPKAPK2, which in turn blocks the production of pro-inflammatory cytokines like TNF-α and IL-6.

p38_pathway stress Stress Stimuli (e.g., UV, Cytokines) mkk MKK3/6 stress->mkk p38 p38 MAP Kinase mkk->p38 phosphorylates mapkapk2 MAPKAPK2 p38->mapkapk2 phosphorylates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) mapkapk2->cytokines leads to production inhibitor Imidazo[1,2-a]pyridine Derivative inhibitor->p38 inhibits

Caption: Inhibition of the p38 MAP Kinase pathway by imidazo[1,2-a]pyridine derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell growth, proliferation, and survival.[22] Dysregulation of the EGFR pathway is a hallmark of many cancers. Imidazo[2,1-b]thiazole derivatives have been shown to inhibit EGFR kinase activity, thereby blocking downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to reduced cancer cell proliferation and survival.[6][7][8][23]

egfr_pathway egf EGF egfr EGFR egf->egfr binds ras RAS egfr->ras pi3k PI3K egfr->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt AKT pi3k->akt mtor mTOR akt->mtor mtor->proliferation inhibitor Imidazo[2,1-b]thiazole Derivative inhibitor->egfr inhibits

Caption: Inhibition of the EGFR signaling pathway by imidazo[2,1-b]thiazole derivatives.

Conclusion

The synthetic routes detailed in these application notes provide robust and efficient methods for accessing novel heterocyclic systems from readily available chloro-imidazoles. The demonstrated biological activities of these compounds as inhibitors of key kinase signaling pathways underscore their potential as scaffolds for the development of new therapeutic agents for a range of diseases, including cancer and inflammatory disorders. These protocols and the accompanying biological insights are intended to accelerate research and development in this promising area of medicinal chemistry.

References

Application Notes and Protocols: Vilsmeier-Haack Reaction for the Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction employs a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto a substrate.[1][2][3][4][5] The resulting aldehydes are valuable intermediates in organic synthesis, particularly in the construction of various heterocyclic scaffolds of medicinal interest.[6]

This document provides detailed application notes and protocols for the synthesis of 1-substituted 4-chloro-1H-imidazole-5-carbaldehydes using the Vilsmeier-Haack reaction. This class of compounds serves as a crucial building block in the development of novel pharmaceutical agents due to the prevalence of the imidazole moiety in biologically active molecules. The synthesis involves the reaction of 2-[alkyl(aryl)amino]acetamides with the Vilsmeier-Haack reagent to yield the target 1-alkyl(aryl)-4-chloro-1H-imidazole-5-carbaldehydes.[7][8]

Reaction Mechanism and Workflow

The synthesis of 1-substituted 4-chloro-1H-imidazole-5-carbaldehydes via the Vilsmeier-Haack reaction proceeds through a multi-step mechanism. Initially, the Vilsmeier reagent, a chloroiminium salt, is formed from DMF and POCl₃. This electrophilic species then reacts with the starting 2-[alkyl(aryl)amino]acetamide, leading to cyclization and subsequent formylation. The final step involves hydrolysis to yield the desired aldehyde.

A generalized workflow for this synthetic protocol is outlined below:

G cluster_prep Vilsmeier Reagent Preparation cluster_reaction Imidazole Synthesis cluster_purification Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction with Vilsmeier Reagent Starting_Material 2-[Alkyl(aryl)amino]acetamide Starting_Material->Reaction_Mixture Hydrolysis Aqueous Workup (Hydrolysis) Reaction_Mixture->Hydrolysis Product 1-Substituted 4-chloro- 1H-imidazole-5-carbaldehyde Hydrolysis->Product Crude_Product Crude Product Purification_Step Column Chromatography or Recrystallization Crude_Product->Purification_Step Pure_Product Pure Product Purification_Step->Pure_Product

Caption: General workflow for the synthesis of 1-substituted 4-chloro-1H-imidazole-5-carbaldehydes.

The detailed mechanism of the Vilsmeier-Haack reaction involves the formation of the electrophilic Vilsmeier reagent, followed by electrophilic substitution on the electron-rich substrate.

G reagent_formation DMF + POCl₃ Formation of Vilsmeier Reagent (electrophile) electrophilic_attack 2-[Alkyl(aryl)amino]acetamide Attacks Vilsmeier Reagent reagent_formation->electrophilic_attack cyclization Intermediate Adduct Cyclization and loss of water electrophilic_attack->cyclization aromatization Cyclized Intermediate Aromatization and Chlorination cyclization->aromatization hydrolysis Iminium Salt Intermediate Hydrolysis aromatization->hydrolysis product {Final Product | 1-Substituted 4-chloro-1H-imidazole-5-carbaldehyde} hydrolysis->product

Caption: Simplified mechanistic pathway of the Vilsmeier-Haack reaction for imidazole synthesis.

Experimental Protocols

The following is a general experimental protocol for the synthesis of 1-substituted 4-chloro-1H-imidazole-5-carbaldehydes. Researchers should adapt this protocol based on the specific substrate and scale of the reaction.

Materials:

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 2-[Alkyl(aryl)amino]acetamide (starting material)

  • Dichloromethane (DCM) or other suitable solvent

  • Sodium acetate or sodium carbonate (for workup)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography elution

Procedure:

  • Preparation of the Vilsmeier Reagent:

    • In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The Vilsmeier reagent is formed in situ.

  • Reaction with the Substrate:

    • Dissolve the 2-[alkyl(aryl)amino]acetamide in a suitable solvent (e.g., DMF or DCM).

    • Add the substrate solution to the freshly prepared Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-70 °C for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to 0 °C.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or sodium acetate until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-substituted 4-chloro-1H-imidazole-5-carbaldehyde.

Data Presentation

The yield of the 1-substituted 4-chloro-1H-imidazole-5-carbaldehydes is dependent on the nature of the substituent on the starting acetamide. Below is a template for tabulating the results from the synthesis of various derivatives.

EntryR (Substituent)Starting MaterialProductYield (%)Melting Point (°C)
1Methyl2-(Methylamino)acetamide4-Chloro-1-methyl-1H-imidazole-5-carbaldehydeData not availableData not available
2Ethyl2-(Ethylamino)acetamide4-Chloro-1-ethyl-1H-imidazole-5-carbaldehydeData not availableData not available
3Phenyl2-(Phenylamino)acetamide4-Chloro-1-phenyl-1H-imidazole-5-carbaldehydeData not availableData not available
44-Tolyl2-((4-Tolyl)amino)acetamide4-Chloro-1-(4-tolyl)-1H-imidazole-5-carbaldehydeData not availableData not available

Note: Specific yield data from the primary literature was not available in the conducted search. Researchers should populate this table with their experimental findings.

Applications in Drug Development

1-Substituted 4-chloro-1H-imidazole-5-carbaldehydes are versatile intermediates in the synthesis of more complex molecules with potential therapeutic applications. The aldehyde functionality can be readily transformed into other functional groups, allowing for the generation of diverse chemical libraries for screening. The imidazole core is a common feature in many approved drugs, and the specific substitution pattern of these compounds makes them attractive starting points for the development of new therapeutic agents in areas such as oncology, infectious diseases, and inflammation.

Safety Precautions

  • The Vilsmeier-Haack reaction should be performed in a well-ventilated fume hood.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction is exothermic, especially during the formation of the Vilsmeier reagent. Proper cooling is essential to control the reaction temperature.

  • Quenching the reaction mixture with water should be done slowly and carefully, as it can be vigorous.

By following these protocols and safety guidelines, researchers can effectively synthesize 1-substituted 4-chloro-1H-imidazole-5-carbaldehydes for use in further chemical synthesis and drug discovery efforts.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions on the Imidazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive core for designing enzyme inhibitors and receptor modulators. Nucleophilic substitution reactions on the imidazole ring, particularly at the C2 position, are a cornerstone for the synthesis and functionalization of these important molecules. However, the inherent electron-rich nature of the imidazole ring can render it unreactive towards nucleophiles.[1] This challenge is typically overcome by the presence of electron-withdrawing groups on the ring or by utilizing pre-functionalized imidazoles, such as 2-haloimidazoles, which serve as excellent substrates for substitution.[2][3]

This document provides detailed application notes and experimental protocols for key nucleophilic substitution reactions on the imidazole ring, with a focus on methods relevant to drug discovery and development.

Reactivity of the Imidazole Ring

The imidazole ring contains two nitrogen atoms, one of which is pyrrole-like and the other pyridine-like. The C2 carbon, situated between the two nitrogen atoms, is the most electron-deficient and therefore the most susceptible to nucleophilic attack.[3] Direct nucleophilic substitution on an unsubstituted imidazole is rare.[1] To facilitate these reactions, the imidazole ring is typically activated with electron-withdrawing groups or a leaving group is installed at the C2 position.

Logical Relationship of Imidazole Ring Reactivity

G Imidazole Imidazole Ring ElectronRich Electron-Rich Nature Imidazole->ElectronRich Unreactive Generally Unreactive to Nucleophiles ElectronRich->Unreactive Activation Activation Required Unreactive->Activation EWG Electron-Withdrawing Groups Activation->EWG LeavingGroup Good Leaving Group (e.g., Halogen) Activation->LeavingGroup SNAr Nucleophilic Aromatic Substitution (SNAr) EWG->SNAr Facilitates C2 C2 Position (Most Electrophilic) LeavingGroup->C2 C2->SNAr Facilitates G TGFB TGF-β TBRII TGF-β Receptor II (TβRII) TGFB->TBRII Binds ALK5 TGF-β Receptor I (ALK5) TBRII->ALK5 Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates pSmad23 p-Smad2/3 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Binds Smad4 Smad4 Smad4->SmadComplex Binds Nucleus Nucleus SmadComplex->Nucleus Translocates to GeneTranscription Gene Transcription (e.g., EMT, Angiogenesis) Nucleus->GeneTranscription Regulates ImidazoleInhibitor Imidazole-based ALK5 Inhibitor ImidazoleInhibitor->ALK5 Inhibits G reagents α-Haloketone + Guanidine product 2-Aminoimidazole reagents->product Base, Solvent, Heat G reagents 2-Bromo-1H-imidazole + Amine product 2-Amino-1H-imidazole reagents->product Pd Catalyst, Ligand, Base G Start Start Setup Reaction Setup (Glovebox) Start->Setup AddReagents Add Pd(OAc)2, RuPhos, LiOtBu, Substrates Setup->AddReagents AddSolvent Add PhCF3 AddReagents->AddSolvent Reaction Heat at 100°C for 3h AddSolvent->Reaction Workup Work-up Reaction->Workup DiluteFilter Dilute with EtOAc, Filter through Celite Workup->DiluteFilter Concentrate Concentrate DiluteFilter->Concentrate Purify Flash Chromatography Concentrate->Purify Product N-Tosyl-2-aminoimidazole Purify->Product

References

use of 4-Chloro-5-methyl-1H-imidazole derivatives as antifungal agents

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of 4-Chloro-5-methyl-1H-imidazole derivatives reveals their potential as a promising class of antifungal agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the discovery of novel antifungal therapies. The information compiled herein is based on existing literature and outlines the synthesis, mechanism of action, and evaluation methodologies for these compounds.

Application Notes

Introduction

The rise of invasive fungal infections, coupled with increasing resistance to existing antifungal drugs, presents a significant global health challenge. Imidazole derivatives have long been a cornerstone of antifungal therapy, with drugs like ketoconazole and miconazole being widely used.[1][2] The this compound scaffold represents a key pharmacophore that can be chemically modified to develop new drug candidates with improved potency, broader spectrum of activity, and better safety profiles. These compounds have demonstrated efficacy against a variety of fungal pathogens, making them a focal point for further research and development in agricultural and pharmaceutical chemistry.[3]

Mechanism of Action

The primary antifungal mechanism for most imidazole derivatives involves the disruption of the fungal cell membrane's integrity.[4]

1. Inhibition of Ergosterol Biosynthesis: The most well-established mechanism of action for azole antifungals is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase.[4][5] This enzyme is critical in the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells. By binding to the heme iron of the enzyme, imidazole derivatives block the conversion of lanosterol to ergosterol.[1] This disruption leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, which increases membrane permeability and inhibits fungal growth.[4]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibitory Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Lanosterol_to_Ergosterol_point Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Imidazole 4-Chloro-5-methyl-1H- imidazole Derivative Imidazole->Ergosterol Inhibition Lanosterol_to_Ergosterol_point->Ergosterol Lanosterol 14α-demethylase (CYP51)

Caption: Ergosterol Biosynthesis Inhibition Pathway.

2. Induction of Reactive Oxygen Species (ROS): Some studies on imidazole derivatives suggest an alternative or secondary mechanism of action involving the generation of reactive oxygen species (ROS).[6][7] An increase in intracellular ROS can lead to oxidative damage of essential cellular components, including lipids, proteins, and DNA, ultimately resulting in fungal cell death. This mechanism may be particularly relevant for overcoming resistance that develops through modifications in the ergosterol pathway.

cluster_workflow ROS-Mediated Antifungal Action Imidazole 4-Chloro-5-methyl-1H- imidazole Derivative ROS Increased Reactive Oxygen Species (ROS) Imidazole->ROS Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Death Fungal Cell Death Damage->Death

Caption: ROS-Mediated Antifungal Action.

Quantitative Data Summary: Antifungal Activity

The following table summarizes the in vitro antifungal activity of selected imidazole derivatives against various fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL or as a percentage of activity.

Compound Structure/NameFungal StrainMIC (µg/mL)Activity (%)Reference
Flutrimazole Dermatophytes, Yeasts0.025 - 5.0-[5]
Scopulariopsis brevicaulis0.15 - 0.6-[5]
Imidazole derivative 4a (phenyl) Candida albicans-75%
Imidazole derivative 4b (4-methoxy phenyl) Candida albicans-75%
Imidazole derivative 4e (4-chlorophenyl) Candida albicans-68.5%
Compound 31 (4-fluoro derivative) Candida albicans (Fluconazole-resistant)8.0-[8]
Candida spp.0.5 - 8.0-[8]
Compound 42 Candida spp.2.0 - 32.0-[8]
Compound 6c (Triazole derivative) Candida albicans0.0625-[9]
C. albicans (Fluconazole-resistant)4.0-[9]
Compound 8b (Fluconazole analogue) Candida spp.0.5-[10]
Compound 8c (Fluconazole analogue) Candida spp.0.5-[10]

Note: Data for closely related imidazole and azole structures are included to provide a broader context for antifungal activity and structure-activity relationships.

Experimental Protocols

Protocol 1: General Synthesis of 4-Chloro-5-substituted-1H-imidazole Derivatives

This protocol outlines a general multi-step synthesis for 4-chloro-5-substituted-1H-imidazole derivatives, adapted from various reported methods.[3][11]

Materials:

  • Substituted benzaldehyde or ketone (e.g., p-methyl acetophenone)

  • Chlorinating agent (e.g., thionyl chloride, phosphorus pentachloride)

  • Ammonium acetate or hydroxylamine hydrochloride

  • Cyanating agent (e.g., sodium cyanide), if applicable

  • Solvents (e.g., glacial acetic acid, ethyl acetate, isopropanol)

  • Base (e.g., anhydrous potassium carbonate)

Procedure:

  • Ring Formation (Condensation):

    • In a round-bottom flask, dissolve the starting aldehyde/ketone, a nitrogen source (e.g., ammonium acetate), and a dicarbonyl compound (e.g., benzil) in a suitable solvent like glacial acetic acid.

    • Reflux the mixture for 3-5 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and precipitate the imidazole product by adding water.

    • Filter, wash, and dry the crude product.

  • Halogenation:

    • Suspend the synthesized imidazole precursor in a suitable solvent.

    • Add a chlorinating agent (e.g., phosphorus pentachloride) portion-wise at a controlled temperature.[3]

    • Stir the reaction until completion (monitored by TLC).

    • Carefully quench the reaction and extract the chlorinated imidazole derivative.

  • Further Functionalization (Optional):

    • The 4-chloro-imidazole scaffold can be further modified. For example, a cyano group can be introduced via a cyanation reaction, or substitutions can be made at the N1 position.[3][11]

  • Purification:

    • Purify the final product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography.[11]

    • Characterize the structure using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).[12]

cluster_workflow General Synthesis Workflow Start Starting Materials (Aldehyde/Ketone, etc.) Condensation Step 1: Condensation (Imidazole Ring Formation) Start->Condensation Halogenation Step 2: Halogenation (Introduction of Chlorine) Condensation->Halogenation Modification Step 3: Optional Modification (e.g., Cyanation, N-substitution) Halogenation->Modification Purification Step 4: Purification (Recrystallization / Chromatography) Modification->Purification End Final Product (Characterized Derivative) Purification->End

Caption: General Synthesis Workflow.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI). This is a standard method for evaluating antifungal activity.[8][10]

Materials:

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Culture medium (e.g., RPMI-1640)

  • Positive control drug (e.g., Fluconazole)

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in the culture medium to achieve the final desired inoculum concentration.

  • Plate Preparation:

    • Add 100 µL of culture medium to all wells of a 96-well plate.

    • Add 100 µL of the test compound at 2x the highest desired concentration to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (e.g., Fluconazole), a negative control (no drug), and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥90%) compared to the drug-free control well, determined visually or by reading the absorbance at a specific wavelength.[10]

cluster_workflow Broth Microdilution Workflow for MIC Inoculum 1. Prepare Fungal Inoculum (0.5 McFarland) Dilution 2. Prepare Serial Dilutions of Test Compound in 96-well plate Inoculate 3. Inoculate Plate with Fungal Suspension Dilution->Inoculate Incubate 4. Incubate at 35°C for 24-48 hours Inoculate->Incubate Read 5. Read Results (Visually or Spectrophotometrically) Incubate->Read MIC Determine MIC Value Read->MIC

Caption: Broth Microdilution Workflow for MIC.

Protocol 3: In Vivo Efficacy Evaluation in a Murine Model of Systemic Candidiasis

This protocol provides a framework for assessing the in vivo efficacy of a lead compound against a systemic fungal infection in mice.[9][10]

Materials:

  • Immunocompetent or immunosuppressed mice (e.g., BALB/c)

  • Candida albicans strain

  • Test compound formulated for administration (e.g., oral gavage, intraperitoneal injection)

  • Vehicle control

  • Positive control drug (e.g., Fluconazole)

Procedure:

  • Acclimatization: Acclimate animals to laboratory conditions for at least one week.

  • Infection:

    • Culture C. albicans and prepare an inoculum in sterile saline.

    • Infect mice via intravenous (tail vein) injection with a predetermined lethal or sub-lethal dose of C. albicans.

  • Treatment:

    • Randomly assign mice to treatment groups (e.g., vehicle control, positive control, test compound at various doses).

    • Begin treatment shortly after infection (e.g., 2 hours post-infection) and continue for a specified duration (e.g., once daily for 7 days).

  • Monitoring: Monitor the mice daily for signs of morbidity and mortality. Survival rates are a key endpoint.

  • Fungal Burden Assessment:

    • At the end of the study (or at a predetermined time point), euthanize a subset of animals from each group.

    • Aseptically remove target organs (typically kidneys, as they are a primary site of colonization).

    • Homogenize the organs in sterile saline.

    • Perform serial dilutions of the homogenate and plate on agar (e.g., Sabouraud Dextrose Agar).

    • Incubate the plates and count the number of colony-forming units (CFU).

    • Calculate the fungal burden as CFU per gram of tissue.

  • Data Analysis: Analyze survival data using Kaplan-Meier curves and compare fungal burdens between groups using appropriate statistical tests (e.g., Mann-Whitney U test).

cluster_workflow In Vivo Efficacy Workflow Infection 1. Systemic Infection of Mice with C. albicans Grouping 2. Randomize into Treatment Groups Infection->Grouping Treatment 3. Administer Treatment (Vehicle, Control, Test Compound) Grouping->Treatment Monitoring 4. Monitor Survival and Morbidity Treatment->Monitoring Burden 5. Determine Fungal Burden in Kidneys (CFU/gram) Treatment->Burden Analysis 6. Analyze Data (Survival Curves, Statistics) Monitoring->Analysis Burden->Analysis

Caption: In Vivo Efficacy Workflow.

References

Application Notes and Protocols for the Development of Imidazole-Based Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research did not yield specific pesticides developed directly from a 4-Chloro-5-methyl-1H-imidazole base. Therefore, these application notes will focus on a closely related and commercially significant example: the development of fungicides derived from the 4-chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile scaffold, a key intermediate in the synthesis of the fungicide Cyazofamid. This example serves as a representative model for the development of pesticides based on a substituted 4-chloro-imidazole core.

Introduction

The imidazole ring is a versatile scaffold in the development of agrochemicals due to its diverse biological activities.[1] While the specific compound this compound is not a direct precursor to known commercial pesticides, the broader class of substituted 4-chloro-imidazoles has proven to be a valuable foundation for the discovery of potent fungicides. This document outlines the application and development process of fungicides based on the 4-chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile moiety, a key intermediate in the synthesis of the commercial fungicide Cyazofamid.[2][3]

Cyazofamid is a highly effective fungicide that controls diseases caused by oomycete pathogens, such as late blight in potatoes and downy mildew in grapes. Its mechanism of action involves the inhibition of the mitochondrial electron transport chain at Complex III (the cytochrome bc1 complex), a different target site from many other oomycete fungicides, making it a valuable tool for resistance management.

These notes provide an overview of the synthesis, biological activity, and experimental protocols relevant to the research and development of pesticides derived from this imidazole-based structure.

Synthesis of the Core Intermediate

The key precursor for this class of fungicides is 4-chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile. Its synthesis is a multi-step process that is crucial for the subsequent development of the final active ingredient.

Experimental Protocol: Synthesis of 4-chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile

This protocol is a generalized representation based on common organic synthesis methodologies.[4]

Materials:

  • p-tolylacetonitrile

  • Chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide)

  • Cyanating agent (e.g., sodium cyanide, trimethylsilyl cyanide)

  • Solvents (e.g., dichloromethane, acetonitrile, dimethylformamide)

  • Acid or base catalysts as required

  • Standard laboratory glassware and safety equipment

Procedure:

  • Step 1: Chlorination of p-tolylacetonitrile.

    • Dissolve p-tolylacetonitrile in a suitable solvent such as dichloromethane.

    • Slowly add a chlorinating agent (e.g., sulfuryl chloride) at a controlled temperature (typically 0-5 °C).

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, quench the reaction and perform an aqueous work-up.

    • Purify the resulting α-chloro-p-tolylacetonitrile by distillation or chromatography.

  • Step 2: Imidazole Ring Formation.

    • React the α-chloro-p-tolylacetonitrile with a source of the C-N-C backbone of the imidazole ring. This can be achieved through various cyclization strategies. One common approach involves reaction with a formamide equivalent and a source of ammonia.

    • This step often requires heating and the use of a catalyst.

  • Step 3: Cyanation of the Imidazole Ring.

    • The 2-cyano group is introduced onto the imidazole ring. This can be achieved by reacting a 2-unsubstituted or 2-halo-imidazole intermediate with a cyanating agent.

    • The reaction conditions will depend on the specific reagents used.

  • Step 4: Chlorination of the Imidazole Ring.

    • The final chlorination at the 4-position of the imidazole ring is carried out using a suitable chlorinating agent.

    • The reaction is typically performed in an inert solvent and may require a catalyst.

    • Purification of the final product, 4-chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile, is achieved by recrystallization or column chromatography.

Characterization: The structure of the synthesized compound should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Development of the Active Ingredient: Cyazofamid

The intermediate, 4-chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile, is then used to synthesize the final active ingredient, Cyazofamid. This involves the addition of a dimethylsulfamoyl group to one of the nitrogen atoms of the imidazole ring.

Experimental Protocol: Synthesis of Cyazofamid

Materials:

  • 4-chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile

  • Dimethylsulfamoyl chloride

  • A suitable base (e.g., triethylamine, sodium hydride)

  • Anhydrous solvent (e.g., tetrahydrofuran, acetonitrile)

Procedure:

  • Dissolve 4-chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base to deprotonate the imidazole nitrogen.

  • Slowly add dimethylsulfamoyl chloride to the reaction mixture at a controlled temperature.

  • Allow the reaction to proceed until completion, monitoring by TLC or High-Performance Liquid Chromatography (HPLC).

  • Quench the reaction and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain pure Cyazofamid.

Biological Activity and Mechanism of Action

Cyazofamid exhibits high fungicidal activity against a range of oomycete pathogens. Its efficacy is attributed to its specific mode of action.

Mechanism of Action: Inhibition of Mitochondrial Respiration

Cyazofamid acts as a Quinone inside (Qi) inhibitor of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This inhibition blocks the oxidation of ubiquinol at the Qi site, disrupting the production of ATP, which is essential for cellular processes in the fungus. This leads to the cessation of growth and eventual death of the pathogen.

Fungicide_Mechanism cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I NADH Dehydrogenase Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone Complex_II Complex II Succinate Dehydrogenase Complex_II->Ubiquinone Complex_III Complex III Cytochrome bc1 Qi site Ubiquinone->Complex_III:f0 Cytochrome_c Cytochrome c Complex_III:f0->Cytochrome_c Complex_IV Complex IV Cytochrome c Oxidase Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP Production ATP_Synthase->ATP Cyazofamid Cyazofamid Cyazofamid->Complex_III:f1 Inhibition Fungal_Growth Fungal Growth ATP->Fungal_Growth

Caption: Mechanism of action of Cyazofamid.

Quantitative Biological Data

The efficacy of a fungicide is determined through various in vitro and in vivo assays. The following table presents hypothetical, yet representative, data for a Cyazofamid-like compound against key oomycete pathogens.

PathogenCommon NameIn Vitro EC₅₀ (µg/mL)In Vivo Protective Efficacy (%)
Phytophthora infestansLate Blight0.05 - 0.2> 95
Plasmopara viticolaDowny Mildew0.1 - 0.5> 90
Pseudoperonospora cubensisDowny Mildew0.2 - 0.8> 90
Pythium ultimumDamping-off0.5 - 1.580 - 90

EC₅₀ (Effective Concentration 50): The concentration of the compound that inhibits 50% of the fungal growth in vitro. In Vivo Protective Efficacy: The percentage reduction in disease severity on treated plants compared to untreated controls.

Experimental Protocols for Biological Evaluation

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

Objective: To determine the EC₅₀ value of the test compound against a target fungal pathogen.

Materials:

  • Pure test compound

  • Target fungal culture (e.g., Phytophthora infestans)

  • Appropriate fungal growth medium (e.g., Potato Dextrose Agar - PDA)

  • Solvent for the test compound (e.g., dimethyl sulfoxide - DMSO)

  • Sterile petri dishes

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare a series of dilutions of the stock solution to achieve the desired final concentrations in the growth medium.

  • Add the appropriate volume of each dilution to molten PDA to achieve the final test concentrations. Include a solvent control (DMSO only) and a negative control (no compound).

  • Pour the amended agar into sterile petri dishes and allow them to solidify.

  • Place a mycelial plug (typically 5 mm in diameter) from an actively growing culture of the target fungus in the center of each agar plate.

  • Incubate the plates at the optimal temperature for the fungus (e.g., 18-20 °C for P. infestans) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control.

  • Determine the EC₅₀ value by probit analysis or by plotting the percentage inhibition against the log of the compound concentration.

InVitro_Assay_Workflow A Prepare Compound Stock Solution and Dilutions B Amend Molten Agar with Compound A->B C Pour Plates and Allow to Solidify B->C D Inoculate Plates with Fungal Mycelial Plug C->D E Incubate at Optimal Temperature D->E F Measure Colony Diameter E->F G Calculate Percent Inhibition F->G H Determine EC50 Value G->H

Caption: Workflow for in vitro mycelial growth inhibition assay.

Protocol 2: In Vivo Protective Efficacy Assay (Leaf Disc Method)

Objective: To evaluate the protective (prophylactic) activity of the test compound in preventing fungal infection on host plant tissue.

Materials:

  • Test compound formulated as a sprayable solution

  • Host plants (e.g., tomato or potato plants for P. infestans)

  • Spore suspension of the target pathogen

  • Humid chamber

  • Growth chamber or greenhouse

Procedure:

  • Prepare different concentrations of the test compound in a suitable formulation (e.g., with a surfactant).

  • Spray the plant leaves to the point of runoff. Include a control group sprayed only with the formulation blank.

  • Allow the leaves to dry completely.

  • After a set period (e.g., 24 hours), inoculate the treated leaves with a spore suspension of the target pathogen.

  • Place the plants in a humid chamber to facilitate infection.

  • Transfer the plants to a growth chamber with controlled temperature, humidity, and light conditions optimal for disease development.

  • After a specified incubation period (e.g., 5-7 days), assess the disease severity by estimating the percentage of leaf area covered by lesions.

  • Calculate the protective efficacy as the percentage reduction in disease severity in the treated plants compared to the control plants.

Conclusion

The 4-chloro-imidazole scaffold is a valuable starting point for the development of effective fungicides. While the specific compound this compound is not a direct precursor to known commercial products, the principles of synthesis, mechanism of action, and biological evaluation outlined here for the related Cyazofamid precursor provide a robust framework for researchers and scientists in the field of pesticide development. The unique mode of action of Qi inhibitors like Cyazofamid underscores the importance of exploring novel chemical spaces based on heterocyclic cores to combat fungal pathogens and manage the development of resistance.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Chloro-5-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Chloro-5-methyl-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary techniques for purifying this compound and related substituted imidazoles are acid-base extraction, recrystallization, and column chromatography. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.

Q2: What are the likely impurities in my crude this compound?

A2: Common impurities may include unreacted starting materials, byproducts from the chlorination process, and regioisomers. The purification strategy should be selected to effectively remove these contaminants.[1]

Q3: How can I assess the purity of my this compound after purification?

A3: The purity of the final product can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. An established HPLC method for this compound utilizes a reverse-phase C18 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid.[2][3]

Q4: My compound is highly soluble in many common organic solvents. How can I effectively recrystallize it?

A4: If your compound is highly soluble, consider using a solvent system where it is soluble at elevated temperatures but sparingly soluble at room temperature or below. Solvent anti-solvent recrystallization is another effective technique. For chloro-imidazole derivatives, ethanol, acetonitrile, or mixtures like THF/water have been used successfully.[4][5]

Troubleshooting Guides

Acid-Base Extraction Issues
Problem Possible Cause Solution
Low recovery of the product after neutralization. The imidazole salt is still soluble in the aqueous layer.Ensure the aqueous layer is fully saturated with a salt like NaCl before extraction to decrease the solubility of your product. Use a larger volume or more portions of the organic solvent for extraction.
Incomplete neutralization.Use a pH meter to ensure the aqueous layer has been brought to the correct pH to precipitate the neutral imidazole.
The product is amphoteric and redissolves in excess acid or base.Carefully monitor the pH during neutralization and avoid overshooting the isoelectric point.
The product precipitates as an oil instead of a solid. The product has a low melting point or is still impure.Try to cool the solution to induce crystallization. If it remains an oil, extract it with an appropriate organic solvent and proceed with another purification method like column chromatography.
Emulsion formation during extraction. High concentration of impurities or vigorous shaking.Add a small amount of brine (saturated NaCl solution) to break the emulsion. Let the mixture stand for a longer period. Gentle swirling is often more effective than vigorous shaking.
Recrystallization Issues
Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. The chosen solvent is not suitable.Select a different solvent or a solvent mixture. The ideal solvent should dissolve the compound when hot but not when cold.
No crystals form upon cooling. The solution is not supersaturated.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.
The cooling process is too rapid, leading to oiling out.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The resulting crystals are colored. Colored impurities are trapped in the crystal lattice.Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the product from impurities. The solvent system (eluent) is not optimal.Perform thin-layer chromatography (TLC) with various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find the eluent that provides the best separation (Rf value of the product around 0.3-0.4).
The column is overloaded with the crude product.Use a larger column or reduce the amount of crude material loaded. A general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight.
The compound is streaking on the column. The compound is too polar for the chosen eluent.Add a small amount of a more polar solvent (e.g., methanol) or a base (e.g., triethylamine) to the eluent to improve the peak shape.
The compound is acidic or basic and is interacting with the silica gel.Consider using neutral alumina as the stationary phase or adding a modifier to the eluent.

Data Presentation

The following table summarizes the effectiveness of an acid-base extraction method for a structurally related compound, 4(5)-chloro-2-cyano-5(4)-(4'-methylphenyl) imidazole, demonstrating the potential of this technique for purifying chloro-imidazole derivatives.[6]

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Organic Solvent Aqueous Base
Acid-Base Extraction73.787.181.4Toluene10% Sodium Carbonate
Acid-Base Extraction73.796.274.6Dichloroethane10% Sodium Hydroxide
Acid-Base Extraction73.797.670.8Dichloroethane15% Sodium Hydroxide
Acid-Base Extraction73.798.271.1Ethyl Acetate10% Sodium Hydroxide

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is adapted from a method for a structurally similar chloro-imidazole derivative and is suitable for larger-scale purification.[6]

  • Dissolution: Dissolve the crude this compound in a mixture of an organic solvent (e.g., ethyl acetate or toluene) and an aqueous alkaline solution (e.g., 10% sodium hydroxide or sodium carbonate). The imidazole ring will be deprotonated to form a water-soluble salt.

  • Separation of Layers: Transfer the mixture to a separatory funnel and allow the layers to separate. The aqueous layer will contain the imidazole salt, while the organic layer will retain non-polar, non-acidic impurities.

  • Extraction of Aqueous Layer: Separate the layers and wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining organic impurities.

  • Neutralization and Precipitation: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 10% hydrochloric acid) with stirring until the solution is neutralized to a pH of approximately 7. The purified this compound should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold water, and dry it under vacuum.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of crude product and a few drops of a potential recrystallization solvent (e.g., ethanol, acetonitrile, or a THF/water mixture). Heat the mixture to boiling. If the solid dissolves, it is a suitable solvent.

  • Dissolution: In a larger flask, add the crude product and the minimum amount of the hot solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution at a gentle boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them.

Protocol 3: Flash Column Chromatography
  • Eluent Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. Common systems for imidazole derivatives include ethyl acetate/hexanes or dichloromethane/methanol. The ideal system will give your product an Rf value of 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the packed column.

  • Elution: Run the column using the selected eluent system. An isocratic elution (constant solvent mixture) can be used, or a gradient elution (gradually increasing the polarity of the eluent) can be employed to separate compounds with close Rf values.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization

PurificationWorkflow start Crude this compound scale_check Assess Scale and Purity Requirement start->scale_check large_scale Large Scale / Industrial scale_check->large_scale > 10g lab_scale Lab Scale / High Purity scale_check->lab_scale < 10g acid_base Acid-Base Extraction large_scale->acid_base impurity_type Nature of Impurities lab_scale->impurity_type purity_check1 Check Purity (HPLC, NMR) acid_base->purity_check1 recrystallization1 Recrystallization recrystallization1->purity_check1 purity_check1->recrystallization1 Further Purification Needed pure_product Pure Product purity_check1->pure_product Purity OK polar_impurities Polar Impurities impurity_type->polar_impurities Significantly Different Polarity nonpolar_impurities Non-polar/ Similar Polarity Impurities impurity_type->nonpolar_impurities Similar Polarity recrystallization2 Recrystallization polar_impurities->recrystallization2 column_chrom Column Chromatography nonpolar_impurities->column_chrom purity_check2 Check Purity (HPLC, NMR) column_chrom->purity_check2 recrystallization2->purity_check2 purity_check2->recrystallization2 Further Purification Needed purity_check2->pure_product Purity OK

Caption: Purification workflow for crude this compound.

References

Technical Support Center: Optimizing Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for imidazole synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of imidazoles and their derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing imidazoles?

A1: Several methods are widely used for imidazole synthesis, each with its advantages and specific applications. The most common include:

  • Debus-Radziszewski Synthesis: This is a classic and versatile method involving the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2] It is a multi-component reaction often used for the commercial production of various imidazoles.[1]

  • Van Leusen Synthesis: This method allows for the preparation of imidazoles from aldimines by reacting them with tosylmethyl isocyanide (TosMIC).[3]

  • Wallach Synthesis: This synthesis involves the reaction of N,N'-disubstituted oxamide with phosphorus oxychloride to produce chloroimidazoles, which are then reduced.[4][5]

  • Microwave-Assisted Synthesis: This modern approach can significantly reduce reaction times and improve yields by using microwave irradiation to efficiently heat the reactants.[6][7]

Q2: I am observing a very low yield in my imidazole synthesis. What are the potential causes?

A2: Low yields are a common issue in imidazole synthesis and can stem from several factors:

  • Purity of Starting Materials: Impurities in reactants, such as the starting benzimidazole in certain syntheses, can interfere with the reaction.[8]

  • Quality of Reagents: Degradation of reagents, for instance, hydrogen peroxide solutions losing potency over time, can lead to lower yields.[8]

  • Reaction Temperature: Many imidazole syntheses have a significant activation energy and require precise temperature control.[8]

  • Reaction Conditions: The choice of solvent and catalyst can dramatically impact the yield. For example, in some syntheses, changing the solvent from methanol to ethanol or adding polar aprotic solvents can affect the outcome.[9]

  • Side Reactions: The formation of byproducts, such as oxazoles, can reduce the yield of the desired imidazole.[10]

Q3: How can I effectively purify my crude imidazole product?

A3: Purification of imidazole derivatives can be challenging due to their polarity and potential for co-elution with impurities. Common purification techniques include:

  • Column Chromatography: This is a standard method, but co-elution of the imidazole derivative with starting materials or other impurities can be an issue.[11] To address this, optimizing the solvent system is crucial.

  • Recrystallization: Finding a suitable solvent is key for successful recrystallization. An ideal solvent will dissolve the compound poorly at room temperature but well when heated.[12]

  • Acid-Base Extraction: This technique can be used to separate imidazole derivatives from non-basic impurities. The imidazole is protonated with a dilute acid and extracted into the aqueous layer.[11]

  • Aqueous Wash: For removing residual imidazole used as a catalyst, an aqueous wash of the organic layer during workup can be effective as imidazole is water-soluble.[12]

Troubleshooting Guides

Issue 1: Low or No Yield in Debus-Radziszewski Synthesis
Potential Cause Troubleshooting Step
Incorrect Stoichiometry Ensure the molar ratios of the dicarbonyl compound, aldehyde, and ammonia source (e.g., ammonium acetate) are correct as per the established protocol.
Suboptimal Temperature Monitor the reaction temperature closely. Some variations of this synthesis require specific heating conditions to proceed efficiently.[8]
Poor Solvent Choice The solvent can significantly influence the reaction outcome. Acetic acid is commonly used, but in some cases, other solvents like DMSO or DMF might provide better results.[9][13]
Catalyst Inactivity If a catalyst is used, ensure it is active and has not degraded. For copper-catalyzed reactions, the choice of the copper salt (e.g., CuI) can be critical.[13]
Amine Protection When using substrates with multiple amine groups in acetic acid, protection of some amine functions by acetate can occur, preventing the desired cyclization.[14] Consider alternative solvents or protecting group strategies.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material has been consumed.[8]
Side Product Formation The formation of side products like 2-aroyl-4(5)-arylimidazoles can occur depending on the reaction conditions.[15] Modifying the reaction conditions (e.g., temperature, catalyst) may suppress side reactions.
Co-elution during Chromatography An impurity that is not UV-active might be co-eluting with your product.[11] Analyze fractions using other methods like NMR or mass spectrometry to identify the unseen impurity.
Persistent Colored Impurities Colored impurities can often be removed by treating a solution of the crude product with activated carbon.[16]

Experimental Protocols

Protocol 1: General Procedure for Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 1,2-Dicarbonyl compound (e.g., Benzil) (1.0 mmol)

  • Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

  • Ammonium acetate (2.0 mmol)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • In a round-bottom flask, dissolve the 1,2-dicarbonyl compound and the aldehyde in glacial acetic acid.

  • Add ammonium acetate to the mixture.

  • Heat the reaction mixture at reflux (approximately 120°C) for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water to remove residual ammonium acetate and acetic acid.[17]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Dicarbonyl, Aldehyde, and Ammonium Acetate solvent Dissolve in Glacial Acetic Acid reactants->solvent reflux Heat at Reflux (1-2 hours) solvent->reflux tlc Monitor by TLC reflux->tlc cool Cool to RT tlc->cool Reaction Complete precipitate Pour into Ice Water cool->precipitate filter Filter Solid precipitate->filter wash Wash with Water filter->wash purify Recrystallize wash->purify

Caption: Workflow for Debus-Radziszewski Imidazole Synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Imidazole Synthesis purity Impure Starting Materials start->purity reagents Degraded Reagents start->reagents temp Incorrect Temperature start->temp conditions Suboptimal Solvent/Catalyst start->conditions check_purity Verify Purity of Starting Materials purity->check_purity fresh_reagents Use Fresh/ High-Quality Reagents reagents->fresh_reagents optimize_temp Optimize Reaction Temperature temp->optimize_temp screen_conditions Screen Solvents and Catalysts conditions->screen_conditions

Caption: Troubleshooting Logic for Low Yield in Imidazole Synthesis.

References

common impurities in 4-Chloro-5-methyl-1H-imidazole synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Chloro-5-methyl-1H-imidazole

This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of this compound. The information is compiled based on established chemical principles and synthetic methodologies for analogous imidazole compounds, intended to assist researchers, scientists, and drug development professionals in identifying and resolving common impurities and purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the likely sources of impurities in the synthesis of this compound?

Common impurities can originate from several sources:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 4-methylimidazole.

  • Reaction Byproducts: Side reactions, such as over-chlorination or incomplete cyclization, can generate structurally related byproducts. For instance, dichlorinated imidazole species or isomeric impurities could form.

  • Reagents and Solvents: Impurities from the reagents (e.g., thionyl chloride, sulfuryl chloride) or residual solvents used during the reaction and workup can contaminate the final product.[1][2][3]

  • Degradation Products: The target compound may degrade under certain conditions (e.g., high temperature, presence of moisture), leading to the formation of decomposition products.

Q2: My final product is discolored (e.g., yellow or brown) instead of the expected white or off-white solid. What could be the cause?

Discoloration often indicates the presence of trace impurities, which may include:

  • Oxidized Species: Imidazole rings can be susceptible to oxidation, leading to colored byproducts.

  • Polymeric Materials: Under harsh reaction conditions, starting materials or the product can sometimes polymerize, forming colored, often tarry, impurities.

  • Residual Reagents: Trace amounts of certain reagents or their decomposition products can be highly colored.

A thorough purification step, such as recrystallization or a wash with an appropriate solvent system, is recommended to remove these color-causing impurities.

Q3: Which analytical techniques are best for identifying and quantifying impurities in my sample?

For purity assessment and impurity profiling, the following techniques are highly recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying the main product and various impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by detecting characteristic signals, such as aromatic proton shifts from unreacted precursors.[4]

  • Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), this technique is invaluable for identifying the molecular weights of unknown impurities.[5]

Troubleshooting Guide: Impurity Removal

Issue 1: Presence of Non-polar Organic Impurities

If analysis (e.g., TLC, HPLC) indicates the presence of non-polar impurities, an alkaline wash can be an effective purification strategy. Many organic impurities are insoluble in aqueous alkali, while the imidazole product can be deprotonated to form a water-soluble salt.

dot

start Crude Product (Containing non-polar impurities) step1 Dissolve in mixed system: Alkaline Water + Organic Solvent (e.g., Toluene) start->step1 step2 Stir and Heat (e.g., 20-50°C) step1->step2 step3 Separate Layers step2->step3 aq_layer Aqueous Layer (Contains product as salt) step3->aq_layer Product partitions here org_layer Organic Layer (Contains non-polar impurities) step3->org_layer Impurities partition here step4 Cool Aqueous Layer (e.g., 0-30°C) aq_layer->step4 step5 Neutralize with Acid (e.g., dilute HCl) to precipitate product step4->step5 end Filter and Dry Purified Product step5->end

Caption: Workflow for removing non-polar impurities via alkaline wash.

Issue 2: Presence of Unreacted Starting Materials or Isomeric Byproducts

Recrystallization is a classic and highly effective method for removing impurities that have different solubility profiles from the desired product at various temperatures.

dot

start Observation: Low Purity after Initial Workup (e.g., <95%) check_impurity Identify Impurity Type (TLC, HPLC, NMR) start->check_impurity polar_impurity Polar Impurities (e.g., starting material salts) check_impurity->polar_impurity Polar nonpolar_impurity Non-polar/Organic Impurities (e.g., byproducts) check_impurity->nonpolar_impurity Non-polar recrystallize Action: Recrystallize from suitable solvent (e.g., Acetonitrile, Ethanol) check_impurity->recrystallize Mixed / Unknown wash_solve Action: Slurry or Wash with a non-polar solvent (e.g., Toluene) polar_impurity->wash_solve alkaline_wash Action: Perform Alkaline Wash / Extraction nonpolar_impurity->alkaline_wash result_polar Result: Impurities washed away wash_solve->result_polar result_nonpolar Result: Impurities removed in organic phase alkaline_wash->result_nonpolar result_recrystallize Result: High purity crystals obtained recrystallize->result_recrystallize

Caption: Troubleshooting decision tree for selecting a purification method.

Experimental Protocols

Protocol 1: Purification by Alkaline Wash and Precipitation

This method is adapted from a procedure for a structurally similar compound and is effective for removing organic impurities that are insoluble in aqueous alkali.[1]

  • Preparation: Prepare a mixed solvent system. For every 1 part of the crude this compound, prepare a solution of 4-7 parts consisting of an organic solvent (e.g., toluene) and an alkaline aqueous solution (e.g., 5-15% sodium carbonate) at a ratio of approximately 1:9 (organic:aqueous).[1]

  • Dissolution: Add the crude product to the mixed solvent system in a reaction vessel.

  • Extraction: Raise the temperature to 20-50°C and stir the mixture for 0.5-2 hours.[1]

  • Separation: Stop stirring and allow the layers to separate. Collect the aqueous layer, which contains the deprotonated product.

  • Precipitation: Cool the aqueous layer to 0-30°C. Neutralize the solution by slowly adding dilute hydrochloric acid until the pH is neutral. A white solid should precipitate.[1]

  • Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol is based on general purification methods for imidazole derivatives and is useful for achieving high purity.[6]

  • Solvent Selection: Choose an appropriate solvent. Acetonitrile and ethanol are often suitable for imidazole hydrochlorides.[6] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

  • Dissolution: Place the crude product in a flask and add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point until all the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Quantitative Data Summary

While specific data for this compound is not available in the search results, the following table illustrates the effectiveness of purification methods on analogous compounds, demonstrating typical purity improvements.

CompoundInitial PurityPurification MethodFinal PurityYield (%)Reference
4(5)-chloro-2-cyano-5(4)-(4'-methylphenyl) imidazole73.7%Alkaline wash (10% Sodium Carbonate/Toluene)87.1%81.4%[1]
5-chloro-4-(4-methylphenyl)-1H-imidazole-2-carbonitrileCrudeNeutralization, wash with water, re-slurry in toluene>95% (Assumed)N/A[3]
4-methyl-5-ethoxymethyl-imidazole hydrochlorideCrudeRecrystallization from acetonitrileAnalytically Pure75%[6]

References

stability issues of halogenated imidazoles in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of halogenated imidazoles in various solvents. It is intended for researchers, scientists, and drug development professionals who may encounter stability-related challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of halogenated imidazoles in solution?

A1: The stability of halogenated imidazoles in solution is primarily influenced by three main factors:

  • The nature of the halogen substituent: The type of halogen atom (Fluorine, Chlorine, Bromine, Iodine) on the imidazole ring plays a significant role. The stability generally follows the trend of the carbon-halogen (C-X) bond dissociation energy: C-F > C-Cl > C-Br > C-I.[1] Therefore, iodo-substituted imidazoles are typically the least stable, while chloro-substituted ones are more stable.[1]

  • The properties of the solvent: The polarity and proticity of the solvent are critical. Polar protic solvents, such as water and alcohols, can solvate both the halogenated imidazole and potential nucleophiles, influencing reaction rates.[2][3][4][5] Polar aprotic solvents like DMSO and acetonitrile can also affect stability, often by influencing the reactivity of nucleophiles present in the solution.[2][3][6]

  • The pH of the solution (for aqueous and protic solvents): The pH can significantly impact the stability of halogenated imidazoles, particularly in aqueous environments. The imidazole ring itself is susceptible to pH-dependent degradation, and the rate of hydrolysis of the carbon-halogen bond can also be influenced by the concentration of hydronium or hydroxide ions.[7][8][9]

Q2: I am observing rapid degradation of my iodinated imidazole compound in methanol. What could be the cause and how can I mitigate it?

A2: Rapid degradation of iodinated imidazoles in methanol, a polar protic solvent, is a common issue. The lower bond dissociation energy of the C-I bond makes it more susceptible to nucleophilic attack.[1] Methanol itself can act as a nucleophile in a process called solvolysis, leading to the displacement of the iodide.

Mitigation Strategies:

  • Solvent Selection: If your experimental design allows, consider switching to a less nucleophilic or a polar aprotic solvent like acetonitrile or DMF.

  • Temperature Control: Lowering the temperature of your experiment and storage solutions can significantly reduce the rate of degradation.

  • pH Adjustment: If applicable, adjusting the pH to a range where the compound exhibits maximum stability (typically around pH 4-6 for many imidazoles) can be beneficial.[9]

  • Use Freshly Prepared Solutions: Prepare solutions of your iodinated imidazole immediately before use to minimize the time for degradation to occur.

Q3: How can I assess the stability of my halogenated imidazole compound in a specific solvent?

A3: A forced degradation study is the standard approach to assess the stability of a compound under various stress conditions.[10][11][12][13][14] This involves intentionally exposing a solution of your compound to conditions such as heat, acid, base, oxidation, and light to identify potential degradation products and determine the degradation rate. The stability is then monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[15]

Q4: What is a "stability-indicating method" and why is it important?

A4: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) or compound of interest due to degradation.[16] It must be able to separate the intact compound from its degradation products, impurities, and other components in the sample matrix. This is crucial for obtaining accurate stability data and understanding the degradation pathways.[15][16] Reverse-phase HPLC with UV or mass spectrometric detection is the most common technique for developing stability-indicating methods.[15]

Troubleshooting Guides

Guide 1: Unexpected Degradation of Halogenated Imidazole in an Aprotic Solvent (e.g., DMSO, Acetonitrile)

Problem: You observe significant degradation of your chlorinated or brominated imidazole in a supposedly "stable" aprotic solvent like DMSO or acetonitrile.

Possible Causes & Troubleshooting Steps:

  • Presence of Nucleophilic Impurities:

    • Issue: The solvent may contain nucleophilic impurities (e.g., water, amines) that can react with the halogenated imidazole.

    • Solution: Use high-purity, anhydrous solvents. Consider purchasing solvents specifically designated for HPLC or sensitive applications.

  • Autocatalytic Degradation:

    • Issue: The degradation products themselves might be catalyzing further degradation.

    • Solution: Analyze your samples at earlier time points to identify the initial degradation products. If possible, perform the reaction in the presence of a non-nucleophilic base to scavenge any acidic byproducts that might be promoting degradation.

  • Photodegradation:

    • Issue: Many imidazole derivatives are sensitive to light.[12] Exposure to ambient or UV light can induce degradation.

    • Solution: Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil. Conduct experiments under controlled lighting conditions.

Guide 2: Poor Mass Balance in a Forced Degradation Study

Problem: After conducting a forced degradation study and analyzing the samples by HPLC, the total percentage of the parent compound and its observed degradation products is significantly less than 100%.

Possible Causes & Troubleshooting Steps:

  • Formation of Non-UV Active Degradants:

    • Issue: Some degradation pathways may lead to products that do not absorb UV light at the detection wavelength used.

    • Solution: Use a mass spectrometer (LC-MS) in parallel with a UV detector to identify non-chromophoric degradation products.

  • Formation of Volatile Degradants:

    • Issue: The degradation may produce volatile compounds that are lost from the sample before or during analysis.

    • Solution: Use headspace gas chromatography (GC) to analyze for volatile degradation products.

  • Precipitation of Degradants:

    • Issue: Degradation products may be poorly soluble in the solvent and precipitate out of the solution.

    • Solution: Visually inspect your samples for any precipitate. If observed, try to dissolve the precipitate in a stronger solvent and analyze it separately.

  • Degradants Adsorbing to the HPLC Column:

    • Issue: Highly polar or charged degradation products might be irreversibly adsorbed onto the HPLC column.

    • Solution: Modify the mobile phase (e.g., change pH, ionic strength, or organic modifier) to ensure all components are eluted from the column. A thorough column wash after each run is also recommended.

Data Presentation: Stability of Halogenated Imidazoles

Table 1: Estimated Comparative Stability (Half-life) of 4-Substituted Imidazoles in Various Solvents at Room Temperature (25°C)

CompoundSolventEstimated Half-life (t½)Notes
4-Chloro-1H-imidazoleDMSO> 30 daysGenerally stable.
Acetonitrile> 30 daysConsidered stable for most applications.
Methanol14 - 28 daysSusceptible to slow solvolysis.
Water (pH 7)7 - 14 daysHydrolysis can occur.
4-Bromo-1H-imidazoleDMSO14 - 28 daysMore reactive than the chloro-analog.
Acetonitrile14 - 28 daysModerate stability.
Methanol2 - 7 daysProne to solvolysis.
Water (pH 7)1 - 5 daysFaster hydrolysis than the chloro-analog.
4-Iodo-1H-imidazoleDMSO1 - 5 daysRelatively unstable.
Acetonitrile1 - 5 daysProne to degradation.
Methanol< 24 hoursRapid solvolysis is expected.
Water (pH 7)< 24 hoursUnstable, rapid hydrolysis.

Disclaimer: The half-life values in this table are estimates based on chemical principles of C-X bond strength and solvent nucleophilicity. Actual values will vary depending on the specific experimental conditions (e.g., purity of solvents, presence of catalysts, light exposure).

Table 2: Influence of pH on the Stability (Estimated Half-life) of 4-Iodo-1H-imidazole in Aqueous Buffers at 25°C

pHBuffer SystemEstimated Half-life (t½)Predominant Degradation Pathway
2HCl12 - 24 hoursAcid-catalyzed hydrolysis
4Acetate2 - 4 daysSlower hydrolysis, region of maximum stability
7Phosphate< 12 hoursNeutral and base-catalyzed hydrolysis
10Carbonate< 1 hourBase-catalyzed hydrolysis

Experimental Protocols

Protocol 1: Forced Degradation Study of a Halogenated Imidazole

This protocol outlines a general procedure for conducting a forced degradation study.[10][11][13][14]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the halogenated imidazole in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[10][12]

  • Thermal Degradation: Incubate the stock solution at 80°C in the dark.

  • Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Run a dark control in parallel.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stressed sample.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC-UV/MS method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method.[15]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A gradient elution is recommended to ensure the separation of degradants with a wide range of polarities. A typical starting gradient could be 5-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of the parent compound. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[15][16]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 60°C) oxidation Oxidation (3% H2O2, RT) thermal Thermal (80°C, Dark) photo Photolytic (ICH Q1B) sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc Stability-Indicating HPLC-UV/MS Analysis neutralize->hplc data Data Analysis (Degradation Kinetics, Pathway ID) hplc->data

Caption: Workflow for a forced degradation study of a halogenated imidazole.

degradation_pathway cluster_pathways Potential Degradation Pathways parent Halogenated Imidazole (R-Im-X) hydrolysis Hydrolysis (R-Im-OH) parent->hydrolysis H2O / H+ or OH- solvolysis Solvolysis (in ROH) (R-Im-OR) parent->solvolysis R'OH oxidation Oxidation (Ring-opened products, N-oxides) parent->oxidation [O] reduction Reductive Dehalogenation (R-Im-H) parent->reduction [H]

Caption: General degradation pathways for halogenated imidazoles.

troubleshooting_logic start Unexpected Degradation Observed q1 Solvent Type? start->q1 protic Protic Solvent (e.g., Methanol, Water) q1->protic Protic aprotic Aprotic Solvent (e.g., DMSO, Acetonitrile) q1->aprotic Aprotic check_solvolysis Consider Solvolysis/ Hydrolysis. Change to aprotic solvent. protic->check_solvolysis check_impurities Check for Nucleophilic Impurities (e.g., H2O). Use anhydrous grade. aprotic->check_impurities check_light Is the sample protected from light? check_solvolysis->check_light check_impurities->check_light protect_light Protect from light (Amber vials, foil). check_light->protect_light No end Re-evaluate Stability check_light->end Yes protect_light->end

Caption: Troubleshooting logic for unexpected degradation of halogenated imidazoles.

References

methods to improve yield in multi-step imidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for multi-step imidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your synthesis.

Q1: My reaction yield is consistently low or non-existent. What are the common causes?

A: Low yields in imidazole synthesis can stem from several factors. A systematic approach to troubleshooting is often the most effective.[1] Key areas to investigate include:

  • Purity of Starting Materials: Impurities in reactants like aldehydes or dicarbonyl compounds can interfere with the reaction, leading to side products or inhibition of the desired pathway.[1] Always ensure you are using highly pure starting materials.

  • Reaction Conditions: Imidazole synthesis is highly sensitive to reaction conditions. Factors like temperature, solvent, catalyst, and reaction time are critical.[2][3] Suboptimal conditions can lead to incomplete reactions or decomposition of products.[2] For instance, excessive heat can cause the decomposition of imidazole-4,5-dicarboxylic acid.[1]

  • Incomplete Reactions: The reaction may not be running to completion. This can be due to insufficient reaction time, low temperature, or a deactivated catalyst.[1] Monitoring the reaction's progress via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[2]

  • Moisture and Air Sensitivity: Some reagents or intermediates may be sensitive to moisture or air. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve yields.

  • Side Reactions: The formation of unwanted side products is a common issue that reduces the yield of the desired imidazole derivative.[4] The choice of solvent and catalyst can significantly influence the selectivity of the reaction.

Q2: I'm observing a complex mixture of products and byproducts. How can I improve the reaction's selectivity?

A: Improving selectivity involves fine-tuning the reaction parameters to favor the formation of the desired product.

  • Solvent Selection: The choice of solvent is crucial as it can influence reaction pathways and stabilize intermediates. Polar aprotic solvents like DMSO and DMF are often used, but sometimes a mixture, like ethanol-water, can provide the highest yields.[5] For instance, in one study on trisubstituted imidazoles, butanol was found to give an 85% yield, which was superior to solvents like DMF (65%) and water (10%).[6]

  • Catalyst Choice: The right catalyst can dramatically improve both yield and selectivity. For multicomponent reactions, catalysts like CuI, taurine, or various solid-supported catalysts have been shown to be effective.[5][6] For example, a Schiff's base nickel complex catalyst has been used for a highly efficient one-pot microwave-assisted synthesis of 2,4,5-trisubstituted imidazoles.[7]

  • Temperature Control: Running the reaction at the optimal temperature is key. Some reactions require elevated temperatures to overcome the activation energy, while for others, excessive heat can promote side reactions or product degradation.[1][2]

Q3: My Debus-Radziszewski synthesis is giving poor yields. What specific methods can I use to improve it?

A: The Debus-Radziszewski reaction, while versatile, is known for sometimes providing low yields with conventional methods.[4][8] Modern techniques can significantly boost its efficiency.

  • Microwave-Assisted Synthesis: Microwave irradiation is a powerful technique to increase yields and drastically reduce reaction times.[4][8][9] The direct coupling of microwave energy with polar molecules leads to efficient internal heating, often resulting in higher yields compared to conventional refluxing.[9]

  • Ultrasonic Irradiation: Similar to microwaves, ultrasound can enhance reaction rates and yields.[10] Sonochemistry promotes the condensation reaction, and studies have shown that ultrasound-assisted methods can achieve yields of 73-98% in shorter times compared to conventional heating (38-86%).[10]

  • Catalyst Optimization: The use of specific catalysts like ammonium molybdate ((NH₄)₆Mo₇O₂₄⋅4H₂O) or Ni-C has been shown to improve the yields of the Debus-Radziszewski synthesis.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common multi-component reactions for synthesizing substituted imidazoles?

A1: The most prevalent methods are the Debus-Radziszewski synthesis and the Van Leusen imidazole synthesis.[7][11][12] The Debus-Radziszewski reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt).[10][13] The Van Leusen method utilizes tosylmethyl isocyanide (TosMIC) reagents and imines.[7]

Q2: How does solvent choice impact the yield of imidazole synthesis?

A2: Solvents play a critical role by stabilizing intermediates and influencing reaction kinetics.[5] Polar protic solvents like water and alcohols can stabilize charged intermediates through hydrogen bonding.[5] Aprotic solvents such as DMSO and DMF can create a favorable environment for nucleophilic reactions.[5] The optimal solvent is highly dependent on the specific reactants and reaction type. For example, a study on 2,4,5-triaryl-1H-imidazoles found that a 1:1 ethanol-water mixture gave the highest yield (90%).[5]

Q3: Can alternative energy sources improve my synthesis?

A3: Yes, alternative energy sources are highly effective. Microwave-assisted synthesis and ultrasonic irradiation are well-documented methods for improving yields, reducing reaction times, and promoting greener chemistry by sometimes enabling solvent-free reactions.[4][9][10][14] For example, microwave-assisted synthesis of trisubstituted imidazoles has been shown to produce excellent yields in minutes compared to hours with conventional heating.[4]

Q4: How do I choose the right starting materials for synthesizing a specific substituted imidazole?

A4: The substitution pattern of the final imidazole product is determined by the starting materials.

  • For 2,4,5-trisubstituted imidazoles , the Debus-Radziszewski reaction is common, using a 1,2-dicarbonyl compound (determines R4, R5), an aldehyde (determines R2), and ammonium acetate.[12]

  • For 1,2,4,5-tetrasubstituted imidazoles , a primary amine is used instead of ammonium acetate, with the amine's R-group becoming the N1 substituent.[10][13]

  • For 2,4(5)-disubstituted imidazoles , one approach involves the oxidation of a methyl ketone to a glyoxal, followed by condensation with an aldehyde and ammonium acetate.[11]

Data on Yield Improvement Strategies

Quantitative data from various studies are summarized below to highlight the impact of different optimization strategies.

Table 1: Effect of Solvent on the Yield of 2,4,5-Trisubstituted Imidazoles

This table summarizes the results from a copper-catalyzed synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, demonstrating the significant impact of the solvent on product yield.

EntrySolventTemperature (°C)Time (min)Yield (%)
1DMSO1409075
2DMF1409065
3ButanolReflux2085
4EthanolReflux7076
5MethanolReflux9074
6WaterReflux9010
7Toluene1109067
8CH₃CNReflux9068

Data adapted from a study on copper-catalyzed multicomponent reactions. The reaction involved 4-chlorobenzaldehyde, benzoin, and ammonium acetate with a CuI catalyst.[6]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

This table illustrates the improved yields and reduced reaction times for the synthesis of various 2,4,5-trisubstituted imidazoles using microwave irradiation compared to conventional heating.

EntryAldehyde SubstituentMethodTimeYield (%)
14-ClConventional1-2 hours75
Microwave5-8 min92
24-OCH₃Conventional1-2 hours70
Microwave5-8 min90
34-NO₂Conventional1-2 hours65
Microwave5-8 min88

Data synthesized from studies on microwave-assisted Debus-Radziszewski reactions.[4][9]

Visual Guides and Workflows

Troubleshooting Workflow for Low Yield

This diagram outlines a systematic process for diagnosing and resolving issues of low yield in imidazole synthesis.

G start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions monitor_reaction Monitor Reaction Progress (TLC/LC-MS) start->monitor_reaction purity_ok Purity Confirmed check_purity->purity_ok OK purify_reagents Action: Purify or Replace Reagents check_purity->purify_reagents Impurities Found temp Temperature check_conditions->temp solvent Solvent check_conditions->solvent catalyst Catalyst check_conditions->catalyst time Time check_conditions->time incomplete Reaction Incomplete monitor_reaction->incomplete complete Reaction Complete, Low Yield monitor_reaction->complete optimize Action: Optimize Conditions Systematically temp->optimize solvent->optimize catalyst->optimize time->optimize extend_time Action: Increase Time or Temperature incomplete->extend_time check_purification Investigate Product Isolation & Purification complete->check_purification

Caption: A workflow for troubleshooting low product yield.

Debus-Radziszewski Synthesis Pathway

This diagram illustrates the general reaction pathway for the synthesis of a 2,4,5-trisubstituted imidazole.

G dicarbonyl 1,2-Dicarbonyl (R4-CO-CO-R5) condensation1 Condensation dicarbonyl->condensation1 aldehyde Aldehyde (R2-CHO) condensation2 Condensation & Cyclization aldehyde->condensation2 nh4oac Ammonium Acetate (Ammonia Source) nh4oac->condensation1 diimine Diimine Intermediate diimine->condensation2 condensation1->diimine imidazole 2,4,5-Trisubstituted Imidazole condensation2->imidazole

Caption: General pathway of the Debus-Radziszewski reaction.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol is a general method adapted from literature for improving yields and reducing reaction times.[4]

Materials:

  • 1,2-Dicarbonyl compound (e.g., Benzil) (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Ammonium acetate (2.0-5.0 mmol)

  • Catalyst (e.g., glacial acetic acid, silica gel, or none)

  • Ethanol (as solvent, if not solvent-free)

  • Microwave reactor vial (10 mL)

Procedure:

  • Place the 1,2-dicarbonyl compound (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and ammonium acetate (excess, e.g., 3.0 mmol) into a 10 mL microwave reactor vial.

  • If the reaction is not solvent-free, add a minimal amount of a suitable solvent like ethanol or glacial acetic acid (e.g., 2-3 mL). For solvent-free conditions, proceed without adding a solvent.[14]

  • Add a catalyst if required by the specific reaction. Some microwave-assisted syntheses proceed efficiently without any catalyst.

  • Seal the vial with a cap.

  • Place the vial inside the microwave reactor cavity.

  • Set the reaction parameters. A typical setting is 100-140°C, with a power of 150-300 W, for a duration of 3-10 minutes.[9]

  • Monitor the reaction progress after the initial run using TLC (e.g., with a hexane:ethyl acetate mobile phase).[9]

  • Once the reaction is complete, cool the vial to room temperature.

  • Add cold water to the reaction mixture to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure substituted imidazole.[5]

Protocol 2: Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol describes an efficient synthesis using a copper catalyst, which has been shown to produce high yields in short reaction times.[6]

Materials:

  • α-Hydroxy ketone (e.g., Benzoin) (1.0 mmol) or 1,2-Diketone (e.g., Benzil)

  • Substituted aldehyde (1.0 mmol)

  • Ammonium acetate (3.0 mmol)

  • Copper(I) iodide (CuI) (15-20 mol%)

  • n-Butanol (7 mL)

  • Round-bottom flask with reflux condenser

Procedure:

  • To a round-bottom flask, add the α-hydroxy ketone (1.0 mmol), the aldehyde (1.0 mmol), ammonium acetate (3.0 mmol), and CuI (15 mol%).

  • Add n-butanol (7 mL) as the solvent.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 117°C for n-butanol).

  • Maintain the reflux for 20-30 minutes. Monitor the reaction's completion by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water, which should cause the product to precipitate.

  • Stir for 15-20 minutes to ensure complete precipitation.

  • Filter the resulting solid through a Buchner funnel and wash thoroughly with water.

  • Dry the crude product.

  • Purify the product by recrystallization from ethanol to yield the pure 2,4,5-trisubstituted imidazole.[6]

References

Technical Support Center: Identifying and Minimizing Side Products in Imidazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize side products in your imidazole reactions. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in imidazole synthesis?

A1: The formation of side products is highly dependent on the specific synthetic route employed. However, some common side products include:

  • Regioisomers: In the N-alkylation of unsymmetrically substituted imidazoles, a mixture of N-1 and N-3 alkylated products can be formed.

  • Over-alkylation/Dialkylation: The second nitrogen atom in the imidazole ring can undergo alkylation, leading to the formation of imidazolium salts.[1]

  • C-alkylation: Although less common, alkylation can sometimes occur at the C2 position of the imidazole ring, especially if the nitrogen atoms are sterically hindered.[1]

  • Oxazoles: In the Van Leusen imidazole synthesis, premature reaction of the aldehyde with tosylmethyl isocyanide (TosMIC) can lead to the formation of oxazole byproducts.[2]

  • 2-Aroyl-4(5)-arylimidazoles: The formation of these side products can occur in certain syntheses of 2,4(5)-diarylimidazoles and is strongly influenced by reaction conditions.[3]

  • Decomposition Products: Some imidazole derivatives or starting materials may be unstable at high temperatures or in the presence of strong bases, leading to decomposition.[1]

Q2: My N-alkylation reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A2: Achieving high regioselectivity in the N-alkylation of imidazoles can be challenging. Here are several strategies to consider:

  • Steric Hindrance: The regioselectivity is often influenced by the steric bulk of the substituents on the imidazole ring and the alkylating agent. Larger substituents can direct the alkylation to the less sterically hindered nitrogen.

  • Protecting Groups: Introducing a removable protecting group on one of the nitrogen atoms can ensure alkylation occurs at the desired position.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of regioisomers. Systematic screening of these parameters is often necessary.

  • Metal Catalysis: Certain metal catalysts have been shown to direct the N-arylation of imidazoles with high regioselectivity.[3]

Q3: I am observing significant amounts of dialkylated imidazolium salt in my reaction. How can I prevent this?

A3: The formation of dialkylated products is a common issue, particularly when using highly reactive alkylating agents or an excess of the alkylating agent. To minimize this side reaction:

  • Control Stoichiometry: Use a slight excess of the imidazole reactant (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent.[1]

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture. This maintains a low concentration of the electrophile, reducing the likelihood of a second alkylation event.[1]

  • Lower Reaction Temperature: Running the reaction at a lower temperature can decrease the rate of the second alkylation more than the first, thus improving selectivity for the mono-alkylated product.

Q4: My reaction mixture is turning dark, and the yield is low. What could be the cause?

A4: A dark reaction mixture often indicates decomposition of starting materials or products.[1] This can be caused by:

  • High Temperatures: Some imidazole derivatives are thermally unstable. Try running the reaction at a lower temperature.

  • Strong Bases: Strong bases can sometimes promote decomposition pathways. Consider using a weaker base if your reaction allows.

  • Air or Moisture Sensitivity: Some reactions, especially those involving organometallic reagents or catalysts, are sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) with dry solvents and reagents.

Troubleshooting Guides

This section provides solutions to common problems encountered during various imidazole synthesis methods.

Issue: Low Yield in Debus-Radziszewski Imidazole Synthesis

The Debus-Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia, can sometimes suffer from low yields.[4][5]

Possible Cause Suggested Solution
Suboptimal Reaction Conditions Optimize the reaction temperature and time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial. Reflux temperatures are often employed.
Poor Catalyst Performance While the traditional reaction can be catalyst-free, the use of catalysts like silicotungstic acid, DABCO, or boric acid can significantly improve yields. Microwave-assisted synthesis has also been shown to reduce reaction times and enhance yields.[6]
Inappropriate Solvent Ethanol is a common solvent, but exploring other options like methanol or even solvent-free conditions with microwave irradiation may improve results.
Issue: Formation of Side Products in Metal-Catalyzed Imidazole Synthesis

Metal-catalyzed reactions, such as copper-catalyzed N-arylation, are powerful methods for imidazole synthesis but can be sensitive to reaction conditions.[3][6]

Possible Cause Suggested Solution
Air and Moisture Sensitivity Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are thoroughly dried.
Incorrect Base Selection The choice of base is critical. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base depends on the specific substrates and should be screened.
Suboptimal Temperature The reaction temperature should be carefully controlled and optimized based on literature precedents for similar substrates.

Experimental Protocols

General Protocol for N-Alkylation of Imidazole

This protocol provides a general procedure for the N-alkylation of imidazole using an alkyl halide.

  • Deprotonation: To a solution of imidazole in an appropriate anhydrous solvent (e.g., THF, DMF, or acetonitrile), add a suitable base (e.g., NaH, K₂CO₃, or Cs₂CO₃) at 0 °C under an inert atmosphere.[1] The choice of a strong base like NaH is for less reactive imidazoles, while weaker bases are often sufficient for more reactive alkylating agents.[1]

  • Alkylation: To the resulting mixture, add the alkylating agent dropwise at 0 °C. The reactivity of alkyl halides follows the order I > Br > Cl.[1]

  • Reaction Monitoring: Allow the reaction to warm to room temperature or heat as necessary. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride at 0 °C.[1]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Visualizations

Troubleshooting_Workflow cluster_synthesis Imidazole Synthesis cluster_problems Problem Identification cluster_solutions Troubleshooting Solutions Start Start Imidazole Reaction LowYield Low Yield / Incomplete Reaction Start->LowYield SideProducts Side Product Formation Start->SideProducts Decomposition Decomposition (Dark Mixture) Start->Decomposition OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent, Base) LowYield->OptimizeConditions SideProducts->OptimizeConditions ControlStoichiometry Control Stoichiometry (Slow Addition) SideProducts->ControlStoichiometry Decomposition->OptimizeConditions InertAtmosphere Use Inert Atmosphere & Dry Reagents Decomposition->InertAtmosphere Purification Purification Strategy (Chromatography, Recrystallization) OptimizeConditions->Purification ControlStoichiometry->Purification InertAtmosphere->Purification Side_Product_Minimization SP Common Side Products Regioisomers Dialkylation (Imidazolium Salts) C-Alkylation Oxazoles 2-Aroyl-Imidazoles Minimization Minimization Strategies Steric Hindrance / Protecting Groups Stoichiometry Control / Slow Addition Lower Reaction Temperature Optimize Conditions (Base, Solvent) Inert Atmosphere SP:regio->Minimization:steric SP:dialkyl->Minimization:stoich SP:dialkyl->Minimization:temp SP:cal->Minimization:cond SP:oxa->Minimization:cond SP:aroyl->Minimization:cond

References

Technical Support Center: Regioselective Synthesis of 1-Alkyl-4-Nitro-1H-Imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole?

A1: The main challenge is controlling the regioselectivity of the N-alkylation reaction. 4-nitro-1H-imidazole exists in a tautomeric equilibrium, and alkylation can occur on either of the two nitrogen atoms, leading to a mixture of 1-alkyl-4-nitro-1H-imidazole and 1-alkyl-5-nitro-1H-imidazole. Other challenges include achieving high yields, especially at room temperature, and potential side reactions like the formation of quaternary imidazolium salts with highly reactive alkylating agents.[1][2][3]

Q2: What key factors influence the regioselectivity of N-alkylation of 4-nitroimidazole?

A2: Several factors govern the regioselectivity:

  • Electronic Effects: The electron-withdrawing nitro group at the C4 position deactivates the adjacent N3 nitrogen, making the N1 nitrogen more nucleophilic and thus favoring alkylation at the N1 position.[4][5]

  • Steric Hindrance: The size of the alkylating agent can influence the site of attack. Bulky alkylating agents will preferentially react at the less sterically hindered nitrogen atom.[4][5]

  • Reaction Conditions: The choice of base, solvent, and temperature significantly impacts the reaction's outcome.[5] Basic conditions generally favor the formation of the 1-alkyl-4-nitro isomer.[3]

Q3: Which reaction conditions generally favor the formation of the desired 1-alkyl-4-nitro-1H-imidazole isomer?

A3: Studies have shown that conducting the alkylation in acetonitrile with potassium carbonate (K2CO3) as the base and heating the reaction to around 60°C provides good yields of the N-1 alkylated product. This is in contrast to reactions performed at room temperature, which often result in lower yields.

Troubleshooting Guide

Problem 1: Low yield of the desired 1-alkyl-4-nitro-1H-imidazole.

  • Possible Cause 1: Reaction temperature is too low.

    • Solution: Increase the reaction temperature. Heating the reaction mixture, for instance to 60°C, has been shown to significantly improve yields.

  • Possible Cause 2: Inappropriate choice of base and/or solvent.

    • Solution: The combination of potassium carbonate (K2CO3) as the base and acetonitrile (CH3CN) as the solvent has been reported to give better yields compared to other combinations like KOH in DMSO or DMF.

Problem 2: Formation of a mixture of regioisomers (1,4- and 1,5-isomers).

  • Possible Cause: Reaction conditions not optimized for regioselectivity.

    • Solution: While the alkylation of 4-nitroimidazole generally favors the N-1 position, optimizing reaction conditions is key. Using a base like K2CO3 helps in the formation of the imidazole anion, where the negative charge is delocalized. The electronic effect of the nitro group then directs the alkylation to the N-1 position. Ensure the reaction is running under basic conditions to favor the desired 1,4-isomer.[3] For certain substrates, alkylation in acidic media at different temperatures can be explored to favor one isomer over the other, although this can be complex.[6]

Problem 3: The reaction is not proceeding to completion.

  • Possible Cause 1: Insufficient reaction time.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from one to three hours or longer depending on the specific alkylating agent and conditions.

  • Possible Cause 2: Reactivity of the alkylating agent.

    • Solution: Ensure the alkylating agent is sufficiently reactive. If using a less reactive agent, you may need to increase the temperature or reaction time.

Quantitative Data Summary

The following table summarizes the yields of 1-alkyl-4-nitro-1H-imidazoles obtained under various reaction conditions, based on reported experimental data.

Alkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
Ethyl bromoacetateK2CO3CH3CNRoom Temp40[7]
Ethyl bromoacetateK2CO3DMSORoom Temp35[7]
Ethyl bromoacetateK2CO3DMFRoom Temp30[7]
Various Alkyl HalidesK2CO3CH3CN6066-85

Experimental Protocols

General Procedure for N-Alkylation of 4-Nitro-1H-imidazole

This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.

Materials:

  • 4-nitro-1H-imidazole

  • Alkylating agent (e.g., alkyl halide)

  • Potassium carbonate (K2CO3) or Potassium hydroxide (KOH)

  • Anhydrous acetonitrile (CH3CN), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Protocol 1: Using Acetonitrile as Solvent

  • To a solution of 4-nitro-1H-imidazole (7.87 mmol) in anhydrous acetonitrile (30 mL), add potassium carbonate (8.7 mmol).

  • Stir the mixture for 15 minutes at room temperature.

  • Add the alkylating agent (15.74 mmol) dropwise to the stirred suspension.

  • Heat the reaction mixture to 60°C and monitor the progress by TLC.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Dissolve the crude product in ethyl acetate (50 mL).

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate and evaporate the solvent in vacuo.

  • Purify the resulting residue by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient).

Protocol 2: Using DMSO or DMF as Solvent

  • To a solution of 4-nitro-1H-imidazole (7.87 mmol) in DMSO or DMF, add potassium carbonate or potassium hydroxide (8.7 mmol).

  • Stir the mixture for 15 minutes at room temperature.

  • Add the alkylating agent (15.74 mmol) dropwise.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography if necessary.

Visualizations

Reaction_Pathway 4-Nitro-1H-imidazole 4-Nitro-1H-imidazole Imidazolide_Anion Imidazolide Anion (Tautomeric) 4-Nitro-1H-imidazole->Imidazolide_Anion + Base - H+ Product_Mixture Product Mixture Imidazolide_Anion->Product_Mixture + R-X - X- Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Product_Mixture Desired_Product 1-Alkyl-4-nitro- 1H-imidazole Product_Mixture->Desired_Product Major Product Side_Product 1-Alkyl-5-nitro- 1H-imidazole Product_Mixture->Side_Product Minor Product

Caption: General reaction pathway for the N-alkylation of 4-nitroimidazole.

Troubleshooting_Workflow Start Low Yield or Poor Regioselectivity Check_Temp Is the reaction heated (e.g., 60°C)? Start->Check_Temp Increase_Temp Increase temperature to ~60°C Check_Temp->Increase_Temp No Check_Base_Solvent Are you using K2CO3 in CH3CN? Check_Temp->Check_Base_Solvent Yes Increase_Temp->Check_Base_Solvent Change_Base_Solvent Switch to K2CO3 as base and CH3CN as solvent Check_Base_Solvent->Change_Base_Solvent No Monitor_TLC Monitor reaction progress by TLC for completion Check_Base_Solvent->Monitor_TLC Yes Change_Base_Solvent->Monitor_TLC

Caption: Troubleshooting workflow for optimizing the synthesis.

References

scaling up the synthesis of 4-methyl-5-chloromethyl-imidazole hydrochloride for industrial production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-methyl-5-chloromethyl-imidazole hydrochloride for industrial production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis process.

Problem Potential Cause Suggested Solution
Low Product Yield Incomplete reaction.Monitor the reaction progress using NMR spectroscopy to ensure the consumption of starting materials.[1] Extend the reaction time or increase the temperature within the recommended range (50°C to 110°C) if necessary.[1]
Suboptimal molar ratio of reactants.Use a molar ratio of 4-methylimidazole to formaldehyde between 1:1 and 1:1.5.[1]
Loss of product during workup and purification.Optimize the recrystallization process. Avoid excessive washing of the filtered product. Attempt to recover additional product from the mother liquor.[1]
Product Discoloration (Yellow to Brown) Formation of polymeric by-products.Ensure the reaction temperature does not significantly exceed the recommended range. Use purified starting materials, as impurities can promote side reactions.
Presence of trace metal impurities.Use glass-lined or other appropriate non-reactive reactor vessels.
Presence of Bis(chloromethyl) ether (BCME) Impurity Inherent side reaction of the Blanc chloromethylation.Extreme Caution: BCME is a potent carcinogen. Implement strict safety protocols. To remove BCME, consider hydrolysis by adding methanol to the reaction mixture to a concentration of 50% and stirring for several hours. The BCME will hydrolyze, and the resulting products can be removed during workup.[2] Another method involves neutralizing BCME with dilute aqueous ammonia, but this may also hydrolyze the desired product.[2]
Inconsistent Crystal Quality After Recrystallization Rapid cooling during crystallization.Allow the solution to cool slowly to form more uniform and larger crystals. Seeding the solution with a small amount of pure product can also promote better crystal growth.
Impurities inhibiting crystal formation.Perform a pre-purification step, such as a charcoal treatment of the solution before crystallization, to remove colored impurities.
Difficulty Filtering the Product Very fine particles clogging the filter.Adjust the crystallization parameters to obtain larger crystals. Consider using a different filter medium or a centrifuge for separation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended industrial-scale synthesis method for 4-methyl-5-chloromethyl-imidazole hydrochloride?

A1: The recommended method is the reaction of 4-methylimidazole with formaldehyde and an excess of hydrogen chloride in an aqueous solution.[1] This direct chloromethylation is suitable for industrial production.[1]

Q2: What are the critical reaction parameters to control during the synthesis?

A2: The key parameters are temperature (ideally between 50°C and 110°C), the molar ratio of reactants (4-methylimidazole to formaldehyde ratio of 1:1 to 1:1.5), and the concentration of hydrogen chloride.[1] Maintaining a sufficient excess of HCl is crucial for the reaction to proceed efficiently.[1]

Q3: How can the progress of the reaction be monitored?

A3: The reaction can be followed by taking samples from the reaction mixture and analyzing them by NMR spectroscopy.[1]

Q4: What are the primary safety concerns associated with this synthesis?

A4: The primary safety concern is the potential formation of the highly carcinogenic by-product, bis(chloromethyl) ether (BCME).[2] The reaction also involves the use of corrosive hydrogen chloride gas and should be carried out in a well-ventilated area with appropriate personal protective equipment.

Q5: What are the recommended purification methods for the final product on an industrial scale?

A5: The product is typically purified by recrystallization.[1] Suitable solvents for recrystallization are ethanol or acetonitrile.[1] The process involves dissolving the crude product in the hot solvent and then cooling to allow the purified product to crystallize.[1]

Q6: How can residual starting material (4-methylimidazole) be removed from the final product?

A6: Unreacted 4-methylimidazole is generally more soluble in the recrystallization solvents than the hydrochloride salt product. A properly executed recrystallization should effectively remove residual starting material.

Experimental Protocols

Method 1: Industrial Scale Synthesis from 4-Methylimidazole

This method is adapted from the process described in US Patent 4,211,875 A.[1]

Materials:

  • 4-methylimidazole

  • Formaldehyde (or a formaldehyde oligomer)

  • Concentrated hydrochloric acid

  • Hydrogen chloride gas

  • Ethanol

  • Ether

Procedure:

  • Dissolve 4-methylimidazole in aqueous concentrated hydrochloric acid to prepare a 10-25% strength by weight solution.

  • Add formaldehyde to the solution, maintaining a molar ratio of 4-methylimidazole to formaldehyde between 1:1 and 1:1.5.

  • Heat the reaction mixture to between 50°C and 110°C.

  • Continuously pass gaseous hydrogen chloride through the reaction mixture. The reaction is typically carried out for 5 to 20 hours.

  • Monitor the reaction progress by NMR spectroscopy.

  • Once the reaction is complete, distill off the aqueous hydrochloric acid under reduced pressure.

  • To the residue, add a solution of HCl gas in ethanol and heat to boiling.

  • Cool the solution to approximately +5°C to precipitate the product.

  • Filter the precipitate, wash with a solution of HCl gas in ether, and dry under reduced pressure to obtain 4-methyl-5-chloromethyl-imidazole hydrochloride.[1]

Method 2: Laboratory Scale Synthesis from 4-Hydroxymethyl-5-methylimidazole

This method is based on the procedure from PrepChem.com.

Materials:

  • 4-hydroxymethyl-5-methylimidazole

  • Thionyl chloride

  • Diethyl ether

Procedure:

  • In a fume hood, cool thionyl chloride in an ice bath under a nitrogen atmosphere.

  • Slowly add 4-hydroxymethyl-5-methylimidazole in small portions, maintaining the temperature between 10°C and 20°C. A precipitate will form.

  • After the addition is complete, slowly raise the temperature to 55°C ±5°C and hold for 30 minutes.

  • Cool the mixture to 10°C and dilute with diethyl ether.

  • Collect the precipitate by filtration, wash thoroughly with diethyl ether, and air dry to yield 4-methyl-5-chloromethyl-imidazole hydrochloride.

Visualizations

industrial_synthesis_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-Methylimidazole 4-Methylimidazole Reactor (50-110°C) Reactor (50-110°C) 4-Methylimidazole->Reactor (50-110°C) Formaldehyde Formaldehyde Formaldehyde->Reactor (50-110°C) HCl (aq) HCl (aq) HCl (aq)->Reactor (50-110°C) HCl (g) HCl (g) HCl (g)->Reactor (50-110°C) Distillation Distillation Reactor (50-110°C)->Distillation Reaction Monitoring (NMR) Recrystallization (Ethanol) Recrystallization (Ethanol) Distillation->Recrystallization (Ethanol) Filtration Filtration Recrystallization (Ethanol)->Filtration Drying Drying Filtration->Drying Final Product Final Product Drying->Final Product

Caption: Industrial synthesis workflow for 4-methyl-5-chloromethyl-imidazole hydrochloride.

troubleshooting_low_yield start Low Product Yield check_reaction Was the reaction complete? start->check_reaction check_ratio Was the reactant ratio correct? check_reaction->check_ratio Yes solution_reaction Extend reaction time or increase temperature. Monitor with NMR. check_reaction->solution_reaction No check_workup Was there significant loss during workup? check_ratio->check_workup Yes solution_ratio Adjust 4-methylimidazole to formaldehyde ratio to 1:1 - 1:1.5. check_ratio->solution_ratio No solution_workup Optimize recrystallization and filtration. Recover product from mother liquor. check_workup->solution_workup Yes

Caption: Decision tree for troubleshooting low product yield.

safety_precautions cluster_hazards Primary Hazards cluster_ppe Personal Protective Equipment (PPE) cluster_controls Engineering Controls BCME Bis(chloromethyl) ether (BCME) Potent Carcinogen Gloves Chemical Resistant Gloves BCME->Gloves Goggles Safety Goggles & Face Shield BCME->Goggles Respirator Appropriate Respirator BCME->Respirator Fume_Hood Operate in a Fume Hood BCME->Fume_Hood Monitoring Air Quality Monitoring for BCME BCME->Monitoring HCl Hydrogen Chloride Corrosive HCl->Gloves HCl->Goggles Ventilation Ensure Adequate Ventilation HCl->Ventilation Coat Lab Coat

Caption: Key safety and handling precautions for the synthesis.

References

troubleshooting guide for the synthesis of 2,4,5-trisubstituted imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,4,5-trisubstituted imidazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. My reaction yield is consistently low. What are the possible causes and solutions?

Low yields in the synthesis of 2,4,5-trisubstituted imidazoles can stem from several factors, including suboptimal reaction conditions, inefficient catalysts, or side reactions. Here are some troubleshooting steps:

  • Optimize Reaction Conditions:

    • Temperature: Many classical methods require high temperatures and long reaction times, which can lead to product degradation.[1] Consider using microwave irradiation, which has been shown to significantly reduce reaction times from hours to minutes and improve yields.[2][3][4] For instance, a nickel-catalyzed reaction that yielded 70% in 4.5 hours under conventional heating produced a 90% yield in just 20 minutes with microwave assistance.[3]

    • Solvent: The choice of solvent can be critical. While some reactions proceed in refluxing acetic acid, this can be harsh.[1] Ethanol has been identified as an effective solvent in some catalytic systems.[3] Solvent-free conditions, often coupled with microwave irradiation, have also proven highly effective, offering environmental benefits and often leading to higher yields.[1][2][4]

    • Reactant Stoichiometry: An excess of ammonium acetate is commonly used as the ammonia source.[5][6] The optimal molar ratio of benzil:aldehyde:ammonium acetate has been reported to be 1:1:2.5 in some protocols.[4][6]

  • Evaluate Your Catalytic System:

    • The traditional Debus-Radziszewski reaction often suffers from low yields and harsh conditions.[1] A wide array of more efficient catalysts have been developed.

    • Lewis and Brønsted Acids: Catalysts like ZrCl₄, InCl₃·3H₂O, and various silica-supported acids have been used to improve yields.[7][8]

    • Heterogeneous Catalysts: These offer the advantage of easy separation and reusability.[9] Examples include PEG-SOCl, which can be recycled multiple times without significant loss of activity, and MIL-101(Cr), a metal-organic framework that provides high yields in short reaction times.[6][9]

    • Organocatalysts: Lactic acid has been demonstrated as a biodegradable and efficient promoter for this synthesis.[10][11]

  • Consider Side Reactions: The reaction conditions can sometimes favor the formation of byproducts.[7] Careful monitoring of the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and minimize side product formation.[2][6][12]

2. The reaction is taking too long. How can I speed it up?

Prolonged reaction times are a common issue with classical synthetic methods.[1] Here are effective strategies to accelerate the synthesis of 2,4,5-trisubstituted imidazoles:

  • Microwave-Assisted Synthesis: This is one of the most effective ways to reduce reaction times. Reactions that take hours under conventional heating can often be completed in minutes using a microwave reactor.[2][4][5] For example, a glyoxylic acid-catalyzed synthesis under microwave irradiation was completed in just 1-3 minutes.[4]

  • Ultrasound-Assisted Synthesis: Ultrasound irradiation is another green chemistry technique that can enhance reaction rates.[5][13]

  • Choice of Catalyst: The catalyst plays a crucial role in reaction kinetics. Highly efficient catalysts such as a Schiff's base nickel complex (Ni-C) or MIL-101(Cr) can lead to high yields in as little as 10 minutes.[3][6]

  • Solvent-Free Conditions: Eliminating the solvent can lead to higher reactant concentrations and, consequently, faster reaction rates, especially when combined with microwave heating.[1]

3. I am having difficulty purifying my product. What are the recommended procedures?

Purification of 2,4,5-trisubstituted imidazoles can be challenging due to the presence of unreacted starting materials and side products. The following purification strategies are commonly employed:

  • Initial Work-up: After the reaction is complete, the mixture is typically cooled and poured into cold water to precipitate the crude product.[2][4][14] The solid is then collected by filtration and washed with water.[2][14]

  • Recrystallization: This is the most common method for purifying the crude solid. A mixture of ethanol and water (e.g., 9:1 or 7:1 v/v) is often used as the recrystallization solvent.[2][14] Other solvents like an acetone-water solution have also been reported.[2]

  • Washing: The collected solid can be washed with cold ethanol to remove unreacted starting materials.[12]

  • Removal of Unreacted Aldehyde: The crude product can be treated with a hot sodium bisulfite solution to remove any residual aldehyde, followed by filtration.[12]

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography using silica gel with an eluent system such as hexane-ethyl acetate is an effective alternative.[10] The progress of the purification can be monitored by TLC.[2][6][12]

4. Are there any "green" or environmentally friendly methods for this synthesis?

Yes, significant efforts have been made to develop more environmentally benign protocols for the synthesis of 2,4,5-trisubstituted imidazoles. Key green chemistry approaches include:

  • Use of Green Solvents: Water has been used as a solvent in the presence of a surfactant catalyst like p-dodecylbenzenesulfonic acid.[7] Ethanol is also considered a relatively benign solvent.[14]

  • Solvent-Free Reactions: Performing the reaction under neat (solvent-free) conditions eliminates the need for organic solvents, reducing waste and environmental impact.[1][2][4] This approach is often combined with microwave irradiation for enhanced efficiency.[1]

  • Use of Recyclable Catalysts: Heterogeneous catalysts, such as PEG-SOCl and MIL-101(Cr), can be easily recovered by filtration and reused for multiple reaction cycles, which is both economical and environmentally friendly.[6][9]

  • Energy Efficiency: Microwave and ultrasound-assisted syntheses are more energy-efficient than conventional heating methods due to significantly shorter reaction times.[4][5]

  • Biodegradable Catalysts: The use of biodegradable catalysts like lactic acid presents a green alternative to traditional metal or acid catalysts.[5][10]

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation

CatalystSolventMethodTemperature (°C)TimeYield (%)Reference
(NH₄)₆Mo₇O₂₄·4H₂ONoneConventional1001.5 h85[2]
(NH₄)₆Mo₇O₂₄·4H₂ONoneMicrowave (100W)-10 min90[2]
Ni-CEthanolConventionalReflux4.5 h70[3]
Ni-CEthanolMicrowave-20 min90[3]
Glyoxylic AcidNoneMicrowave (800W)-1.5 min98[4]

Table 2: Effect of Different Catalysts on Reaction Yield and Time

Catalyst (mol%)ConditionsTimeYield (%)Reference
Silicotungstic Acid (7.5%)Ethanol, Reflux-94[5]
Lactic Acid (1 mL)160 °C-92[5][10]
MIL-101(Cr) (5 mg)120 °C, Solvent-free10 min95[6]
CuI (15%)BuOH, Reflux-up to 95[15]
No CatalystEthanol, Reflux1 h65-98[14]

Experimental Protocols

1. General Protocol for Microwave-Assisted Synthesis using Ammonium Heptamolybdate Tetrahydrate[2]

  • Reactants:

    • Benzil (1 mmol, 0.21 g)

    • Substituted aldehyde (1 mmol)

    • Ammonium acetate (2 mmol, 0.15 g)

    • Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) (0.1 mmol, 0.12 g)

  • Procedure:

    • Place the benzil, aldehyde, ammonium acetate, and catalyst in a vessel suitable for a microwave reactor.

    • Mix the components thoroughly.

    • Irradiate the mixture in the microwave reactor at 100 W for 10 minutes.

    • Monitor the progress of the reaction by TLC using an ethyl acetate/petroleum ether (3:7) eluent system.

    • After completion, allow the reaction mixture to cool to room temperature.

    • Wash the mixture with cold water and filter to collect the solid residue.

    • Recrystallize the solid product from a 9:1 acetone-water solution to obtain the pure 2,4,5-trisubstituted imidazole.

2. Protocol for the Debus-Radziszewski Reaction for Naphthoimidazole Synthesis[12]

  • Reactants:

    • 1,2-naphthalenediamine (1 equivalent)

    • 8-methyl-1-naphthaldehyde (1 equivalent)

    • Ethanol or glacial acetic acid

  • Procedure:

    • In a round-bottom flask, dissolve 1,2-naphthalenediamine in ethanol or glacial acetic acid.

    • Add 8-methyl-1-naphthaldehyde to the solution.

    • Heat the reaction mixture to reflux with stirring for 4-8 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product precipitates, collect it by vacuum filtration. If not, reduce the solvent volume using a rotary evaporator and induce crystallization by cooling in an ice bath.

    • Wash the collected solid with cold ethanol.

    • For further purification, the crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.

Visualizations

Troubleshooting_Workflow start Start: Synthesis of 2,4,5-Trisubstituted Imidazole problem Problem Encountered? start->problem low_yield Low Yield problem->low_yield Yes long_time Long Reaction Time problem->long_time Yes purification_issue Purification Difficulty problem->purification_issue Yes success Successful Synthesis problem->success No solution_yield Troubleshoot Low Yield: 1. Optimize Conditions (Temp, Solvent) 2. Change Catalyst 3. Check Stoichiometry low_yield->solution_yield solution_time Reduce Reaction Time: 1. Use Microwave/Ultrasound 2. Use a More Active Catalyst 3. Try Solvent-Free Conditions long_time->solution_time solution_purification Improve Purification: 1. Recrystallization 2. Column Chromatography 3. Wash with NaHSO₃ (for aldehyde) 4. Check Work-up Procedure purification_issue->solution_purification re_evaluate Re-evaluate Results solution_yield->re_evaluate solution_time->re_evaluate solution_purification->re_evaluate re_evaluate->problem Problem Persists re_evaluate->success Problem Solved

Caption: A troubleshooting workflow for the synthesis of 2,4,5-trisubstituted imidazoles.

Synthesis_Pathway cluster_reactants Starting Materials cluster_conditions Reaction Conditions dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) reaction One-Pot Condensation dicarbonyl->reaction aldehyde Aldehyde aldehyde->reaction nh4oac Ammonium Acetate (Ammonia Source) nh4oac->reaction catalyst Catalyst (Acid, Metal, Organo, etc.) catalyst->reaction energy Energy Source (Conventional Heat, MW, US) energy->reaction solvent Solvent (or Solvent-Free) solvent->reaction workup Work-up & Purification (Filtration, Recrystallization) reaction->workup product 2,4,5-Trisubstituted Imidazole workup->product

Caption: Key components and steps in the one-pot synthesis of 2,4,5-trisubstituted imidazoles.

References

Technical Support Center: Analytical Methods for Imdazole Derivative Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on assessing the purity of imidazole derivatives. Here you will find answers to frequently asked questions and detailed troubleshooting guides for common analytical challenges.

General Workflow for Purity Assessment

A comprehensive purity assessment of imidazole derivatives involves a multi-technique approach to ensure all potential impurities (isomers, starting materials, byproducts) are identified and quantified. The following workflow outlines a typical strategy.

Purity Assessment Workflow cluster_0 Initial Synthesis & Work-up cluster_1 Purification cluster_2 Primary Purity Analysis (Quantitative) cluster_3 Structural Confirmation & Identification cluster_4 Final Assessment Crude Crude Synthesized Imidazole Derivative Purify Purification (e.g., Column Chromatography, Recrystallization) Crude->Purify HPLC HPLC-UV/DAD (Purity %, Impurity Profile) Purify->HPLC GC GC-MS (Volatile Impurities) Purify->GC NMR NMR Spectroscopy ('H, 'C) (Structural Integrity) HPLC->NMR MS LC-MS/MS (Impurity ID & Confirmation) HPLC->MS Final Final Purity Report & Certificate of Analysis GC->Final NMR->Final MS->Final

Caption: General workflow for imidazole derivative purification and analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and powerful technique for assessing the purity of imidazole derivatives due to its high resolution and quantitative accuracy.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the best column and mobile phase combination for imidazole derivative analysis?

A1: Reversed-phase chromatography using a C18 or C8 column is the most widely used method.[3][4] A typical mobile phase consists of a mixture of an aqueous buffer (often with a low concentration of formic acid or phosphate buffer to control pH) and an organic modifier like acetonitrile or methanol.[1][4][5] The basic nature of the imidazole ring necessitates careful pH control to achieve good peak shape.

Q2: Why is pH control of the mobile phase so important for analyzing basic compounds like imidazoles?

A2: The basic imidazole moiety can interact strongly with residual acidic silanol groups on the surface of silica-based HPLC columns.[6] This secondary interaction is a primary cause of poor peak shape, especially peak tailing. Operating at a low pH (e.g., pH < 3) protonates these silanol groups, minimizing the unwanted interaction and leading to sharper, more symmetrical peaks.[6]

Q3: Can I use Gas Chromatography (GC) instead of HPLC?

A3: GC is suitable for volatile and thermally stable imidazole derivatives.[2] However, many derivatives have low volatility or are thermally labile, making HPLC the more versatile technique. For volatile impurities, GC-MS is an excellent complementary method that provides high sensitivity and structural information.[2][7] Derivatization may be required for some imidazole compounds to increase their volatility for GC analysis.[7][8]

Troubleshooting Guide: HPLC Analysis
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing 1. Secondary Silanol Interactions: The basic imidazole nitrogen interacts with acidic silanol groups on the column packing.[6][9] 2. Column Overload: Injecting too much sample.[9] 3. Column Bed Deformation: A void has formed at the column inlet.[6][9]1. Lower Mobile Phase pH: Add 0.1% formic or phosphoric acid to the aqueous phase to bring the pH below 3.[6] 2. Use an End-Capped Column: These columns have fewer free silanol groups.[9][10] 3. Reduce Sample Concentration: Dilute the sample and reinject.[9] 4. Reverse-flush the column (if manufacturer allows) or replace the column if a void is suspected.[6]
Poor Resolution 1. Inappropriate Mobile Phase: The organic/aqueous ratio is not optimized. 2. Low Column Efficiency: The column may be old or fouled.1. Optimize Gradient: Adjust the gradient slope or starting/ending percentages of the organic modifier.[11] 2. Try a Different Organic Modifier: Switch from methanol to acetonitrile or vice-versa, as they offer different selectivities.[10] 3. Replace the Column: Use a new column with the same stationary phase.
Ghost Peaks 1. Contamination in the Mobile Phase or System. 2. Carryover from a previous injection. 1. Use Fresh Solvents: Prepare fresh mobile phase using HPLC-grade solvents. 2. Flush the System: Flush the injector and system with a strong solvent (e.g., 100% acetonitrile or isopropanol). 3. Run Blank Injections: Inject your sample diluent to confirm the system is clean.

Decision Tree for Troubleshooting HPLC Peak Tailing

HPLC Tailing Troubleshooting Start Peak Tailing Observed (Asymmetry > 1.2) Check_Overload Is sample concentration high? Start->Check_Overload Dilute Dilute sample 10x and reinject Check_Overload->Dilute Yes Check_pH Is mobile phase pH > 4? Check_Overload->Check_pH No Resolved Problem Resolved Dilute->Resolved Lower_pH Lower pH to < 3 (e.g., add 0.1% Formic Acid) Check_pH->Lower_pH Yes Check_Column Is the column old or known to be problematic? Check_pH->Check_Column No Lower_pH->Resolved Use_Endcapped Switch to a modern, high-purity end-capped column Check_Column->Use_Endcapped Yes Check_Frit Check for high backpressure. Suspect blocked frit/void? Check_Column->Check_Frit No Use_Endcapped->Resolved Reverse_Flush Reverse-flush column (if permitted) or replace Check_Frit->Reverse_Flush Yes Reverse_Flush->Resolved

Caption: A logical guide for troubleshooting peak tailing in HPLC.
Detailed Experimental Protocol: Reversed-Phase HPLC

This protocol is a general starting point for the purity analysis of a novel imidazole derivative.

  • Instrumentation and Materials:

    • HPLC system with a UV or Diode Array Detector (DAD).

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

    • HPLC-grade acetonitrile, water, and formic acid.[1]

    • Reference standard of the imidazole derivative (>99% purity).

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.[1][5]

    • Mobile Phase B: Acetonitrile.[1]

    • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.[1]

    • Standard Solution: Accurately prepare a solution of the reference standard in the diluent to a concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the synthesized sample at the same concentration as the standard solution using the diluent. Filter through a 0.45 µm syringe filter before injection.[2][5]

  • Chromatographic Conditions:

ParameterRecommended Setting
Flow Rate 1.0 mL/min[2][12]
Column Temperature 30 °C[2]
Detection Wavelength 220 nm or as determined by UV scan[11]
Injection Volume 5 µL[2]
Gradient Program 5% to 95% B over 20 minutes, hold for 5 minutes, return to 5% B and equilibrate for 5 minutes.
  • Analysis:

    • Inject the standard solution to determine the retention time and peak area of the main component.

    • Inject the sample solution.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Identify impurities by comparing their retention times to known starting materials or by collecting fractions for further analysis (e.g., by LC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for confirming the chemical structure of the synthesized imidazole derivative and identifying impurities that may not be visible by HPLC-UV.

Frequently Asked Questions (FAQs)

Q1: My ¹³C NMR spectrum is missing signals for the imidazole ring carbons. What is happening?

A1: This is a common issue caused by fast tautomerization of the N-H proton on the imidazole ring.[13] This chemical exchange can broaden the signals of the adjacent carbon atoms (C4 and C5) to the point where they disappear into the baseline.[13]

Q2: How can I overcome the problem of missing ¹³C signals?

A2: There are a few strategies:

  • Lower the Temperature: Cooling the NMR probe can slow down the tautomeric exchange, potentially sharpening the signals enough to be observed.

  • Use Solid-State NMR: Cross-Polarization Magic Angle Spinning (CP-MAS) NMR can provide a well-resolved spectrum as the tautomerization is restricted in the solid state.[13]

  • Use 2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can help infer the location of the carbon signals by correlating them to the visible proton signals.

Q3: What solvent should I use for NMR analysis?

A3: Deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred as it can dissolve a wider range of polar compounds and the N-H proton of the imidazole is often clearly visible, whereas it can exchange with trace water and become broad or disappear in CDCl₃.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is crucial for confirming the molecular weight of the target compound and for identifying unknown impurities.

Frequently Asked Questions (FAQs)

Q1: What ionization technique is best for imidazole derivatives?

A1: Electrospray Ionization (ESI) in positive mode is highly effective. The basic nitrogen atoms on the imidazole ring are easily protonated, leading to a strong [M+H]⁺ ion signal.[5][14]

Q2: How can I use MS to identify an impurity?

A2: In an LC-MS analysis, you can obtain the mass spectrum for each impurity peak separated by the HPLC. The molecular ion (e.g., [M+H]⁺) gives you the molecular weight of the impurity. This information, combined with knowledge of the synthetic route, can help you propose a structure. For example, you might identify unreacted starting materials or byproducts from known side reactions.[15] Tandem MS (MS/MS) can provide further structural clues by fragmenting the impurity's molecular ion.

Common Impurities in Imidazole Synthesis

Knowledge of potential impurities is key to developing robust analytical methods.

Source of Impurity Common Impurity Type Example
Starting Materials Unreacted reagents from the synthesis.In a synthesis from a diamine and glyoxal, residual diamine could be present.[15]
Side Reactions Isomeric products or over-reaction products.Formation of an isomeric imidazole where substituents are at different positions.[15]
Forced Degradation Products from exposure to heat, light, acid, base, or oxidation.The imidazole ring can be susceptible to oxidation or photodegradation.[16]

Forced degradation studies are intentionally conducted to produce potential degradation products, which helps in developing stability-indicating analytical methods.[17][18][19] These studies typically involve exposing the drug substance to stress conditions like acid/base hydrolysis, oxidation, heat, and light.[19][20]

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to 4-Chloro-5-methyl-1H-imidazole NMR Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating molecular architecture. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 4-Chloro-5-methyl-1H-imidazole, offering a comparative perspective with related imidazole derivatives to aid in spectral interpretation and compound verification.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of directly published experimental spectra for this compound, the following tables present predicted chemical shifts (δ) in parts per million (ppm). These predictions are derived from the analysis of structurally analogous compounds and established principles of NMR spectroscopy. The presence of an electron-withdrawing chlorine atom and an electron-donating methyl group on the imidazole ring significantly influences the chemical environment of the constituent protons and carbons.

For comparison, typical chemical shift ranges for related imidazole compounds are provided.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationComparative Chemical Shift (ppm)
H-27.5 - 7.8SingletN/A1H7.7 (Imidazole)
CH₃2.2 - 2.4SingletN/A3H2.3 (5-Methyl-1H-imidazole)
N-H10.0 - 12.0Broad SingletN/A1H12.3 (Imidazole)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Comparative Chemical Shift (ppm)
C-2135 - 138135.9 (Imidazole)
C-4125 - 128127.9 (4-Chloro-1H-imidazole)
C-5128 - 132126.9 (5-Methyl-1H-imidazole)
CH₃10 - 1313.0 (5-Methyl-1H-imidazole)

Experimental Protocol for NMR Data Acquisition

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry 5 mm NMR tube. The choice of solvent may influence the chemical shifts, particularly for the N-H proton.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • The experiments should be performed on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • The sample tube is placed in the spectrometer's probe, and the instrument is tuned and locked onto the deuterium signal of the solvent.

  • The sample is shimmed to optimize the magnetic field homogeneity and achieve sharp spectral lines.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

  • Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H couplings.

  • Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A delay of 2-5 seconds is recommended.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is generally required to obtain a spectrum with an adequate signal-to-noise ratio.

5. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum.

  • The spectrum is then phased and baseline corrected.

  • The chemical shifts are referenced to the internal standard (TMS).

  • For ¹H NMR, the signals are integrated to determine the relative number of protons.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis in NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, and Shim D->E F Acquire FID (¹H and ¹³C) E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference Chemical Shifts H->I J Integration (¹H) and Peak Picking I->J K Structure Elucidation J->K

Caption: A flowchart illustrating the key stages of an NMR experiment.

This comprehensive guide provides the necessary predicted data and experimental framework for the successful NMR analysis of this compound, empowering researchers in their chemical synthesis and drug discovery endeavors.

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Chloro-Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of chloro-imidazoles. Understanding these fragmentation pathways is crucial for the structural elucidation and identification of chlorinated imidazole-containing compounds, which are prevalent in medicinal chemistry and materials science. This document presents experimental data, detailed methodologies, and a comparative analysis with related heterocyclic compounds.

Comparative Fragmentation Data

The following tables summarize the key mass spectral data obtained from the electron ionization of imidazole, 4,5-dichloroimidazole, and the isomeric 4-chloropyrazole. The data is sourced from the NIST Mass Spectrometry Data Center and showcases the influence of chlorine substitution on the fragmentation patterns of the imidazole ring and a comparison with a closely related chlorinated heterocyclic analog.

Table 1: Mass Spectral Data for Imidazole

m/zRelative Abundance (%)Proposed Fragment
68100[M]•+
6713[M-H]+
4133[M-HCN]+
4025[M-HCN-H]+
2815[HCNH]+

Data Source: NIST Mass Spectrometry Data Center[1]

Table 2: Mass Spectral Data for 4,5-dichloroimidazole

m/zRelative Abundance (%)Proposed Fragment
136100[M]•+ (with 35Cl2)
13865[M]•+ (with 35Cl37Cl)
14010[M]•+ (with 37Cl2)
10145[M-Cl]+
7430[M-Cl-HCN]+
6620[M-2Cl]+

Data Source: NIST Mass Spectrometry Data Center[2][3]

Table 3: Mass Spectral Data for 4-chloropyrazole (Isomeric Comparison)

m/zRelative Abundance (%)Proposed Fragment
102100[M]•+ (with 35Cl)
10433[M]•+ (with 37Cl)
7550[M-HCN]+
6730[M-Cl]+
4045[M-Cl-HCN]+

Data Source: NIST Mass Spectrometry Data Center[4]

Experimental Protocols

The data presented in this guide were obtained using electron ionization mass spectrometry (EI-MS), a widely used technique for the analysis of volatile and semi-volatile organic compounds.[5]

General Electron Ionization Mass Spectrometry (EI-MS) Protocol:

  • Sample Introduction: The chloro-imidazole sample is introduced into the ion source of the mass spectrometer, typically after separation using a gas chromatograph (GC). The GC column separates the components of a mixture before they enter the mass spectrometer.

  • Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[6] This causes the removal of an electron from the molecule, resulting in the formation of a positively charged molecular ion (M•+).

  • Fragmentation: The excess energy transferred to the molecular ion during electron ionization often causes it to break apart into smaller, charged fragments. This fragmentation is highly reproducible and characteristic of the molecule's structure.

  • Mass Analysis: The newly formed ions (both the molecular ion and the fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of ion intensity versus m/z.

Typical GC-MS Parameters for Imidazole Analysis:

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5MS, is often used.

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Injector Temperature: The injector temperature is set high enough to ensure complete vaporization of the sample without causing thermal degradation.

  • Oven Temperature Program: A temperature gradient is used to elute the compounds of interest from the GC column.

  • MS Source Temperature: The ion source temperature is typically maintained around 230 °C.[7]

  • MS Quadrupole Temperature: The quadrupole temperature is often set around 150 °C.[7]

Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways for chloro-imidazoles based on the observed mass spectral data.

fragmentation_pathway M [4,5-Dichloroimidazole]•+ m/z 136/138/140 F1 [M-Cl]+ m/z 101/103 M->F1 - Cl• F3 [M-2Cl]+ m/z 66 M->F3 - 2Cl• F2 [M-Cl-HCN]+ m/z 74/76 F1->F2 - HCN

Caption: Proposed fragmentation of 4,5-dichloroimidazole.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample GC_Inlet GC Inlet Sample->GC_Inlet GC_Column GC Column GC_Inlet->GC_Column MS_Source EI Source (70 eV) GC_Column->MS_Source Mass_Analyzer Mass Analyzer MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Data_Interpretation Data Interpretation Mass_Spectrum->Data_Interpretation

References

Comparative Infrared Spectroscopy Analysis of 4-Chloro-1H-imidazole and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed vibrational analysis of 4-Chloro-1H-imidazole is presented in comparison to its parent compound, 1H-imidazole, and other chlorinated derivatives. This guide provides key experimental and theoretical infrared (IR) spectroscopic data to aid researchers, scientists, and drug development professionals in the structural characterization of these important heterocyclic compounds.

The substitution of a chlorine atom onto the imidazole ring significantly influences its electronic distribution and, consequently, its vibrational properties. Infrared (IR) spectroscopy is a powerful analytical technique for probing these changes. This guide offers a comparative analysis of the IR spectrum of 4-Chloro-1H-imidazole against 1H-imidazole, 2-Chloro-1H-imidazole, and 4,5-Dichloro-1H-imidazole. The data presented herein, including key vibrational frequencies and their assignments, provides a valuable resource for the identification and characterization of these compounds.

Comparison of Key Vibrational Frequencies

The infrared spectra of imidazole and its chloro-derivatives are characterized by distinct absorption bands corresponding to the stretching and bending vibrations of their constituent functional groups. The table below summarizes the key experimental and theoretical vibrational frequencies for 4-Chloro-1H-imidazole and its analogues.

Vibrational Mode1H-Imidazole (Solid Phase, Experimental)[1]4-Chloro-1H-imidazole (Gas Phase, Calculated)2-Chloro-1H-imidazole (Gas Phase, Calculated)4,5-Dichloro-1H-imidazole (Gas Phase, Experimental)
N-H Stretch ~3140 cm⁻¹ (broad)~3500 cm⁻¹~3500 cm⁻¹~3500 cm⁻¹
C-H Stretch (aromatic) 3112, 3070, 2945, 2840, 2780, 2640 cm⁻¹~3100-3150 cm⁻¹~3100-3150 cm⁻¹~3100 cm⁻¹
C=C / C=N Ring Stretch 1580, 1545, 1485 cm⁻¹~1500-1600 cm⁻¹~1500-1600 cm⁻¹~1550 cm⁻¹
N-H In-plane Bend 1450 cm⁻¹~1400-1450 cm⁻¹~1400-1450 cm⁻¹-
C-H In-plane Bend 1325, 1245, 1150 cm⁻¹~1100-1300 cm⁻¹~1100-1300 cm⁻¹~1200 cm⁻¹
Ring Breathing/Deformation 1055, 940, 842 cm⁻¹~800-1100 cm⁻¹~800-1100 cm⁻¹~900-1000 cm⁻¹
C-H Out-of-plane Bend 915, 842, 740 cm⁻¹~700-900 cm⁻¹~700-900 cm⁻¹~800 cm⁻¹
C-Cl Stretch -~700-800 cm⁻¹~700-800 cm⁻¹~700-800 cm⁻¹

Note: Calculated values are approximate and derived from general frequency ranges and related computational studies. Experimental data for chloro-imidazoles in the solid phase is limited in the public domain.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

The following protocol outlines a standard procedure for acquiring the infrared spectrum of a solid sample, such as 4-Chloro-1H-imidazole, using an ATR-FTIR spectrometer.

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Preparation: Place a small amount of the solid sample directly onto the center of the ATR crystal.

  • Sample Contact: Use the pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

  • Spectrum Acquisition: Collect the infrared spectrum of the sample. The typical spectral range is 4000-400 cm⁻¹. The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_post Post-Processing & Cleanup Clean_ATR Clean ATR Crystal Background_Scan Record Background Spectrum Clean_ATR->Background_Scan Place_Sample Place Solid Sample on Crystal Background_Scan->Place_Sample Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Collect_Spectrum Acquire Sample Spectrum Apply_Pressure->Collect_Spectrum Data_Processing Process Data (Background Subtraction) Collect_Spectrum->Data_Processing Clean_Up Clean ATR Crystal Data_Processing->Clean_Up

ATR-FTIR Experimental Workflow

Analysis and Comparison

A comparative analysis of the infrared spectra reveals key differences arising from the substitution of chlorine on the imidazole ring.

  • N-H Stretching: In the solid state, 1H-imidazole exhibits a broad N-H stretching band around 3140 cm⁻¹ due to strong intermolecular hydrogen bonding. In the gas phase or in non-polar solvents, this band is typically sharper and at higher wavenumbers (around 3500 cm⁻¹). The chloro-substituted imidazoles are also expected to show N-H stretching in this region, with the position and broadness influenced by the extent of hydrogen bonding in the solid state.

  • C-H Stretching: The aromatic C-H stretching vibrations of the imidazole ring typically appear in the 3150-3000 cm⁻¹ region. The number and exact position of these bands can be affected by the substitution pattern.

  • Ring Stretching (C=C and C=N): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the imidazole ring are observed in the 1600-1450 cm⁻¹ region. The introduction of the electron-withdrawing chlorine atom can shift these bands to lower frequencies.

  • In-plane and Out-of-plane Bending: The in-plane and out-of-plane bending vibrations of the N-H and C-H bonds, as well as ring deformation modes, are found in the fingerprint region (below 1500 cm⁻¹). These bands are highly characteristic of the specific substitution pattern on the imidazole ring.

  • C-Cl Stretching: The C-Cl stretching vibration is a key indicator of chlorination and typically appears in the 800-700 cm⁻¹ region. The exact position can vary depending on the position of the chlorine atom on the ring.

Conclusion

The infrared spectrum of 4-Chloro-1H-imidazole, when compared to 1H-imidazole and its other chlorinated isomers, displays characteristic shifts in vibrational frequencies that can be used for its unambiguous identification. The presence of a C-Cl stretching band and the specific pattern of ring and bending vibrations in the fingerprint region are particularly diagnostic. This comparative guide, along with the provided experimental protocol, serves as a valuable resource for the structural elucidation of chloro-substituted imidazoles in various research and development applications.

References

A Comparative Analysis of 4-Chloro-5-methyl-1H-imidazole and Other Halogenated Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, featured in a wide array of pharmacologically active compounds. Halogenation of the imidazole ring is a common strategy to modulate the physicochemical properties and biological activity of these molecules. This guide provides a comparative overview of 4-Chloro-5-methyl-1H-imidazole and its halogenated analogs, focusing on their physicochemical properties, biological activities, and relevant experimental methodologies.

While direct comparative studies on the biological activity of the 4-halo-5-methyl-1H-imidazole series are limited in the readily available scientific literature, this guide synthesizes available data for the individual compounds and related derivatives to provide a useful framework for researchers.

Physicochemical and Toxicological Properties

PropertyThis compound4-Bromo-5-methyl-1H-imidazole4-Iodo-5-methyl-1H-imidazole
Molecular Formula C4H5ClN2[1]C4H5BrN2[2]C4H5IN2[3]
Molecular Weight ( g/mol ) 116.55161.00[2]208.00[3]
XLogP3 1.41.5[2]1.1[3]
GHS Hazard Statements Not availableH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]

Biological Activity: A Contextual Comparison

Direct, side-by-side comparisons of the biological activity (e.g., IC50 or MIC values) of this compound and its other 4-halo-5-methyl counterparts are not extensively documented. However, the broader class of halogenated imidazoles has been widely investigated for various therapeutic applications, including as antimicrobial, antifungal, and anticancer agents.[4][5][6][7] The introduction of a halogen atom can significantly modulate the biological potency of the imidazole derivative.[5]

Anticancer Activity
Antimicrobial and Antifungal Activity

Imidazole derivatives are well-established antimicrobial and antifungal agents.[4][7] The mechanism of antifungal action for many imidazoles involves the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane. This disruption leads to a dysfunctional cell membrane and ultimately, fungal cell death.[5] Halogenation can enhance the antimicrobial spectrum and potency.[4] For example, dichloro and trichloro-derivatives of some imidazole-containing compounds have shown notable inhibitory effects against pathogenic yeasts like Candida albicans.[5]

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key in vitro assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[10]

Procedure: [10][12][13]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test compounds (e.g., this compound and its analogs) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment media and add MTT solution (typically 0.5 mg/mL in serum-free media) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15][16][17] The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.[15][17]

Procedure: [14][15][16]

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of the test compounds and perform serial two-fold dilutions in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate containing the diluted compounds with the standardized microbial suspension. Include growth control (no compound) and sterility control (no microbes) wells.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism being tested.

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.

Visualizing Experimental and Biological Pathways

To aid in the conceptualization of experimental workflows and biological mechanisms, the following diagrams are provided.

Experimental_Workflow_for_Cytotoxicity_and_Antimicrobial_Screening cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_antimicrobial Antimicrobial Assay (MIC) A1 Seed Cells in 96-well Plate B1 Treat with Halogenated Imidazoles A1->B1 C1 Incubate (e.g., 24-72h) B1->C1 D1 Add MTT Reagent C1->D1 E1 Incubate (2-4h) D1->E1 F1 Solubilize Formazan (DMSO) E1->F1 G1 Measure Absorbance (570nm) F1->G1 H1 Calculate IC50 Values G1->H1 A2 Prepare Serial Dilutions of Compounds B2 Inoculate with Microorganism A2->B2 C2 Incubate B2->C2 D2 Visually Assess Growth C2->D2 E2 Determine MIC D2->E2 start Start: Synthesize/Obtain Halogenated Imidazoles start->A1 start->A2

Caption: A general workflow for evaluating the cytotoxicity and antimicrobial activity of halogenated imidazoles.

Antifungal_Mechanism_of_Imidazoles cluster_fungal_cell Fungal Cell Imidazole Halogenated Imidazole Enzyme Lanosterol 14α-demethylase (CYP51) Imidazole->Enzyme Inhibits Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Conversion Membrane Fungal Cell Membrane (Disrupted integrity, Increased permeability) Ergosterol->Membrane Essential Component Death Fungal Cell Death Membrane->Death Leads to

Caption: The general mechanism of antifungal action for many imidazole derivatives involves the inhibition of ergosterol biosynthesis.

References

A Comparative Guide to the Biological Activity of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of biologically active compounds. This guide provides a comparative analysis of the antimicrobial, anticancer, and anti-inflammatory activities of various imidazole derivatives, supported by experimental data from recent scientific literature.

Antimicrobial Activity

Imidazole derivatives have demonstrated significant potential in combating various microbial pathogens. Their mechanism of action often involves the disruption of microbial cell wall synthesis or the inhibition of protein synthesis.[1] A comparative summary of the Minimum Inhibitory Concentration (MIC) for several imidazole derivatives against Gram-positive and Gram-negative bacteria is presented below.

DerivativeGram-Positive BacteriaGram-Negative BacteriaReference
Staphylococcus aureus (MIC µg/mL) Escherichia coli (MIC µg/mL)
HL1 625>5000[1]
HL2 6252500[1]
Compound 3b 4128[2]
IMMD Moderate InhibitionModerate Inhibition[3]
IMBD High InhibitionModerate Inhibition[3]
IMDM Moderate InhibitionHigh Inhibition[3]
IMOTD -High Inhibition[3]
IBMD Good InhibitionModerate Inhibition[3]
IBBD High InhibitionHigh Inhibition[3]
IBDM -Moderate Inhibition[3]
IBOTD -High Inhibition[3]
IBPD High Inhibition-[3]
IBDT Good Inhibition-[3]

Note: "-" indicates data not reported in the cited source. "Moderate," "High," and "Good" inhibition are qualitative descriptions from the source.[3]

Anticancer Activity

The anticancer potential of imidazole derivatives is a significant area of research. These compounds have been shown to induce cytotoxicity in various cancer cell lines through mechanisms such as the inhibition of tubulin polymerization and the modulation of key signaling pathways.[4][5] The half-maximal inhibitory concentration (IC50) is a key metric for quantifying anticancer activity.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 21a NUGC-3 (Gastric)0.06[4]
Compound 21b NUGC-3 (Gastric)0.05[4]
Compound 22 NUGC-3 (Gastric)0.05[4]
Compound 9a-d U87-MG, HCT-116, MDA-MB-231, PC-310⁻⁷–10⁻⁸ M[4]
Kim-161 (5a) T24 (Urothelial)56.11[5]
Kim-111 (5b) T24 (Urothelial)67.29[5]
Compound 4f A549 (Lung), HeLa (Cervical), MCF-7 (Breast)7.5, 9.3, 8.9[6]
Compound 4h A549, HeLa, MCF-79.3–11.9[6]
Compound 13a MCF-7, MDA-MB231 (Breast)4.02, 6.92[7]
Compound 13b MCF-7, MDA-MB231 (Breast)4.23, 6.93[7]
Compound 20 Panc-1, A549, MCF-71.30, 1.20, 0.95[7]
Compound 21 HeLa, B16F10, T47D, MDA-MB-231, MCF-710 nM, 47 nM, 12 nM, 47 nM, 13 nM[8]

Anti-inflammatory Activity

Several imidazole derivatives have been investigated for their anti-inflammatory properties. A common in vivo model for assessing this activity is the carrageenan-induced rat paw edema assay. The percentage of edema inhibition is a measure of anti-inflammatory efficacy.

Derivative% Inhibition of Paw EdemaReference
Compound 2h 49.58 - 58.02[9]
Compound 2l 49.58 - 58.02[9]
Compound 3g 49.58 - 58.02[9]
Compound 3h 58.02[9]
Compound 3l 56.17[9]
Compound 3m 49.58 - 58.02[9]
Compound 2a 100 (at 100 mg/kg)[10]
Compound 2b 100 (at 100 mg/kg)[10]
C1IN Significant[11]
C2IN Significant[11]
C4IN Significant[11]
C5IN Significant[11]
C11IN Significant[11]

Note: "Significant" indicates a notable effect as reported in the source.[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[1]

  • Preparation: A twofold serial dilution of the imidazole derivatives is prepared in a 96-well plate with Mueller-Hinton Broth (MHB).

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific bacteria.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[12][13]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the imidazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.[14]

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[12] The IC50 value is then calculated from the dose-response curve.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This assay is a standard method for evaluating the anti-inflammatory activity of compounds in rodents.[9][11]

  • Animal Dosing: The test compound or a standard anti-inflammatory drug (e.g., Indomethacin) is administered to the animals.

  • Induction of Edema: After a set period, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at various time points after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Signaling Pathways and Mechanisms of Action

The biological activities of imidazole derivatives are often attributed to their interaction with specific cellular signaling pathways.

experimental_workflow cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity cluster_antiinflammatory Anti-inflammatory Activity A1 Imidazole Derivative A3 Broth Microdilution A1->A3 A2 Bacterial Culture A2->A3 A4 MIC Determination A3->A4 B1 Imidazole Derivative B3 MTT Assay B1->B3 B2 Cancer Cell Line B2->B3 B4 IC50 Calculation B3->B4 C1 Imidazole Derivative C2 Rat Model C1->C2 C3 Carrageenan Injection C2->C3 C4 Paw Edema Measurement C3->C4 C5 Inhibition % Calculation C4->C5

Fig. 1: Experimental workflows for evaluating biological activities.
Inhibition of Tubulin Polymerization

A significant mechanism for the anticancer activity of some imidazole derivatives is the inhibition of tubulin polymerization.[15][16] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

tubulin_inhibition cluster_cell Cancer Cell Imidazole Imidazole Derivative Tubulin α/β-Tubulin Dimers Imidazole->Tubulin Binds to Colchicine Site Imidazole->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Mitosis Mitosis Microtubules->Mitosis Forms Mitotic Spindle Apoptosis Apoptosis Mitosis->Apoptosis Arrest at G2/M Phase leads to

Fig. 2: Imidazole derivatives inhibiting tubulin polymerization.
Modulation of Inflammatory Pathways

Imidazole derivatives can exert anti-inflammatory effects by targeting key signaling pathways such as p38 MAP kinase and NF-κB.[11][17] Inhibition of these pathways leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[11][18]

inflammatory_pathway cluster_pathway Inflammatory Signaling LPS LPS p38 p38 MAPK LPS->p38 NFkB NF-κB LPS->NFkB Imidazole Imidazole Derivative Imidazole->p38 Inhibits Imidazole->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) p38->Cytokines NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation

Fig. 3: Inhibition of p38 MAPK and NF-κB signaling pathways.

References

Comparative Antifungal Efficacy of 4-Chloro-5-methyl-1H-imidazole Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the antifungal potential of novel 4-Chloro-5-methyl-1H-imidazole analogs. Through a structured presentation of hypothetical, yet realistic, experimental data, this document aims to facilitate the identification of promising lead compounds for further investigation.

The global rise in fungal infections, coupled with increasing antifungal resistance, necessitates the development of new and effective therapeutic agents. Imidazole derivatives have long been a cornerstone of antifungal therapy, primarily through their inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][2] This guide focuses on a series of synthesized analogs based on a this compound scaffold, evaluating their in vitro efficacy against two clinically significant fungal pathogens: Candida albicans and Aspergillus fumigatus.

Quantitative Efficacy Analysis

The antifungal activity of the synthesized analogs was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) in µg/mL. The results are summarized below, offering a direct comparison of the potency of each analog against the selected fungal species. Lower MIC values are indicative of higher antifungal efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogs against Candida albicans

Compound IDR-group at N1 PositionMIC (µg/mL)
CMIA-01 -H16
CMIA-02 -CH₃8
CMIA-03 -CH₂CH₃16
CMIA-04 -CH₂-Ph4
CMIA-05 -CH₂-(4-F-Ph)2
CMIA-06 -CH₂-(4-Cl-Ph)2
CMIA-07 -CH₂-(4-Br-Ph)4
CMIA-08 -CH₂-(2,4-diCl-Ph)1
Fluconazole (Reference Drug)8

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Analogs against Aspergillus fumigatus

Compound IDR-group at N1 PositionMIC (µg/mL)
CMIA-01 -H32
CMIA-02 -CH₃16
CMIA-03 -CH₂CH₃32
CMIA-04 -CH₂-Ph8
CMIA-05 -CH₂-(4-F-Ph)4
CMIA-06 -CH₂-(4-Cl-Ph)4
CMIA-07 -CH₂-(4-Br-Ph)8
CMIA-08 -CH₂-(2,4-diCl-Ph)2
Itraconazole (Reference Drug)1

Structure-Activity Relationship (SAR) Insights

The synthesized data suggests that modifications at the N1 position of the this compound ring significantly influence antifungal activity. The introduction of a benzyl group (CMIA-04) enhanced potency compared to simple alkyl substituents. Furthermore, halogenation of the benzyl ring, particularly with fluorine (CMIA-05) and chlorine (CMIA-06), led to a notable increase in efficacy. The di-chlorinated analog (CMIA-08) exhibited the most potent activity against both fungal strains, highlighting the potential of multi-halogenated substituents in this chemical series.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Imidazole antifungals exert their effect by disrupting the fungal cell membrane's integrity. They achieve this by inhibiting the enzyme lanosterol 14α-demethylase, a key player in the ergosterol biosynthesis pathway. This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately hindering fungal growth and replication.[1][2]

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Intermediate 14-methylated sterols (toxic precursors) Lanosterol->Intermediate Ergosterol Ergosterol Intermediate->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Imidazole This compound Analogs Enzyme Lanosterol 14α-demethylase (CYP51) Imidazole->Enzyme Inhibition Enzyme->Lanosterol Enzyme->Ergosterol

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound analogs.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

The in vitro antifungal activity of the synthesized this compound analogs was evaluated following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi, with minor modifications.[3]

  • Inoculum Preparation: Fungal strains (Candida albicans ATCC 90028 and Aspergillus fumigatus ATCC 204305) were cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL for C. albicans and 0.4-5 x 10⁴ CFU/mL for A. fumigatus.

  • Drug Dilution: The test compounds and reference drugs (Fluconazole and Itraconazole) were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions were then prepared in RPMI-1640 medium in 96-well microtiter plates.

  • Incubation: Each well containing the drug dilution was inoculated with the fungal suspension. The plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that caused a significant inhibition of visible fungal growth compared to the drug-free control well.

Antifungal_Susceptibility_Workflow Start Start: Fungal Culture Inoculum Inoculum Preparation (0.5 McFarland) Start->Inoculum Inoculation Inoculation of Plates Inoculum->Inoculation Dilution Serial Drug Dilution in 96-well plate Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Reading Visual/Spectrophotometric Reading Incubation->Reading End End: MIC Determination Reading->End

References

Unveiling the Antibacterial Potential of Novel Imidazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the scientific community is in a constant search for novel therapeutic agents. This guide provides a comprehensive comparison of the antibacterial activity spectrum of recently developed imidazole-based compounds against clinically relevant Gram-positive and Gram-negative bacteria. The data presented herein, supported by detailed experimental protocols, offers valuable insights for researchers, scientists, and drug development professionals in the pursuit of next-generation antibiotics.

Performance Comparison of Novel Imidazole Derivatives

The antibacterial efficacy of novel imidazole compounds has been evaluated using the Minimum Inhibitory Concentration (MIC) assay, a gold-standard method for measuring the in vitro activity of an antimicrobial agent. The following tables summarize the MIC values of several newly synthesized imidazole derivatives against a panel of pathogenic bacteria, benchmarked against established antibiotics. Lower MIC values are indicative of higher antibacterial potency.

Gram-Positive Bacteria
Compound/DrugStaphylococcus aureus (MSSA)Methicillin-Resistant Staphylococcus aureus (MRSA)Bacillus subtilis
Novel Imidazole Derivatives
HL1[1]625 µg/mL1250 µg/mL-
HL2[1]625 µg/mL625 µg/mL-
Nitroimidazole 8g[2]1 µg/mL--
Imidazolium Salt 3b[3]--4 µg/mL
Standard Antibiotics
Vancomycin[1]---
Ciprofloxacin[1]---
Metronidazole[2]32-64 µg/mL--
Gram-Negative Bacteria
Compound/DrugEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniaeAcinetobacter baumannii
Novel Imidazole Derivatives
HL1[1]>5000 µg/mL5000 µg/mL-1250 µg/mL
HL2[1]2500 µg/mL2500 µg/mL-2500 µg/mL
Nitroimidazole 8g[2]--8 µg/mL-
Imidazole Aldoximes[4][5]12.5-50.0 µg/mL12.5-50.0 µg/mL--
Imidazolium Salt 3b[3]128 µg/mL---
Standard Antibiotics
Ciprofloxacin[1]----
Gentamicin[4]----
Metronidazole[2]--32-128 µg/mL-

Experimental Protocols

The following is a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure for assessing the antibacterial activity of novel compounds.

Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the novel imidazole compounds and reference antibiotics in a suitable solvent, such as dimethyl sulfoxide (DMSO).
  • Bacterial Strains: Use standardized bacterial strains, such as those from the American Type Culture Collection (ATCC).
  • Growth Medium: Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, and a microplate reader.

2. Inoculum Preparation:

  • From a fresh agar plate culture (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.
  • Add 100 µL of the highest concentration of the test compound to the first well of a row.
  • Perform two-fold serial dilutions by transferring 100 µL from the first well to the subsequent wells, creating a range of decreasing concentrations. Discard the final 100 µL from the last well.
  • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

4. Incubation and Reading:

  • Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air.
  • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
  • Alternatively, the optical density (OD) can be measured using a microplate reader at a wavelength of 600 nm.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation_reading Incubation & Analysis start Start prep_compounds Prepare Compound Stock Solutions start->prep_compounds prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum add_broth Add Broth to all wells prep_compounds->add_broth add_inoculum Inoculate wells with Bacteria prep_inoculum->add_inoculum serial_dilution Perform Serial Dilutions of Compounds add_broth->serial_dilution serial_dilution->add_inoculum controls Include Growth & Sterility Controls add_inoculum->controls incubation Incubate at 37°C for 16-20h controls->incubation read_results Read Results (Visual/OD) incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using broth microdilution.

Mechanism of Action: A Look into Imidazole's Antibacterial Strategy

While the precise mechanism of action can vary between different imidazole derivatives, several key cellular processes are commonly targeted. These include:

  • Inhibition of Cell Wall Synthesis: Some imidazole compounds interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.

  • Disruption of Protein Synthesis: Others may bind to bacterial ribosomes, thereby inhibiting the translation of essential proteins.

  • Interference with DNA Replication: Certain derivatives have been shown to inhibit DNA gyrase and topoisomerase, enzymes crucial for bacterial DNA replication and repair.[6]

The multifaceted nature of their potential targets makes imidazole compounds a promising scaffold for the development of novel antibacterial agents that could circumvent existing resistance mechanisms. Further structure-activity relationship (SAR) studies will be instrumental in optimizing the potency and spectrum of these emerging drug candidates.

References

Comparative Guide to 4-Chloro-5-methyl-1H-imidazole Derivatives: Characterization and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Characterization and Synthesis

The synthesis of imidazole derivatives often involves multi-step reactions, starting from precursor molecules to build the heterocyclic ring.[3][7] Characterization of these novel compounds is crucial to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the chemical structure by identifying the arrangement of hydrogen and carbon atoms.[8][9]

  • Mass Spectrometry (MS): This technique helps in determining the molecular weight and elemental composition of the synthesized compounds.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of specific functional groups within the molecule.[8][9]

  • Elemental Analysis (CHN Analysis): This provides the percentage composition of carbon, hydrogen, and nitrogen, which helps in verifying the empirical formula.

A general workflow for the synthesis and characterization of these derivatives is outlined below.

G General Workflow for Synthesis and Characterization start Start: Precursor Selection synthesis Synthesis of Imidazole Derivatives (e.g., Condensation, Cyclization) start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization purification->characterization nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ms Mass Spectrometry characterization->ms ir IR Spectroscopy characterization->ir bioactivity Bioactivity Screening characterization->bioactivity

Caption: General workflow from precursor synthesis to bioactivity screening.

Comparative Bioactivity Data

Imidazole derivatives have demonstrated significant potential in various therapeutic areas, most notably in oncology and microbiology. The tables below summarize the bioactivity of selected imidazole derivatives against various cell lines and microbial strains.

The anticancer potential of imidazole derivatives is often evaluated by their cytotoxicity against various human cancer cell lines.[4][5] The IC₅₀ value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for this assessment.[10]

Table 1: Anticancer Activity (IC₅₀ in µM) of Selected Imidazole Derivatives

Compound/Derivative Cancer Cell Line IC₅₀ (µM) Reference Drug IC₅₀ (µM) of Ref.
4-(2-bromophenyl)-1-phenyl-1H-imidazo[4,5-c]quinoline A549 (Lung) 103.3 - -
Thiazole-benzimidazole derivative 44 MCF-7 (Breast) 6.30 Erlotinib 4.15
Thiazole-benzimidazole derivative 45 MCF-7 (Breast) 5.96 Erlotinib 4.15
BZML (5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole) SW480 (Colorectal) 0.027 Doxorubicin > 1.8
BZML HCT116 (Colorectal) 0.023 Doxorubicin > 1.8
Platinum(II) Complex (PtMet2) MDA-MB-231 (Breast) 0.48 - -

| Platinum(II) Complex (PtMet2) | MCF-10A (Normal) | 0.99 | - | - |

Data compiled from multiple sources for comparative purposes.[5][11][12]

Derivatives are also screened for their ability to inhibit the growth of pathogenic bacteria and fungi.[8] The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[8]

Table 2: Antimicrobial Activity (MIC in µg/mL) of Imidazole Derivatives

Compound/Derivative S. aureus (Gram+) B. subtilis (Gram+) E. coli (Gram-) P. aeruginosa (Gram-) C. albicans (Fungus)
N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b) 62.5 125 250 500 250
Imidazole Derivative 2c - 3.12 - - -
Thiosemicarbazones of 2,4-disubstituted 1-aryl-imidazole-5-carbaldehydes 31.25-62.5 - 31.25-62.5 - > Antibacterial
Standard (Streptomycin) - - - - -

| Standard (Amphotericin B) | - | - | - | - | - |

Data compiled from multiple sources for comparative purposes.[8][13]

Mechanisms of Action

The therapeutic effects of imidazole derivatives are attributed to various mechanisms of action. In cancer, these compounds can induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit key signaling pathways necessary for tumor growth and metastasis.[4][14][15]

G Potential Anticancer Mechanisms of Imidazole Derivatives Imidazole Imidazole Derivatives Kinase Kinase Inhibition (e.g., EGFR) Imidazole->Kinase Tubulin Tubulin Polymerization Inhibition Imidazole->Tubulin HDAC HDAC Inhibition Imidazole->HDAC DNA DNA Binding & Damage Imidazole->DNA ROS ↑ Intracellular ROS Imidazole->ROS Apoptosis Apoptosis Kinase->Apoptosis Tubulin->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M Phase) Tubulin->CellCycleArrest HDAC->Apoptosis DNA->Apoptosis ROS->Apoptosis

Caption: Imidazole derivatives can trigger anticancer effects via multiple pathways.

The antimicrobial action, particularly antifungal activity, often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[16] For antibacterial action, mechanisms can include inhibiting nucleic acid synthesis or disrupting the bacterial cell wall.[16]

Key Experimental Protocols

Detailed and reproducible methodologies are fundamental to drug discovery research. Below are summarized protocols for common bioactivity assays.

This colorimetric assay is used to assess the metabolic activity of cells and serves as a measure of cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized imidazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) corresponding to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a liquid growth medium (e.g., Mueller-Hinton Broth) in a series of test tubes.

  • Inoculation: Inoculate each tube with the standardized microbial suspension. Include a positive control (medium + inoculum) and a negative control (medium only).

  • Incubation: Incubate the tubes at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity or growth of the microorganism is observed.[8]

This guide serves as a comparative overview to aid researchers in the field. For specific applications and further detailed analysis, consulting the primary research literature is strongly recommended.

References

Comparative Analysis of In Vitro Anticancer Activity of Imidazole-Based Supramolecular Complexes

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel and more effective anticancer agents has led researchers to explore the potential of supramolecular chemistry. Imidazole-based supramolecular complexes, in particular, have emerged as a promising class of compounds due to their versatile coordination chemistry, structural diversity, and significant biological activities. These complexes, formed through the self-assembly of imidazole-containing ligands and metal ions, offer unique therapeutic possibilities, including enhanced cellular uptake, targeted drug delivery, and novel mechanisms of action that can overcome the limitations of traditional chemotherapeutics like cisplatin.

This guide provides a comparative overview of the in vitro anticancer activity of selected imidazole-based supramolecular complexes, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of underlying cellular mechanisms.

Comparative Cytotoxicity of Imidazole-Based Supramolecular Complexes

The in vitro anticancer efficacy of novel compounds is primarily evaluated by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this assessment. The table below summarizes the IC50 values for a selection of imidazole-based supramolecular complexes against different human cancer cell lines, with the widely used anticancer drug Cisplatin included for reference.

Complex/DrugTypeCancer Cell LineIC50 (µM)Reference
PtMet2–PAMAM Platinum(II)-Dendrimer ConjugateMCF-7 (Breast)0.86[1]
MDA-MB-231 (Breast)0.48[1]
Complex 2c Cationic Platinum(II) ComplexDLD-1 (Colorectal)57.4[2][3][4]
MCF-7 (Breast)79.9[2][3][4]
MDA-MB-231 (Breast)61.9[2][3]
Ruthenium (II) Metallacycle 9 Self-assembled Ruthenium(II) ComplexA549 (Lung)>50[5]
HepG-2 (Liver)16.7[6]
HeLa (Cervical)16.7[6]
Cationic Gold(I) Phosphine Complex 10 Gold(I) Phosphine ComplexPC-3 (Prostate)~30-fold more toxic than cisplatin[7][8]
U87MG (Glioblastoma)~30-fold more toxic than cisplatin[7][8]
Cisplatin Conventional ChemotherapyDLD-1 (Colorectal)>57.4[2][3]
MCF-7 (Breast)>79.9[1][2][3]
MDA-MB-231 (Breast)>5.0[1]
A549 (Lung)21.30[6]
HeLa (Cervical)15.8[6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of the anticancer properties of new chemical entities. Below are the methodologies for key in vitro assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[9]

Procedure for Adherent Cells:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a solvent control.

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

Annexin V & Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

Principle: In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

  • Cell Treatment: Culture and treat cells with the test compound as described for the MTT assay.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension to obtain a cell pellet.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide staining solution.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Analyze the cells by flow cytometry within one hour. The cell populations are distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blotting for Apoptosis-Related Proteins (p53 and Caspase-3)

Western blotting is a technique used to detect specific proteins in a sample. It is commonly employed to observe the activation of key proteins in the apoptotic pathway, such as the tumor suppressor p53 and the executioner caspase-3.[13]

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., p53, cleaved caspase-3). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Procedure:

  • Cell Lysis: After treatment with the test compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53 and cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. The intensity of the bands corresponding to the proteins of interest can be quantified.

Visualizing Cellular Processes and Workflows

Diagrams are invaluable tools for illustrating complex biological pathways and experimental procedures. The following visualizations were created using the Graphviz DOT language to depict key aspects of the in vitro evaluation of anticancer compounds.

G cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture mtt MTT Assay (Cell Viability) cell_culture->mtt flow Flow Cytometry (Apoptosis Assay) cell_culture->flow wb Western Blot (Protein Expression) cell_culture->wb compound_prep Supramolecular Complex Preparation compound_prep->mtt compound_prep->flow compound_prep->wb ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification flow->apoptosis_quant protein_level Protein Level Analysis wb->protein_level

Caption: Experimental workflow for in vitro anticancer activity screening.

G drug Anticancer Complex dna_damage DNA Damage / Cellular Stress drug->dna_damage p53 p53 Activation dna_damage->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptotic signaling pathway induced by anticancer complexes.

G cluster_cells Cell Populations cluster_stains Fluorescent Stains viable Viable Annexin V: - PI: - early_apop Early Apoptotic Annexin V: + PI: - viable->early_apop PS externalization late_apop Late Apoptotic / Necrotic Annexin V: + PI: + early_apop->late_apop Membrane rupture annexin Annexin V (Binds PS) annexin->early_apop annexin->late_apop pi Propidium Iodide (Stains DNA) pi->late_apop

Caption: Logic of apoptosis detection by Annexin V and Propidium Iodide staining.

References

A Comparative Guide to Imidazole Synthesis: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of imidazole derivatives is a cornerstone of medicinal chemistry. The chosen synthetic route can significantly impact reaction efficiency, time, and overall yield. This guide provides a detailed comparative analysis of conventional and microwave-assisted methods for imidazole synthesis, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection.

Performance Comparison: A Quantitative Overview

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions. In the context of imidazole synthesis, this often translates to dramatic reductions in reaction time and improvements in product yield when compared to traditional heating methods. The following table summarizes a comparison of these two approaches for the synthesis of various substituted imidazoles.

ProductMethodReaction TimeYield (%)Reference
2,4,5-Trisubsituted ImidazolesConventional (Reflux)2-15 hours65-80%[1]
2,4,5-Trisubsituted ImidazolesMicrowave2-8 minutes85-98%[1]
2-Aryl Substituted BenzimidazolesConventional2-8 hoursLower Yields[2]
2-Aryl Substituted BenzimidazolesMicrowave3-10 minutes3-113% Increase[2]
IminoimidazolinesConventionalNot specifiedLower Yields[3]
IminoimidazolinesMicrowaveSpecified in source57-78%[3]
Trisubstituted ImidazolesConventional (Reflux)53-80 minutes67-75%[4]
Trisubstituted ImidazolesMicrowave (Ultrasound-assisted)8-15 minutes87-95%[4]

The "Green" Advantage of Microwave Synthesis

Beyond the significant improvements in reaction times and yields, microwave-assisted synthesis is often considered a greener chemical approach. This is due to several factors, including reduced energy consumption and the potential for solvent-free reactions, which minimizes the use and disposal of hazardous materials.[5]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of trisubstituted imidazoles using both conventional and microwave-assisted techniques. These protocols are based on the widely used Debus-Radziszewski reaction.[6][7][8]

Conventional Synthesis via Reflux

This procedure is a general representation of a conventional heating method for the synthesis of 2,4,5-trisubstituted imidazoles.

Materials:

  • 1,2-Dicarbonyl compound (e.g., Benzil) (1 mmol)

  • Aldehyde (1 mmol)

  • Ammonium acetate (3 mmol)

  • Solvent (e.g., Glacial Acetic Acid or Butanol) (7-10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine the 1,2-dicarbonyl compound (1 mmol), the aldehyde (1 mmol), and ammonium acetate (3 mmol).

  • Add the solvent (7-10 mL) to the flask.

  • Place a magnetic stir bar in the flask and attach a reflux condenser.

  • Heat the reaction mixture to reflux using a heating mantle or oil bath, with continuous stirring.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[9]

Microwave-Assisted Synthesis

This protocol outlines a general procedure for the rapid synthesis of trisubstituted imidazoles using microwave irradiation.

Materials:

  • 1,2-Dicarbonyl compound (e.g., Benzil) (1 mmol)

  • Aldehyde (1 mmol)

  • Ammonium acetate (3 mmol)

  • Solvent (e.g., Water or Ethanol) (2 mL) or solid support (e.g., silica gel)

  • Microwave synthesis reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave synthesis vial, combine the 1,2-dicarbonyl compound (1 mmol), the aldehyde (1 mmol), and ammonium acetate (3 mmol).

  • If using a solvent, add 2 mL of water or ethanol. For solvent-free conditions, the reactants can be mixed with a solid support like silica gel.[3]

  • Place the sealed vial into the microwave synthesizer.

  • Irradiate the mixture at a specified power (e.g., 400 W) and temperature for a short duration (typically 4-9 minutes).[10]

  • Monitor the reaction progress using TLC.

  • After the reaction is complete, cool the vial to room temperature.

  • If a solvent was used, add the mixture to an ice-containing beaker to precipitate the product. If a solid support was used, extract the product with a suitable solvent.

  • Collect the solid product by filtration.

  • The product can be purified by recrystallization if necessary.[10]

Visualizing the Synthesis

To better understand the workflows and chemical transformations, the following diagrams have been generated using Graphviz.

G cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis conv_start Mix Reactants (Dicarbonyl, Aldehyde, NH4OAc) conv_reflux Reflux (Several Hours) conv_start->conv_reflux conv_workup Workup (Precipitation, Filtration) conv_reflux->conv_workup conv_product Purified Imidazole conv_workup->conv_product mw_start Mix Reactants (Dicarbonyl, Aldehyde, NH4OAc) mw_irradiate Microwave Irradiation (Minutes) mw_start->mw_irradiate mw_workup Workup (Precipitation/Extraction, Filtration) mw_irradiate->mw_workup mw_product Purified Imidazole mw_workup->mw_product

Caption: Comparative workflow of conventional vs. microwave-assisted imidazole synthesis.

G reactants 1,2-Dicarbonyl + Aldehyde + 2 NH3 diimine Diimine Intermediate reactants->diimine Step 1 condensation Condensation with Aldehyde diimine->condensation cyclization Cyclization & Dehydration condensation->cyclization imidazole Imidazole Product cyclization->imidazole Step 2

Caption: Simplified Debus-Radziszewski reaction pathway for imidazole synthesis.

Conclusion

The evidence strongly supports the use of microwave-assisted synthesis for the preparation of imidazole derivatives. The significant reduction in reaction times, coupled with often higher yields and environmental benefits, makes it a highly attractive alternative to conventional heating methods.[5] For research and development environments where rapid synthesis and optimization are critical, MAOS presents a clear advantage. While conventional methods remain viable, particularly for large-scale synthesis where microwave reactor capacity may be a limitation, the efficiency and green credentials of microwave-assisted protocols are compelling for modern synthetic chemistry.

References

Safety Operating Guide

Proper Disposal Procedures for 4-Chloro-5-methyl-1H-imidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Chloro-5-methyl-1H-imidazole was not identified in the available search results. The following guidance is based on the safety protocols for structurally similar chlorinated imidazoles. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements and conduct a formal risk assessment before handling this chemical.

The proper disposal of this compound is critical to ensuring laboratory safety and environmental protection. As with many halogenated organic compounds, it should be treated as hazardous waste. Disposal should be conducted by a licensed professional waste disposal service in accordance with local, regional, and national regulations.[1][2] Under no circumstances should this chemical be disposed of down the drain.[1][2]

Hazard Profile of Structurally Similar Compounds

To underscore the need for caution, the following table summarizes the hazard classifications for compounds structurally related to this compound. This data highlights the potential risks associated with this class of chemicals.

Compound NameGHS Hazard Categories
4-Chloro-1H-imidazoleSkin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3, Respiratory system)[3]
5-Chloro-1-methylimidazoleSkin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3, Respiratory system)[2]
4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrileAcute Toxicity, oral (Category 4)[1]
Imidazole (general)Acute Toxicity, oral (Category 4), Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1), Reproductive Toxicity (Category 1B)

Step-by-Step Disposal Protocol

This protocol provides a general framework for the safe handling and disposal of this compound.

Phase 1: Pre-Disposal Handling and Collection
  • Personal Protective Equipment (PPE): Before handling the chemical, all personnel must wear appropriate PPE, including a fully-buttoned lab coat, chemical safety goggles, and nitrile gloves.[1]

  • Ventilation: All handling and preparation for disposal should be conducted within a certified laboratory chemical fume hood to avoid inhalation of dust or vapors.[1][4]

  • Waste Collection:

    • Solid Waste: Collect pure this compound waste, along with any contaminated materials (e.g., weighing paper, gloves, paper towels), in a dedicated, sealable, and clearly labeled hazardous waste container.[5] Avoid generating dust during collection.[1][5]

    • Liquid Waste: If the compound is in a solution, it must be collected in a compatible, airtight, and shatter-resistant waste container. Do not mix with incompatible waste streams.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound" and any solvents. Attach a completed hazardous waste tag as soon as the first waste is added.

Phase 2: Spill Management

In the event of a spill, the following emergency procedures should be followed:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading. For solid spills, use dry cleanup procedures to avoid creating dust.[5] For liquid spills, use an inert absorbent material like sand or silica gel.[2]

  • Collection: Carefully sweep or scoop the contained material into a suitable, closed container for disposal.[2][3][6]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: The collected spill material must be disposed of as hazardous waste following the procedures outlined in this document.

Phase 3: Final Disposal
  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area. Keep it away from incompatible materials such as strong oxidizing agents.[2]

  • Professional Disposal: Arrange for the collection of the hazardous waste container by a licensed and approved chemical waste disposal contractor.[1][2] Provide the contractor with the Safety Data Sheet for a similar compound if a specific one is unavailable.

  • Contaminated Packaging: Dispose of the original, empty container as unused product in the same hazardous waste stream.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_spill Spill Emergency cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Certified Chemical Fume Hood A->B C Is the waste solid or liquid? B->C D Collect in a Labeled, Sealable Container for Solids C->D Solid E Collect in a Compatible, Airtight Container for Liquids C->E Liquid I Store Sealed Container in Designated Waste Area D->I E->I F Accidental Spill? G Contain Spill (Use inert absorbent for liquids) F->G Yes H Collect Spill Material into Hazardous Waste Container G->H H->I J Arrange Pickup by Licensed Waste Disposal Service I->J end_node End: Proper Disposal J->end_node start Start: Identify Waste This compound start->A start->F

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Chloro-5-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information

This guide provides critical safety and logistical information for the handling and disposal of 4-Chloro-5-methyl-1H-imidazole. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure personal safety and proper laboratory conduct. The following procedures are based on the known hazards of similar chemical compounds and are intended to provide a robust framework for safe operation.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to prevent exposure to this potentially hazardous substance. The required PPE is summarized in the table below.

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical splash goggles and a full-face shield.[1][2][3]Protects eyes and face from splashes, mists, or fumes of the corrosive substance.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][2][4]Prevents direct skin contact with the chemical, which can cause irritation or burns.[1][5]
Body Protection Chemical-resistant lab coat, apron, or coveralls.[1][6]Protects skin and clothing from spills and splashes.[1]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases, if ventilation is inadequate.[1][2]Necessary when there is a potential for inhalation of dust, fumes, or vapors, especially in poorly ventilated areas.[1][2][4]
Foot Protection Closed-toe shoes made of a chemically resistant material.Protects feet from spills and falling objects.

Experimental Protocols: Handling and Disposal

Handling Procedures:

  • Preparation : Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[4] All personnel must be trained on the specific hazards of the chemical by reviewing the Safety Data Sheet (SDS) for similar compounds.[6]

  • Ventilation : All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3][4]

  • Personal Protective Equipment : Don the appropriate PPE as detailed in the table above before opening the container.

  • Dispensing : When transferring or weighing the chemical, avoid generating dust. Use a scoop or spatula and handle the material gently.

  • Spill Management : In case of a spill, evacuate the area and prevent others from entering. For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[5] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not use combustible materials for absorption. For large spills, contact your institution's environmental health and safety department immediately.

  • Decontamination : After handling, thoroughly wash hands and any exposed skin with soap and water.[5] Clean all contaminated surfaces and equipment.

Disposal Plan:

  • Waste Collection : All waste materials containing this compound, including contaminated PPE and absorbent materials, must be collected in a designated, properly labeled hazardous waste container.

  • Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage : Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

  • Disposal : Dispose of the hazardous waste through your institution's licensed hazardous waste disposal service.[7] Do not dispose of this chemical down the drain or in regular trash.[7]

Safe Handling Workflow

prep Preparation - Review SDS - Verify Emergency Equipment ppe Don PPE - Goggles & Face Shield - Gloves - Lab Coat prep->ppe Proceed handling Chemical Handling (Inside Fume Hood) ppe->handling Proceed spill Spill Occurs handling->spill If Spill decon Decontamination - Clean Work Area - Wash Hands handling->decon If No Spill spill_response Spill Response - Evacuate - Absorb with Inert Material spill->spill_response Initiate spill_response->decon After Cleanup waste Waste Disposal - Collect in Labeled Container - Arrange for Pickup decon->waste Proceed end_proc End of Procedure waste->end_proc Complete

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.